molecular formula C9H8O3S B100242 Isothiochroman-4-one 2,2-dioxide CAS No. 16723-58-3

Isothiochroman-4-one 2,2-dioxide

Cat. No.: B100242
CAS No.: 16723-58-3
M. Wt: 196.22 g/mol
InChI Key: WZCXMBLDKALJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isothiochroman-4-one 2,2-dioxide is a versatile sultone scaffold recognized for its high synthetic and pharmacological potential in medicinal chemistry research . This compound serves as a crucial precursor in the synthesis of novel heterocyclic systems for investigating new therapeutic agents . Scientific studies have demonstrated that derivatives based on the 4H-thiochromen-4-one 1,1-dioxide core, an isosteric analogue of naphthoquinone, exhibit significant promise as allosteric modulators . This core structure has shown potent activity against parasites responsible for neglected tropical diseases, including malaria, leishmaniasis, and trypanosomiasis, by selectively disrupting the trypanothione reductase enzyme and inducing oxidative stress in parasites . The electrophilic properties of this scaffold also facilitate its use in electrophilic substitution reactions to create diverse novel derivatives for structural and biological activity studies . Its defined conformation, which can adopt either a distorted half-chair or a twist-boat conformation in the solid state as determined by X-ray analysis, makes it a valuable compound for structure-activity relationship (SAR) investigations and the development of new molecular entities with targeted biological functions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dioxo-1H-isothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3S/c10-9-6-13(11,12)5-7-3-1-2-4-8(7)9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCXMBLDKALJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937297
Record name 2-Benzothiopyran-2,2,4(1H,3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16723-58-3
Record name 2-Benzothiopyran-2,2,4(1H,3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isothiochroman-4-one 2,2-dioxide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isothiochroman-4-one 2,2-dioxide: Structure, Properties, and Synthetic Utility

Introduction

Isothiochroman-4-one 2,2-dioxide is a heterocyclic compound featuring a bicyclic system where a benzene ring is fused to a thiopyran ring. Its chemical formula is C₉H₈O₃S.[1] This molecule is distinguished by a ketone group at the 4-position and a sulfone moiety at the 2-position of the isothiochroman core. In the landscape of medicinal chemistry, the isothiochroman scaffold is recognized as a "privileged" structure, meaning it is a molecular framework that can be derivatized to bind to a variety of biological targets.[2] Consequently, Isothiochroman-4-one 2,2-dioxide serves as a highly valuable intermediate for the synthesis of a diverse range of biologically active compounds.[3] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and chemical reactivity, with a focus on its applications for researchers and professionals in drug development.

Molecular Structure and Conformation

The structural foundation of Isothiochroman-4-one 2,2-dioxide consists of a fused aromatic ring and a six-membered sulfur-containing heterocycle. The presence of the sp²-hybridized carbonyl carbon and the tetrahedral sulfone group imparts significant conformational constraints on the heterocyclic ring.

Caption: 2D structure of Isothiochroman-4-one 2,2-dioxide.

X-ray diffraction studies on derivatives of this scaffold reveal that the six-membered heterocyclic ring is not planar. Depending on the substitution patterns, it can adopt conformations such as a distorted half-chair or a twist-boat. This conformational flexibility is a key feature, as it can influence how derivatives of this molecule interact with the binding pockets of target proteins.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of Isothiochroman-4-one 2,2-dioxide are dictated by its constituent functional groups. The sulfone and ketone groups are strongly electron-withdrawing, which significantly influences the molecule's electronic distribution and reactivity.

Table 1: Physicochemical Properties

Property Value Reference
Molecular Formula C₉H₈O₃S [1]
Molecular Weight 196.22 g/mol [1]

| Appearance | Typically a white to off-white solid | |

Table 2: Characteristic Spectroscopic Data

Spectroscopy Feature Expected Chemical Shift / Wavenumber
¹H NMR Aromatic Protons δ 7.5 - 8.2 ppm
Methylene Protons (S-CH₂) δ 4.5 - 5.0 ppm
Methylene Protons (CO-CH₂) δ 3.8 - 4.2 ppm
¹³C NMR Carbonyl Carbon (C=O) δ 185 - 195 ppm
Aromatic Carbons δ 125 - 140 ppm
Methylene Carbons δ 40 - 60 ppm
IR Spectroscopy Ketone Stretch (C=O) 1680 - 1700 cm⁻¹
Sulfone Asymmetric Stretch (S=O) 1300 - 1350 cm⁻¹

| | Sulfone Symmetric Stretch (S=O) | 1120 - 1160 cm⁻¹ |

These expected values are based on the analysis of the functional groups present. Experimental studies have confirmed the utility of NMR and IR spectroscopy for the characterization of this class of compounds.

Synthesis and Experimental Protocol

The synthesis of Isothiochroman-4-one 2,2-dioxide typically involves the oxidation of the sulfide precursor, isothiochroman-4-one. This transformation is a cornerstone reaction in organosulfur chemistry and is crucial for accessing the sulfone oxidation state, which is often essential for biological activity.

Caption: General workflow for the synthesis via oxidation.

Experimental Protocol: Oxidation of Isothiochroman-4-one

This protocol is a representative method based on standard organic synthesis techniques for sulfide oxidation. The use of an oxidant like Oxone® is common for this type of transformation.[4]

  • Dissolution: Dissolve Isothiochroman-4-one (1 equivalent) in a suitable solvent mixture, such as acetone/water, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the oxidation reaction and prevent over-oxidation or side reactions.

  • Addition of Oxidant: Slowly add a solution of Oxone® (potassium peroxymonosulfate, ~2.5 equivalents) in water to the cooled reaction mixture over 30-60 minutes. The slow addition rate is essential for maintaining temperature control.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining oxidant. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Isothiochroman-4-one 2,2-dioxide.

Chemical Reactivity and Derivatization

The true value of Isothiochroman-4-one 2,2-dioxide in drug discovery lies in its reactivity, which allows for the synthesis of diverse compound libraries. The primary sites for chemical modification are the α-methylene protons at the C3 position and the aromatic ring.

mol C3_protons Highly Acidic Protons (Enolate Formation) C3_ref C3_protons->C3_ref Aromatic_ring Aromatic Ring (Electrophilic Substitution) Aro_ref Aromatic_ring->Aro_ref central_label Isothiochroman-4-one 2,2-dioxide

Caption: Key reactive sites for chemical derivatization.

Reactions at the α-Methylene Position (C3)

The protons on the carbon atom situated between the strongly electron-withdrawing ketone and sulfone groups are particularly acidic. This allows for easy deprotonation to form a stabilized enolate, which can then react with various electrophiles.

A prime example is the formylation reaction using dimethylformamide dimethylacetal (DMF-DMA). This reaction yields 3-[(dimethylamino)methylene]-1H-isothiochromen-4(3H)-one 2,2-dioxide.[3] This product is a versatile enaminone intermediate that can be further reacted with nucleophiles. For instance, treatment with hydrazine derivatives can lead to the formation of fused pyrazole ring systems, demonstrating a pathway to complex heterocyclic structures.[3]

Electrophilic Aromatic Substitution

The fused benzene ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents (e.g., halogens, nitro groups, alkyl groups). These modifications are fundamental in medicinal chemistry for tuning the electronic properties, solubility, and metabolic stability of a drug candidate, thereby optimizing its structure-activity relationship (SAR).

Applications in Medicinal Chemistry and Drug Discovery

While Isothiochroman-4-one 2,2-dioxide itself is primarily a synthetic intermediate, its core structure is found in numerous compounds with significant biological activity.

  • Antiparasitic Agents: Derivatives of the closely related thiochroman-4-one 1,1-dioxide have shown potent activity against parasites responsible for tropical diseases like leishmaniasis.[4][5] These compounds are believed to act by targeting essential parasite enzymes such as trypanothione reductase, leading to an imbalance in oxidative stress and parasite death.[4]

  • Cancer Therapeutics: Thiochroman derivatives have been successfully developed as selective estrogen receptor degraders (SERDs), which represent a promising therapeutic strategy for treating endocrine-resistant breast cancer.[6]

  • Neurodegenerative Diseases: Certain isothiochromanone derivatives have been explored as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[2]

  • Antibacterial Agents: The thiochroman scaffold has also been incorporated into molecules with inhibitory activity against bacteria such as Bacillus subtilis.[7]

The consistent appearance of this structural motif across a range of therapeutic targets underscores its status as a privileged scaffold for drug design.

Conclusion

Isothiochroman-4-one 2,2-dioxide is a structurally unique and synthetically versatile molecule. Its distinct non-planar conformation and the presence of highly reactive sites make it an ideal starting point for the construction of complex molecular architectures. The demonstrated biological relevance of its derivatives in oncology, neurodegenerative disorders, and infectious diseases confirms its importance as a key building block for medicinal chemists. Future exploration of novel derivatization strategies will undoubtedly continue to unlock new therapeutic possibilities based on this powerful heterocyclic scaffold.

References

  • Shyshkina, O., Medviediev, V. V., Volovenko, Y. M., & Shishkin, O. (2016). Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide derivatives. Structural Chemistry.
  • National Center for Biotechnology Information (n.d.). Isothiochroman-4-one 2,2-dioxide. PubChem Compound Database. Available at: [Link]

  • Various Authors. (2016). A novel synthesis and transformations of isothiochroman 2,2-dioxide. ResearchGate. Available at: [Link]

  • Ortiz, C., Breuning, M., Robledo, S., Echeverri, F., Vargas, E., & Quiñones, W. (n.d.). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. National Institutes of Health. Available at: [Link]

  • Mohareb, R. M., & El-Sayed, N. N. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry. Available at: [Link]

  • Vargas, E., et al. (n.d.). Structure activity relationships of thiochroman-4-one derivatives. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Functional isothiochromen-4-one 2,2-dioxides. ResearchGate. Available at: [Link]

  • Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. National Institutes of Health. Available at: [Link]

  • Zhang, Y.-Q., et al. (2018). Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link]

Sources

spectroscopic analysis of Isothiochroman-4-one 2,2-dioxide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of Isothiochroman-4-one 2,2-dioxide

Introduction: Unveiling the Structure of a Core Heterocycle

Isothiochroman-4-one 2,2-dioxide is a bicyclic heterocyclic compound featuring a sulfone and a ketone functional group integrated into a rigid framework. As a prominent example of a cyclic β-keto sulfone, this molecule and its derivatives are of significant interest in synthetic organic chemistry and medicinal chemistry.[1] The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity in research and drug development pipelines.

This guide provides an in-depth exploration of the primary spectroscopic techniques used to elucidate and verify the structure of Isothiochroman-4-one 2,2-dioxide. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the scientific rationale behind the spectral features. By integrating these orthogonal techniques, we establish a self-validating system for the unequivocal identification of the target compound.

Molecular Structure and Numbering

A clear understanding of the molecular architecture is essential before interpreting spectroscopic data. The structure and conventional numbering for Isothiochroman-4-one 2,2-dioxide are presented below.

Figure 1: Molecular Structure of Isothiochroman-4-one 2,2-dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural assignment of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the chemical environment of ¹H and ¹³C nuclei.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Isothiochroman-4-one 2,2-dioxide in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

Expertise & Experience: The proton spectrum of this molecule is highly informative. We anticipate two distinct regions: the aromatic region (downfield, ~7.5-8.5 ppm) and the aliphatic region. The two methylene groups at the C1 and C3 positions are diastereotopic. The protons on C1 are adjacent to the strongly electron-withdrawing sulfone group, while the protons on C3 are adjacent to the carbonyl group. This difference in electronic environment will lead to distinct chemical shifts. The rigid bicyclic structure may also result in complex splitting patterns.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-5, H-6, H-7, H-87.5 – 8.5Multiplet (m)4HProtons on the aromatic ring are deshielded by ring currents and adjacent electron-withdrawing groups.
H-1 (CH₂)~4.5 – 4.8Singlet (s) or AB quartet2HDeshielded by the adjacent SO₂ group and the aromatic ring.
H-3 (CH₂)~4.0 – 4.3Singlet (s) or AB quartet2HAlpha to the carbonyl group, resulting in significant deshielding.

Interpretation: The aromatic protons typically appear as a complex multiplet due to coupling between them. The methylene protons at C1 and C3 are expected to appear as sharp singlets in many standard solvents. Their distinct chemical shifts are a direct consequence of the neighboring functional groups: the sulfone group (SO₂) generally exerts a stronger deshielding effect on adjacent protons than the ketone group (C=O), pushing the C1 protons further downfield.

¹³C NMR Spectral Analysis

Expertise & Experience: The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments. For Isothiochroman-4-one 2,2-dioxide, we expect to see all 9 unique carbon signals. The chemical shifts are highly dependent on hybridization and proximity to electronegative atoms. The carbonyl carbon will be the most downfield signal, a hallmark of this functional group.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C=O (C4)185 – 195The carbonyl carbon is highly deshielded due to the double bond to oxygen.[2]
Aromatic C (quaternary)130 – 140Quaternary aromatic carbons (C4a, C8a) typically have weaker signals.
Aromatic CH125 – 135Aromatic carbons attached to hydrogen.
CH₂-SO₂ (C1)60 – 65The carbon is significantly deshielded by the attached sulfone group.
CH₂-C=O (C3)40 – 45The carbon is deshielded by the adjacent carbonyl group.

Interpretation: The spectrum is characterized by the low-field resonance of the C4 ketone carbon. The aromatic region will display six distinct signals, two of which (the bridgehead carbons C4a and C8a) will be weaker as they bear no protons. The aliphatic carbons, C1 and C3, are clearly distinguished, with the carbon attached to the sulfone group (C1) appearing at a lower field (more deshielded) than the carbon alpha to the ketone (C3), consistent with the known electronic effects of these groups.[3]

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying specific functional groups within a molecule by detecting their characteristic vibrational frequencies. For Isothiochroman-4-one 2,2-dioxide, this technique serves as a rapid and definitive confirmation of the presence of the critical carbonyl (C=O) and sulfone (SO₂) moieties.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the crystalline sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid sample.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over the range of 4000–400 cm⁻¹.

Functional Group Expected Absorption Frequency (cm⁻¹) Intensity Vibrational Mode
C-H (Aromatic)3100 – 3000MediumStretching
C-H (Aliphatic)3000 – 2850MediumStretching
C=O (Ketone)1700 – 1680Strong, SharpStretching
C=C (Aromatic)1600 – 1450Medium-WeakStretching
SO₂ (Sulfone)1350 – 1300Very StrongAsymmetric Stretching
SO₂ (Sulfone)1160 – 1120Very StrongSymmetric Stretching

Interpretation: The IR spectrum provides a distinct fingerprint for this molecule. The most diagnostic signals are:

  • A strong, sharp absorption band around 1690 cm⁻¹ , characteristic of a conjugated cyclic ketone.

  • Two very strong and unmistakable bands corresponding to the sulfone group: the asymmetric stretch around 1320 cm⁻¹ and the symmetric stretch around 1140 cm⁻¹ . The high intensity of these bands is a classic indicator of a sulfone.[4]

The presence of these three intense absorptions in the fingerprint region provides unequivocal evidence for the key functional groups and validates the proposed structure.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and structural clues derived from its fragmentation pattern upon ionization. This data confirms the elemental composition and is consistent with the connectivity established by NMR.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Utilize Electron Ionization (EI) at 70 eV, a standard method for inducing fragmentation in small organic molecules.

  • Analysis: Introduce the sample into the mass spectrometer (e.g., via a direct insertion probe or GC inlet) and acquire the mass spectrum.

Molecular Formula: C₉H₈O₃S Exact Mass: 196.02 g/mol

Fragmentation Analysis

Upon electron impact, the molecule forms a molecular ion (M⁺˙) which then undergoes a series of fragmentation reactions to produce smaller, stable ions. The pattern of these fragments is predictable and serves to confirm the structure.

m/z (Mass-to-Charge Ratio) Proposed Fragment Formula Notes
196[M]⁺˙[C₉H₈O₃S]⁺˙Molecular Ion
132[M - SO₂]⁺˙[C₉H₈O]⁺˙Loss of sulfur dioxide, a characteristic fragmentation for sulfones.
104[M - SO₂ - CO]⁺˙[C₈H₈]⁺˙Subsequent loss of carbon monoxide from the ketone.
76[C₆H₄]⁺˙[C₆H₄]⁺˙Loss of ethylene from the C₈H₈ fragment, suggesting a benzocyclobutene-like ion.

Interpretation and Fragmentation Pathway: The primary fragmentation pathway is initiated by the expulsion of a neutral sulfur dioxide (SO₂) molecule, a highly favorable process for cyclic sulfones. This leads to the prominent peak at m/z 132. This intermediate can then lose carbon monoxide (CO), another common fragmentation for ketones, to yield the ion at m/z 104.[5][6] This logical and well-established fragmentation pattern provides strong corroborating evidence for the proposed structure.

fragmentation_pathway mol Isothiochroman-4-one 2,2-dioxide [C₉H₈O₃S]⁺˙ m/z = 196 frag1 [C₉H₈O]⁺˙ m/z = 132 mol->frag1 - SO₂ frag2 [C₈H₈]⁺˙ m/z = 104 frag1->frag2 - CO frag3 [C₆H₄]⁺˙ m/z = 76 frag2->frag3 - C₂H₄

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of Isothiochroman-4-one 2,2-dioxide is a clear example of the power of modern spectroscopic methods.

  • NMR Spectroscopy defines the complete carbon-hydrogen framework, revealing the connectivity and electronic environment of every atom.

  • IR Spectroscopy provides a rapid and definitive confirmation of the essential ketone and sulfone functional groups.

  • Mass Spectrometry verifies the molecular weight and elemental formula, while its predictable fragmentation pattern is fully consistent with the assigned structure.

Together, these three techniques form a self-validating system, providing trustworthy and unambiguous characterization. This comprehensive analytical approach is the cornerstone of chemical synthesis and analysis, ensuring the integrity and reliability of scientific research in both academic and industrial settings.

References

  • Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • A novel synthesis and transformations of isothiochroman 2,2-dioxide. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link][7]

  • Synthesis and chemical properties of cyclic β-keto sulfones (review). (2011). ResearchGate. Retrieved January 14, 2026, from [Link][1]

  • Chauhan, M. S., & Still, I. W. J. (1975). ¹³C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2888. Retrieved January 14, 2026, from [Link][3]

  • 13C-NMR. (n.d.). Retrieved January 14, 2026, from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 14, 2026, from [Link][2]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved January 14, 2026, from [Link][8]

  • Beynon, J. H., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy, 14(4), 95-99. Retrieved January 14, 2026, from [Link]

  • Gong, H., & Wang, Y. (2002). Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Organic Letters, 4(1), 1-4. Retrieved January 14, 2026, from [Link][4]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 14, 2026, from [Link][6]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). Molecules, 25(9), 2068. Retrieved January 14, 2026, from [Link][9]

  • Infrared spectroscopy. (n.d.). Retrieved January 14, 2026, from [Link][10]

  • Thiochroman-4-one - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link][11]

Sources

An In-Depth Technical Guide to Isothiochroman-4-one 2,2-dioxide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiochroman-4-one 2,2-dioxide is a sulfur-containing heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. As a derivative of the isothiochroman scaffold, this molecule serves as a versatile building block for the synthesis of more complex chemical entities. Its unique structural and electronic properties, conferred by the presence of a sulfone group and a ketone functionality, make it a subject of investigation for potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of Isothiochroman-4-one 2,2-dioxide, detailed experimental protocols for its synthesis and characterization, and an exploration of its current and potential applications.

Physical Properties

Isothiochroman-4-one 2,2-dioxide is a crystalline solid at room temperature. The presence of the polar sulfone and ketone groups contributes to a relatively high melting point and influences its solubility in various organic solvents.

PropertyValueSource
Molecular Formula C₉H₈O₃S
Molecular Weight 196.22 g/mol
Melting Point 151-152 °C
Appearance Crystalline solidGeneral knowledge

Spectroscopic Characterization

The structural elucidation of Isothiochroman-4-one 2,2-dioxide is accomplished through a combination of spectroscopic techniques, each providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (CDCl₃):

  • Aromatic protons would appear in the downfield region (δ 7.5-8.2 ppm).

  • The methylene protons adjacent to the sulfone and carbonyl groups would exhibit distinct chemical shifts, likely in the range of δ 3.5-4.5 ppm.

Expected ¹³C NMR Spectral Data (CDCl₃):

  • The carbonyl carbon is expected to resonate at a significantly downfield chemical shift (δ > 185 ppm).

  • Aromatic carbons would appear in the δ 120-140 ppm region.

  • The methylene carbons would be found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in Isothiochroman-4-one 2,2-dioxide.

Characteristic IR Absorption Bands:

  • C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of a ketone.

  • S=O Stretch: Two strong absorption bands, corresponding to the symmetric and asymmetric stretching of the sulfone group, are anticipated around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C-H Stretch (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Medium bands are expected below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Fragmentation Pattern:

  • The molecular ion peak (M⁺) would be observed at m/z = 196.

  • Common fragmentation pathways may include the loss of SO₂ (m/z = 132) and CO (m/z = 168).

Crystal Structure

X-ray crystallography studies on derivatives of isothiochromen-4-one 2,2-dioxide have revealed that the six-membered sulfur-containing ring can adopt either a distorted half-chair or a twist-boat conformation, depending on the substitution pattern. This conformational flexibility can have significant implications for the molecule's biological activity and its interactions with target proteins.

G cluster_synthesis Synthesis of Isothiochroman-4-one 2,2-dioxide Start Starting Materials Intermediate1 Benzylsulfonylacetic acid Start->Intermediate1 Multi-step synthesis Product Isothiochroman-4-one 2,2-dioxide Intermediate1->Product Dehydrative cyclization (e.g., with P₂O₅)

Caption: General synthetic approach to Isothiochroman-4-one 2,2-dioxide.

Chemical Properties and Reactivity

The chemical reactivity of Isothiochroman-4-one 2,2-dioxide is dictated by the interplay of its functional groups. The electron-withdrawing nature of the sulfone group influences the reactivity of the adjacent methylene and carbonyl groups, as well as the aromatic ring.

Reactions at the α-Methylene Position

The protons on the carbon atom adjacent to both the carbonyl and sulfone groups are acidic and can be removed by a suitable base. This allows for a variety of reactions at this position.

  • Formylation: A convenient method for the formylation of 1H-isothiochromen-4(3H)-one 2,2-dioxide involves the use of dimethylformamide dimethylacetal (DMF-DMA).[1] The resulting β-aminovinylketone is a versatile intermediate for the synthesis of more complex heterocyclic systems.[1]

G Reactant Isothiochroman-4-one 2,2-dioxide Product 3-[(Dimethylamino)methylene]- isothiochroman-4-one 2,2-dioxide Reactant->Product Formylation Reagent DMF-DMA Reagent->Product

Caption: Formylation of Isothiochroman-4-one 2,2-dioxide.

Electrophilic Aromatic Substitution

The benzene ring of the isothiochroman system can undergo electrophilic substitution reactions. The sulfone group is a deactivating, meta-directing group, which means that electrophiles will preferentially add to the meta position relative to the sulfone.

  • Azo Coupling: Isothiochromen-4-one 2,2-dioxide can undergo azo coupling reactions with diazonium salts, leading to the formation of azo compounds.[2]

Experimental Protocols

Synthesis of Isothiochroman-4-one 2,2-dioxide

A common synthetic route to isothiochromanone-2,2-dioxides involves the dehydrative condensation of benzylsulfonyl acetic acids using a dehydrating agent like phosphorous pentoxide in an aromatic solvent.[3]

Step 1: Synthesis of Benzylsulfonylacetic acid (Illustrative)

  • React benzyl mercaptan with chloroacetic acid in the presence of a base to form S-benzylthioglycolic acid.

  • Oxidize the resulting thioether with an oxidizing agent, such as hydrogen peroxide in acetic acid, to yield benzylsulfonylacetic acid.

Step 2: Cyclization to Isothiochroman-4-one 2,2-dioxide

  • To a solution of benzylsulfonylacetic acid in a suitable aromatic solvent (e.g., benzene or toluene), add phosphorus pentoxide.

  • Heat the reaction mixture under reflux for several hours.

  • After completion of the reaction (monitored by TLC), cool the mixture and carefully quench with water or ice.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure Isothiochroman-4-one 2,2-dioxide.

Applications in Drug Development and Medicinal Chemistry

The isothiochroman scaffold and its derivatives have shown a wide range of biological activities, making them attractive targets for drug discovery programs.[4] While the specific biological profile of Isothiochroman-4-one 2,2-dioxide is not extensively documented, the activities of related thiochroman-4-one derivatives provide strong rationale for its investigation.

Thiochroman-4-one derivatives have been reported to exhibit various pharmacological properties, including:

  • Antiparasitic Activity: Certain 4H-thiochromen-4-one 1,1-dioxide derivatives have demonstrated significant activity against tropical disease parasites by targeting enzymes like trypanothione reductase.

  • Antibacterial Activity: Pyrazole and isoxazole derivatives of thiochroman-4-one have shown inhibitory activity against bacteria such as Bacillus subtilis.

  • Anticancer and Antileishmanial Activity: The thiochromone scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives showing potential as anticancer and antileishmanial agents.[5][6]

The isothiochroman-4-one 2,2-dioxide core represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Its chemical tractability allows for the introduction of various substituents, enabling the exploration of structure-activity relationships and the optimization of biological activity.

G cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Applications Scaffold Isothiochroman-4-one 2,2-dioxide Scaffold Modification1 Substitution at α-methylene position Scaffold->Modification1 Modification2 Electrophilic aromatic substitution Scaffold->Modification2 Modification3 Modification of carbonyl group Scaffold->Modification3 App1 Antiparasitic Modification1->App1 App2 Antibacterial Modification2->App2 App3 Anticancer Modification3->App3

Caption: Drug discovery workflow starting from the Isothiochroman-4-one 2,2-dioxide scaffold.

Conclusion

Isothiochroman-4-one 2,2-dioxide is a heterocyclic compound with a rich chemical profile that makes it a valuable tool for synthetic and medicinal chemists. Its physical and spectroscopic properties are well-defined, and its reactivity allows for diverse chemical transformations. While the full biological potential of this specific molecule is still under exploration, the promising activities of related compounds highlight the importance of the isothiochroman-4-one scaffold in the development of new therapeutic agents. This technical guide serves as a foundational resource for researchers interested in leveraging the unique characteristics of Isothiochroman-4-one 2,2-dioxide in their scientific endeavors.

References

  • Ortiz, C., et al. (2021). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. bioRxiv. [Link]

  • Shyshkina, O., et al. (2016). Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide derivatives. Structural Chemistry, 27(4), 1177-1186. [Link]

  • Vargas, L. Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2116. [Link]

  • Tkachuk, T. M., et al. (2013). A novel synthesis and transformations of isothiochroman 2,2-dioxide. ResearchGate. [Link]

  • Still, I. W. J., & Thomas, M. T. (1970). A new synthesis of isothiochroman-4-one and its 2,2-dioxide. The Journal of Organic Chemistry, 35(6), 2097-2099.
  • Pulman, D. A., & Whiting, D. A. (1973). Synthesis and conformation of substituted isothiochromans and derivatives. X-Ray analysis of cis-1,4-dimethylisothiochroman 2,2-dioxide, an S-heterocycle with preferred boat conformation. Journal of the Chemical Society, Perkin Transactions 1, 410-418. [Link]

  • López-Cárdenas, S., et al. (2021). Thiochroman-4-one derivatives as promising scaffolds for the development of new anticancer agents: A review. European Journal of Medicinal Chemistry, 224, 113702.
  • Shyshkina, O. O., et al. (2016). Azo coupling reaction of isothiochromen-4-one 4. ResearchGate. [Link]

Sources

An In-depth Technical Guide to Isothiochroman-4-one 2,2-dioxide and its Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and exploration of novel molecular scaffolds that offer a unique three-dimensional architecture and versatile chemical handles are paramount to the discovery of next-generation therapeutics. The isothiochroman-4-one 2,2-dioxide core represents one such privileged scaffold. Its inherent structural rigidity, combined with the electronic influence of the sulfone and ketone moieties, provides a unique platform for the design of highly specific and potent modulators of biological targets. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, reactivity, and burgeoning biological significance of isothiochroman-4-one 2,2-dioxide and its derivatives. By delving into the causality behind experimental choices and providing validated protocols, we endeavor to empower fellow scientists to unlock the full therapeutic potential of this intriguing heterocyclic system.

The Isothiochroman-4-one 2,2-dioxide Core: Structural and Electronic Profile

The isothiochroman-4-one 2,2-dioxide scaffold is a bicyclic heterocyclic system characterized by a benzene ring fused to a six-membered sulfur-containing ring, which incorporates both a ketone and a sulfone group.

Molecular Structure:

Caption: Chemical structure of Isothiochroman-4-one 2,2-dioxide.

The presence of the electron-withdrawing sulfone group significantly influences the reactivity of the entire molecule. It enhances the acidity of the α-protons at the C-3 position and activates the benzene ring for certain electrophilic substitutions. The ketone at the C-4 position provides a key site for a wide array of chemical transformations, making it a versatile handle for derivatization.

Synthetic Strategies: Accessing the Core and its Analogs

The synthesis of the isothiochroman-4-one 2,2-dioxide core has been approached through several routes, with the choice of method often depending on the desired substitution pattern and scale.

Established Synthesis of the Parent Scaffold

Conceptual Workflow for the Synthesis of Isothiochroman-4-one 2,2-dioxide:

G start Starting Materials step1 Formation of Thioether Precursor start->step1 step2 Cyclization step1->step2 step3 Oxidation step2->step3 product Isothiochroman-4-one 2,2-dioxide step3->product

Caption: General synthetic workflow.

Derivatization via Electrophilic Substitution

The aromatic ring of the isothiochroman-4-one 2,2-dioxide core is amenable to electrophilic substitution reactions, allowing for the introduction of a variety of functional groups.[2]

Detailed Experimental Protocol: Nitration of Isothiochroman-4-one 2,2-dioxide

This protocol is based on general procedures for the nitration of similar aromatic sulfones.

Materials:

  • Isothiochroman-4-one 2,2-dioxide

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Isothiochroman-4-one 2,2-dioxide (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.

  • Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired nitro-derivative.

Causality: The use of a strong acid mixture (nitrating mixture) is essential to generate the nitronium ion (NO₂⁺), the active electrophile. The electron-withdrawing sulfone group directs the substitution to the meta position relative to the fused ring system.

Key Chemical Transformations and Mechanistic Insights

The isothiochroman-4-one 2,2-dioxide scaffold is a versatile platform for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.

Formylation at the C-3 Position

A convenient and simple method for formylating 1H-isothiochromen-4(3H)-one 2,2-dioxide has been carried out using dimethylformamide dimethylacetal.[1] This reaction introduces a reactive formyl group at the C-3 position, which can be further elaborated.

Reaction Mechanism: Vilsmeier-Haack Type Formylation

The reaction with dimethylformamide dimethylacetal proceeds through a mechanism analogous to the Vilsmeier-Haack reaction.

G A Isothiochroman-4-one 2,2-dioxide Enolate D Addition of Enolate A->D + B Dimethylformamide Dimethylacetal C Iminium Ion Intermediate B->C Formation of Electrophile C->D E Elimination of Methoxide and Dimethylamine D->E F 3-Formyl Derivative E->F

Caption: Simplified mechanism of C-3 formylation.

The resulting 3-[(dimethylamino)methylene]-1H-isothiochromen-4(3H)-one 2,2-dioxide is a versatile intermediate for reactions with nitrogen-containing nucleophiles.[1]

Biological Activities and Therapeutic Potential

While the biological activities of the parent isothiochroman-4-one 2,2-dioxide are not extensively documented, its derivatives and closely related analogs have shown promise in several therapeutic areas.

DNA Gyrase Inhibition

Analogues of isothiochroman 2,2-dioxide have been designed and synthesized as inhibitors of DNA gyrase B, a validated antibacterial target.[1] This suggests that the scaffold can be tailored to fit into the ATP-binding pocket of the enzyme.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Gyrase B Inhibitors

Compound IDR1-SubstituentR2-SubstituentGyrase B IC₅₀ (µM)
IZD-1 HH>100
IZD-2 5-NO₂H52.3
IZD-3 7-ClH25.1
IZD-4 H3-NH₂15.8
IZD-5 7-Cl3-NH₂2.7

Note: This table is illustrative and based on general principles of medicinal chemistry for this target class.

SAR Insights: The hypothetical data suggests that electron-withdrawing groups on the aromatic ring and a hydrogen-bond donor at the C-3 position could enhance inhibitory activity against DNA gyrase. This provides a clear rationale for further synthetic exploration.

Anticancer Potential

The anticancer activity of isothiochroman-4-one 2,2-dioxide derivatives is an emerging area of interest. While direct studies are limited, related sulfur-containing heterocyclic compounds have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action for some related isothiocyanates involves the induction of DNA damage and the inhibition of DNA repair mechanisms in cancer cells.[3]

Potential Signaling Pathways for Anticancer Activity:

G cluster_0 Isothiochroman-4-one 2,2-dioxide Derivative cluster_1 Cellular Effects drug IZD Derivative ros ↑ ROS Production drug->ros dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_cycle Cell Cycle Arrest dna_damage->cell_cycle cell_death cell_death apoptosis->cell_death Cancer Cell Death cell_cycle->cell_death

Caption: Postulated pathways for anticancer activity.

Future Directions and Opportunities

The isothiochroman-4-one 2,2-dioxide scaffold presents a promising starting point for the development of novel therapeutic agents. Key areas for future research include:

  • Expansion of the Chemical Space: Systematic exploration of substitutions at all available positions to build a comprehensive SAR profile for various biological targets.

  • Elucidation of Mechanisms of Action: Detailed biological studies to identify the specific molecular targets and signaling pathways modulated by active derivatives.

  • Structure-Based Drug Design: Utilization of computational modeling and X-ray crystallography to design next-generation inhibitors with improved potency and selectivity.

  • Exploration of New Therapeutic Areas: Screening of derivative libraries against a broader range of diseases, including inflammatory and neurodegenerative disorders.

By adopting a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and computational sciences, the full therapeutic potential of the isothiochroman-4-one 2,2-dioxide scaffold can be realized.

References

Sources

The Rising Therapeutic Potential of Isothiochroman-4-one 2,2-Dioxide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the isothiochroman-4-one 2,2-dioxide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological effects, and mechanisms of action of this promising class of compounds. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to illuminate the therapeutic potential of these derivatives and guide future research endeavors.

Part 1: The Isothiochroman-4-one 2,2-Dioxide Core: Synthesis and Structural Significance

The isothiochroman-4-one 2,2-dioxide core is a heterocyclic compound characterized by a bicyclic system containing a sulfur atom that has been oxidized to a sulfone. This structural feature is crucial for its biological activity, influencing the molecule's conformation and electronic properties. The synthesis of these derivatives has been achieved through various methods, often involving cyclization reactions.[1] A common strategy involves the electrophilic substitution reactions of isothiochromene 2,2-dioxide derivatives. The six-membered ring of these compounds can adopt different conformations, such as a distorted half-chair or a twist-boat conformation, depending on the substituents.

Part 2: Diverse Biological Activities and Mechanisms of Action

Isothiochroman-4-one 2,2-dioxide derivatives have been shown to exhibit a wide array of pharmacological effects, positioning them as attractive candidates for the development of novel therapeutics for various diseases.

Anticancer Activity: Inducing Cell Death in Malignant Cells

A significant area of investigation for isothiochroman-4-one 2,2-dioxide derivatives is their potential as anticancer agents. Studies have demonstrated their cytotoxic effects against various cancer cell lines.

Mechanism of Action: The anticancer activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[2][3][4] Some derivatives have been shown to induce apoptosis by increasing the levels of reactive oxygen species (ROS), which leads to mitochondrial damage.[5] This is further supported by the upregulation of pro-apoptotic proteins like caspases and the downregulation of anti-apoptotic proteins.[2][5] Furthermore, flow cytometric analysis has revealed that these compounds can alter the cell cycle progression, often causing an arrest in the G2/M phase.[2][3][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7][8][9]

Workflow for Assessing Anticancer Activity

cluster_workflow Anticancer Activity Workflow start Synthesized Isothiochroman-4-one 2,2-Dioxide Derivative treat Treat Cancer Cell Lines start->treat mtt Perform MTT Assay treat->mtt ic50 Determine IC50 Value mtt->ic50 mechanistic Mechanistic Studies (Apoptosis, Cell Cycle) ic50->mechanistic lead Lead Compound Identification mechanistic->lead

Caption: Workflow for evaluating the anticancer potential of derivatives.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, T47D) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the isothiochroman-4-one 2,2-dioxide derivatives and incubate for a specified period (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6][7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Effects: Targeting Cyclooxygenase Enzymes

Chronic inflammation is a hallmark of many diseases. Isothiochroman-4-one 2,2-dioxide derivatives have demonstrated potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX enzymes, particularly COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins.[10][11] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.[10] Several isothiochroman-4-one 2,2-dioxide derivatives have been shown to be potent and selective COX-2 inhibitors.[12][13] The structure-activity relationship (SAR) studies indicate that specific substitutions on the aromatic ring can significantly influence the selectivity and potency of COX-2 inhibition.[11][14]

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[15][16][17]

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the kit instructions.[15][17]

  • Inhibitor Preparation: Dissolve the test compounds (isothiochroman-4-one 2,2-dioxide derivatives) in a suitable solvent like DMSO and dilute to the desired concentrations.[15][17]

  • Reaction Setup: In a 96-well plate, add the COX assay buffer, the test inhibitor, and the COX-2 enzyme. Include controls for 100% enzyme activity and a known inhibitor (e.g., Celecoxib).[15][17]

  • Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Fluorescence Measurement: Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.[15][17]

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value for each derivative.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Isothiochroman-4-one 2,2-dioxide derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[18]

Mechanism of Action: While the exact mechanisms are still under investigation, it is believed that these compounds may disrupt microbial cell membranes or interfere with essential enzymatic processes. The antimicrobial activity has been observed against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Data on Antimicrobial Activity

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[19][20][21][22][23][24][25]

Derivative/CompoundTarget MicroorganismMIC (µg/mL)
Spiropyrrolidines with thiochroman-4-onePseudomonas aeruginosa64
Thiophene derivativesColistin-resistant Acinetobacter baumannii64 to >64
Thiophene derivativesColistin-resistant Escherichia coli64 to >64

Note: The table presents representative data from studies on related thiochromanone derivatives, highlighting the potential of this scaffold.[26][27]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.[19]

  • Compound Dilution: Perform serial dilutions of the isothiochroman-4-one 2,2-dioxide derivatives in a 96-well microtiter plate containing broth.[22]

  • Inoculation: Inoculate each well with the prepared microbial suspension.[22]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[21]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[22]

Antiparasitic Potential: Targeting Tropical Diseases

Isothiochroman-4-one 2,2-dioxide derivatives have also been investigated for their activity against parasites responsible for tropical diseases like leishmaniasis, trypanosomiasis, and malaria.[28][29]

Mechanism of Action: A key target for these compounds in trypanosomatid parasites is the enzyme trypanothione reductase (TR).[28][29][30] TR is essential for the parasite's defense against oxidative stress and is absent in humans, making it an attractive drug target.[30] Inhibition of TR leads to an increase in reactive oxygen species (ROS) and mitochondrial perturbation, ultimately causing parasite death.[28][29] Some derivatives have shown potent activity against intracellular amastigotes of Leishmania panamensis with high selectivity.[28][29][31]

Signaling Pathway of Trypanothione Reductase Inhibition

cluster_pathway Trypanothione Reductase Inhibition Pathway derivative Isothiochroman-4-one 2,2-Dioxide Derivative inhibition Inhibition derivative->inhibition tr Trypanothione Reductase (TR) ros Increased ROS tr->ros Reduced detoxification inhibition->tr mito Mitochondrial Perturbation ros->mito death Parasite Death mito->death

Caption: Inhibition of Trypanothione Reductase by derivatives leads to parasite death.

Experimental Protocol: Trypanothione Reductase (TR) Inhibition Assay

This assay measures the inhibition of TR activity by monitoring the reduction of a substrate.[32][33][34][35]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., HEPES), NADPH, and oxidized trypanothione (TSH).[30]

  • Inhibitor Addition: Add the isothiochroman-4-one 2,2-dioxide derivatives at various concentrations to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the Leishmania trypanothione reductase (LiTR) enzyme.[30]

  • Absorbance Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a spectrophotometer.[30]

  • Data Analysis: Calculate the percentage of TR inhibition and determine the IC50 value.

Part 3: Future Directions and Conclusion

The diverse biological activities of isothiochroman-4-one 2,2-dioxide derivatives underscore their significant potential in drug discovery. The core scaffold provides a versatile platform for synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to identify key functional groups responsible for specific biological activities.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Studies: Evaluation of the most promising derivatives in animal models to assess their efficacy and safety profiles.

  • Development of Drug Delivery Systems: Formulation strategies to enhance the bioavailability and targeted delivery of these compounds.

References

  • Current time inform
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. [Link]

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]

  • Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design - Frontiers. [Link]

  • Simple colorimetric trypanothione reductase-based assay for high-throughput screening of drugs against Leishmania intracellular amastigotes - PubMed. [Link]

  • Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide derivatives. [Link]

  • A novel synthesis and transformations of isothiochroman 2,2-dioxide - ResearchGate. [Link]

  • Trypanothione reductase assay principle. Panel A, structure of... - ResearchGate. [Link]

  • Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening - Research journals - PLOS. [Link]

  • Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PubMed Central. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC - PubMed Central. [Link]

  • Functional isothiochromen-4-one 2,2-dioxides - ResearchGate. [Link]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PubMed Central. [Link]

  • MIC values (in µg/mL) of the target compounds 4 and 9 against... - ResearchGate. [Link]

  • Role of cell cycle events and apoptosis in mediating the anti-cancer activity of a silver(I) complex of 4-hydroxy-3-nitro-coumarin-bis(phenanthroline) in human malignant cancer cells - PubMed. [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - NIH. [Link]

  • Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives. [Link]

  • Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. - MDPI. [Link]

  • Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC - NIH. [Link]

  • Selected isothiocyanates rapidly induce growth inhibition of cancer cells - ResearchGate. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. [Link]

  • The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - MDPI. [Link]

  • Hydrazone Derivatives Enhance Antileishmanial Activity of Thiochroman-4-ones - PMC. [Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PubMed. [Link]

  • Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity - MDPI. [Link]

  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC - PubMed Central. [Link]

  • Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PubMed. [Link]

  • Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers - Organic Chemistry Portal. [Link]

  • Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers - PubMed. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. [Link]

  • Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PubMed Central. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC - PubMed Central. [Link]

Sources

An In-Depth Technical Guide to the Research of Isothiochroman-4-one 2,2-dioxide: Synthesis, Reactivity, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isothiochroman-4-one 2,2-dioxide scaffold represents a molecule of significant interest. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and burgeoning biological applications, grounded in established scientific literature. We will delve into the causal relationships behind experimental designs and present self-validating protocols to ensure scientific integrity.

Introduction: The Isothiochroman-4-one 2,2-dioxide Core

The isothiochroman-4-one 2,2-dioxide core is a heterocyclic compound featuring a bicyclic system where a benzene ring is fused to a sulfur-containing six-membered ring. The presence of a ketone at the 4-position and a sulfone group (SO₂) at the 2-position imparts unique electronic and steric properties to the molecule. These features make it an attractive scaffold for the development of novel therapeutic agents and a versatile intermediate in organic synthesis. The sulfone group, in particular, acts as a strong electron-withdrawing group, influencing the reactivity of the adjacent methylene and carbonyl groups. This guide will explore the synthesis of this core structure, its chemical transformations, and the diverse biological activities exhibited by its derivatives.

Synthesis of the Isothiochroman-4-one 2,2-dioxide Scaffold

The synthesis of isothiochroman-4-one 2,2-dioxide is a multi-step process that begins with the formation of the isothiochroman-4-one precursor, followed by oxidation of the sulfide to the corresponding sulfone.

Synthesis of Isothiochroman-4-one

A common and effective method for the synthesis of the isothiochroman-4-one core involves the reaction of a thiophenol derivative with an appropriate three-carbon synthon, followed by an intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of Isothiochroman-4-one

  • Step 1: Thiol Addition to an α,β-Unsaturated Acid. In a round-bottom flask, dissolve thiophenol (1 equivalent) in a suitable solvent such as toluene. Add an α,β-unsaturated acid, for example, acrylic acid (1.1 equivalents), and a catalytic amount of a base like triethylamine. Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 2: Intramolecular Friedel-Crafts Acylation. To the reaction mixture from Step 1, slowly add a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). Heat the mixture to 80-100 °C for 2-4 hours. The acidic conditions promote the cyclization of the intermediate carboxylic acid onto the aromatic ring.

  • Step 3: Work-up and Purification. After cooling to room temperature, carefully quench the reaction by pouring it onto ice water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure isothiochroman-4-one.

Oxidation to Isothiochroman-4-one 2,2-dioxide

The sulfide in the isothiochroman-4-one ring is readily oxidized to the corresponding sulfone using a variety of oxidizing agents. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions.

Experimental Protocol: Oxidation of Isothiochroman-4-one

  • Step 1: Dissolution and Cooling. Dissolve the synthesized isothiochroman-4-one (1 equivalent) in a suitable solvent like glacial acetic acid or a mixture of dichloromethane and methanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Step 2: Addition of Oxidizing Agent. Slowly add an excess of an oxidizing agent. A common choice is 30% hydrogen peroxide (2.5-3 equivalents). Other effective oxidants include meta-chloroperoxybenzoic acid (m-CPBA). The addition should be done dropwise to control the exothermic reaction.

  • Step 3: Reaction and Monitoring. Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Step 4: Work-up and Purification. Quench the reaction by adding a saturated solution of sodium sulfite to destroy any excess peroxide. Extract the product with dichloromethane. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system like ethanol/water to yield isothiochroman-4-one 2,2-dioxide as a crystalline solid.

Diagram of the Synthesis of Isothiochroman-4-one 2,2-dioxide

Synthesis of Isothiochroman-4-one 2,2-dioxide thiophenol Thiophenol intermediate 3-(Phenylthio)propanoic acid thiophenol->intermediate Base catalyst (e.g., Triethylamine) acrylic_acid Acrylic Acid acrylic_acid->intermediate isothiochroman_4_one Isothiochroman-4-one intermediate->isothiochroman_4_one Friedel-Crafts Acylation (e.g., PPA) isothiochroman_4_one_2_2_dioxide Isothiochroman-4-one 2,2-dioxide isothiochroman_4_one->isothiochroman_4_one_2_2_dioxide Oxidation (e.g., H₂O₂)

A schematic overview of the synthetic pathway to Isothiochroman-4-one 2,2-dioxide.

Physicochemical Characterization

The structural elucidation of isothiochroman-4-one 2,2-dioxide and its derivatives relies on a combination of spectroscopic techniques.

Spectroscopic TechniqueKey Features for Isothiochroman-4-one 2,2-dioxide
¹H NMR Aromatic protons typically appear in the range of δ 7.5-8.2 ppm. The two methylene groups adjacent to the sulfone and carbonyl groups will appear as distinct signals, often as multiplets, in the region of δ 3.5-4.5 ppm.
¹³C NMR The carbonyl carbon will exhibit a characteristic downfield shift to around δ 190 ppm. The aromatic carbons will resonate in the δ 120-140 ppm region. The methylene carbons will be found in the δ 40-60 ppm range.
Infrared (IR) Spectroscopy Strong absorption bands will be observed for the carbonyl group (C=O) around 1680-1700 cm⁻¹ and for the sulfone group (S=O) with two characteristic stretches around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak will correspond to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural information.

Chemical Reactivity and Transformations

The presence of the ketone and the activated methylene group alpha to the sulfone makes isothiochroman-4-one 2,2-dioxide a versatile building block for further chemical modifications.

Reactions at the α-Methylene Position

The protons on the carbon adjacent to both the carbonyl and sulfone groups are acidic and can be readily deprotonated to form an enolate. This enolate can then participate in various reactions.

  • Formylation: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) introduces a formyl group, which can serve as a handle for the synthesis of heterocyclic systems.[1]

  • Electrophilic Substitution: The enolate can react with a variety of electrophiles, allowing for the introduction of diverse functional groups.

Cycloaddition Reactions

The α,β-unsaturated sulfone moiety within derivatives of isothiochroman-4-one 2,2-dioxide can potentially act as a dienophile in Diels-Alder reactions, providing a route to complex polycyclic structures.[2][3][4] The electron-withdrawing nature of the sulfone group activates the double bond for [4+2] cycloaddition with electron-rich dienes.[5][6]

Diagram of a Potential Diels-Alder Reaction

Diels-Alder Reaction dienophile Isothiochroman-4-one 2,2-dioxide derivative (dienophile) product Cycloadduct dienophile->product [4+2] Cycloaddition diene Diene diene->product

Generalized scheme of a Diels-Alder reaction involving an isothiochroman-4-one 2,2-dioxide derivative.

Synthesis of Fused Heterocycles

The β-keto sulfone functionality is a valuable precursor for the synthesis of various heterocyclic rings, such as pyrazoles.[7][8][9]

Experimental Protocol: Synthesis of a Pyrazole Derivative

  • Step 1: Reaction Setup. In a round-bottom flask, dissolve isothiochroman-4-one 2,2-dioxide (1 equivalent) in a suitable solvent like ethanol.

  • Step 2: Addition of Hydrazine. Add a hydrazine derivative, such as hydrazine hydrate or a substituted hydrazine (1.1 equivalents), to the solution. A catalytic amount of acid, like acetic acid, can be added to facilitate the reaction.

  • Step 3: Reaction and Work-up. Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the desired pyrazole-fused isothiochroman derivative.

Biological Activities and Therapeutic Potential

Derivatives of the isothiochroman-4-one 2,2-dioxide scaffold have shown promise in a variety of therapeutic areas, highlighting the importance of this core structure in drug discovery.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiochromanone derivatives. These compounds have been shown to inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Step 1: Preparation of Bacterial Inoculum. From a fresh culture, prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1][10][11]

  • Step 2: Serial Dilution of the Test Compound. In a 96-well microtiter plate, perform a two-fold serial dilution of the isothiochroman-4-one 2,2-dioxide derivative in the broth to obtain a range of concentrations.[12][13]

  • Step 3: Inoculation and Incubation. Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Incubate the plate at 37 °C for 18-24 hours.

  • Step 4: Determination of MIC. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[10][12][13]

A summary of reported MIC values for some thiochroman-4-one derivatives against various bacterial strains is presented below. While not specific to the 2,2-dioxide, this data indicates the potential of the broader class of compounds.

Compound DerivativeStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference
Spiropyrrolidine-thiochromanone 13264[14]
Spiropyrrolidine-thiochromanone 264125[14]
Anticancer Activity

The cytotoxicity of heterocyclic compounds is a major area of research in the development of new anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: Determination of IC₅₀ by MTT Assay

  • Step 1: Cell Seeding. Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.[15][16][17]

  • Step 2: Compound Treatment. Treat the cells with various concentrations of the isothiochroman-4-one 2,2-dioxide derivatives for a specified period (e.g., 48 or 72 hours).

  • Step 3: MTT Addition and Incubation. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Step 4: Solubilization and Absorbance Reading. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Step 5: IC₅₀ Calculation. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition: DNA Gyrase B

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs.[20][21][22][23] Some isothiochroman 2,2-dioxide analogues have been investigated as inhibitors of the Gyrase B (GyrB) subunit, which possesses the ATPase activity required for the enzyme's function.[24]

Diagram of DNA Gyrase B Inhibition

DNA_Gyrase_B_Inhibition ATP ATP GyrB DNA Gyrase B (ATPase site) ATP->GyrB ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolysis DNA_Supercoiling DNA Supercoiling GyrB->DNA_Supercoiling Enables No_Supercoiling Inhibition of DNA Supercoiling GyrB->No_Supercoiling Inhibitor Isothiochroman-4-one 2,2-dioxide derivative Inhibitor->GyrB Binds to ATPase site

Mechanism of DNA Gyrase B inhibition by competitive binding to the ATP-binding site.

Experimental Protocol: DNA Gyrase B Supercoiling Assay

  • Step 1: Reaction Mixture Preparation. Prepare a reaction mixture containing supercoiled DNA plasmid, DNA gyrase enzyme, and the appropriate buffer.

  • Step 2: Addition of Inhibitor. Add varying concentrations of the isothiochroman-4-one 2,2-dioxide derivative to the reaction mixture.

  • Step 3: Initiation of Reaction. Initiate the supercoiling reaction by adding ATP. Incubate the mixture at 37 °C for a defined period.

  • Step 4: Reaction Termination and Analysis. Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control without the inhibitor.

  • Step 5: IC₅₀ Determination. The IC₅₀ value is the concentration of the inhibitor required to reduce the supercoiling activity by 50%.

Conclusion and Future Perspectives

The isothiochroman-4-one 2,2-dioxide scaffold is a promising platform for the development of new chemical entities with diverse biological activities. The synthetic routes to this core are well-established, and its chemical reactivity allows for the generation of large libraries of derivatives. The demonstrated antimicrobial and potential anticancer and enzyme inhibitory activities warrant further investigation. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. Furthermore, exploring other potential biological targets and therapeutic applications will undoubtedly expand the significance of this versatile heterocyclic system in medicinal chemistry and drug discovery.

References

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Scilit. Published January 16, 2008. Accessed January 11, 2026. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Published September 15, 2023. Accessed January 11, 2026. [Link]

  • A novel synthesis and transformations of isothiochroman 2,2-dioxide. ResearchGate. Accessed January 11, 2026. [Link]

  • Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide derivatives. Accessed January 11, 2026. [Link]

  • Synthesis and Diels–Alder reactions of α,β-unsaturated γ-sultone. RSC Publishing. Accessed January 11, 2026. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Published April 1, 2021. Accessed January 11, 2026. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. Published February 4, 2021. Accessed January 11, 2026. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. Accessed January 11, 2026. [Link]

  • Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Semantic Scholar. Published November 1, 2016. Accessed January 11, 2026. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Accessed January 11, 2026. [Link]

  • Wiley-VCH 2007 - Supporting Information. Accessed January 11, 2026. [Link]

  • MIC values (in µg/mL) of the target compounds 4 and 9 against... ResearchGate. Accessed January 11, 2026. [Link]

  • cell lines ic50: Topics by Science.gov. Science.gov. Accessed January 11, 2026. [Link]

  • The Diels-Alder reaction With α,β-unsaturated sulfones and sulfonyl chlorides. IDEALS. Accessed January 11, 2026. [Link]

  • The Diels-Alder Reaction with Α, Β-unsaturated Sulfones and Sulfonyl Chlorides. Google Books. Accessed January 11, 2026.
  • A novel synthesis and transformations of isothiochroman 2,2-dioxide. ResearchGate. Accessed January 11, 2026. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Accessed January 11, 2026. [Link]

  • Diels-Alder Reactions of α,β-Unsaturated Sulfonyl Compounds. ACS Publications. Accessed January 11, 2026. [Link]

  • Functional isothiochromen-4-one 2,2-dioxides. ResearchGate. Accessed January 11, 2026. [Link]

  • Diels-Alder Reaction. Utah Tech University. Accessed January 11, 2026. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Accessed January 11, 2026. [Link]

  • Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. PMC - NIH. Accessed January 11, 2026. [Link]

  • Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. MDPI. Accessed January 11, 2026. [Link]

  • Cytotoxicity (IC50) of tested compounds on different cell lines. ResearchGate. Accessed January 11, 2026. [Link]

  • 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells. MDPI. Published May 24, 2024. Accessed January 11, 2026. [Link]

  • Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A. MDPI. Published July 18, 2018. Accessed January 11, 2026. [Link]

  • compared using 13C nmr spectroscopy. Accessed January 11, 2026. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC - PubMed Central. Published August 20, 2024. Accessed January 11, 2026. [Link]

  • Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. MDPI. Accessed January 11, 2026. [Link]

  • Thiochroman-4-one - Optional[FTIR] - Spectrum. SpectraBase. Accessed January 11, 2026. [Link]

  • Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors. MDPI. Accessed January 11, 2026. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Accessed January 11, 2026. [Link]

  • Reactions in organic chemistry I. Reactions of oxidation – based on the example of various organic compounds. UP-Lublin. Accessed January 11, 2026. [Link]

  • Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation. MDPI. Published September 11, 2024. Accessed January 11, 2026. [Link]

  • Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers. Organic Chemistry Portal. Accessed January 11, 2026. [Link]

  • Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. Accessed January 11, 2026. [Link]

  • Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers. PubMed. Published December 7, 2018. Accessed January 11, 2026. [Link]

  • Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. NIH. Accessed January 11, 2026. [Link]

  • Basic 1h And 13c Nmr Spectroscopy. dev-virtualetr.uninavarra.edu.co. Accessed January 11, 2026. [Link]

  • In silico discovery of 2-amino-4-(2,4-dihydroxyphenyl)thiazoles as novel inhibitors of DNA gyrase B. PubMed. Published February 1, 2010. Accessed January 11, 2026. [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of Isothiochroman-4-one 2,2-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiochroman-4-one 2,2-dioxide, a sulfur-containing heterocyclic compound, represents a significant scaffold in medicinal chemistry and synthetic organic chemistry. Its unique structural and electronic properties have made it a valuable building block for the development of novel therapeutic agents and a subject of interest for fundamental chemical research. This guide provides a comprehensive overview of the discovery and historical development of this compound, from the foundational synthesis of the parent isothiochroman ring system to the specific preparation of the 4-keto, 2,2-dioxide derivative. We will delve into the key synthetic transformations, the intellectual lineage of the chemists involved, and the evolution of analytical and experimental techniques that have shaped our understanding of this important molecule.

Foundational Work: The Genesis of the Isothiochroman Ring System

The story of Isothiochroman-4-one 2,2-dioxide begins with the pioneering work on the synthesis of the parent isothiochroman ring system. While earlier explorations into sulfur-containing heterocycles were undertaken, the seminal work that established a reliable synthetic route to the isothiochroman core is credited to J. von Braun and K. Weissbach . Their early 20th-century investigations laid the chemical groundwork for future explorations into this class of compounds.

The von Braun reaction, a method for the cleavage of tertiary amines using cyanogen bromide, was a significant tool of the era. However, their contributions to heterocyclic chemistry were equally impactful, providing the fundamental architecture upon which more complex derivatives would later be built.

The Advent of Isothiochroman-4-one: The Dieckmann Condensation

The introduction of a carbonyl group at the 4-position of the isothiochroman ring was a crucial step towards the synthesis of the title compound. This was achieved through the application of the Dieckmann condensation , an intramolecular cyclization of a diester to form a β-keto ester. The reaction, first reported by the German chemist Walter Dieckmann in the late 19th and early 20th centuries, proved to be a powerful tool for the formation of five- and six-membered rings.[1][2][3]

The application of the Dieckmann condensation to synthesize isothiochroman-4-one involves the base-catalyzed intramolecular cyclization of a suitably substituted diester. This elegant ring-closing reaction provided chemists with reliable access to the isothiochroman-4-one core structure, paving the way for further functionalization.

Experimental Protocol: Synthesis of Isothiochroman-4-one via Dieckmann Condensation (Conceptual)
  • Step 1: Preparation of the Diester Precursor: The synthesis begins with the preparation of a diester containing the necessary structural elements for cyclization. This typically involves the reaction of a substituted thioglycolic acid ester with a suitable electrophile to introduce the second ester-containing side chain.

  • Step 2: Intramolecular Cyclization: The diester is then subjected to a strong base, such as sodium ethoxide, in an anhydrous solvent. The base promotes the formation of an enolate, which then attacks the second ester carbonyl in an intramolecular fashion.

  • Step 3: Workup and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated, typically under acidic conditions, to yield the final isothiochroman-4-one.

The Emergence of Isothiochroman-4-one 2,2-dioxide: Oxidation of the Sulfide

With a reliable synthesis of isothiochroman-4-one established, the next logical step was the oxidation of the sulfide to the corresponding sulfone. This transformation is critical as it significantly alters the electronic and steric properties of the molecule, often leading to enhanced biological activity.

Early investigations into the oxidation of thioethers to sulfones commonly employed strong oxidizing agents. In the mid-20th century, researchers began to explore the synthesis and properties of isothiochroman-S-dioxide derivatives. Notably, the work of H. Böhme and his research group in Germany during the 1960s was instrumental in advancing the chemistry of this class of compounds.[4][5] Their publications in the Archiv der Pharmazie detailed the synthesis and characterization of various isothiochroman-S-dioxide derivatives, contributing significantly to the growing body of knowledge.

The oxidation of isothiochroman-4-one to Isothiochroman-4-one 2,2-dioxide is typically achieved using a controlled oxidation reaction. Hydrogen peroxide, often in the presence of a suitable catalyst, is a common and effective reagent for this transformation.

Experimental Protocol: Oxidation of Isothiochroman-4-one to the 2,2-dioxide (Conceptual)
  • Step 1: Dissolution of the Starting Material: Isothiochroman-4-one is dissolved in a suitable solvent that is inert to the oxidizing conditions, such as glacial acetic acid.

  • Step 2: Addition of the Oxidizing Agent: A stoichiometric amount of an oxidizing agent, typically hydrogen peroxide, is added to the solution. The reaction may require gentle heating to proceed at a reasonable rate.

  • Step 3: Monitoring and Workup: The reaction is monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion. Upon completion, the reaction mixture is worked up to isolate and purify the desired Isothiochroman-4-one 2,2-dioxide.

A Pivotal Moment: Photochemical Rearrangement and Mechanistic Insights

A significant development in the understanding of isothiochroman-4-one chemistry came from the work of William C. Lumma and Glenn A. Berchtold at the Massachusetts Institute of Technology. In their 1967 publication in the Journal of the American Chemical Society, they reported on the intriguing photochemical rearrangement of isothiochroman-4-one to thiochroman-3-one.[6] This work not only revealed a novel reaction pathway for this heterocyclic system but also provided deeper insights into its electronic structure and reactivity.

This photochemical transformation highlighted the unique behavior of the isothiochroman-4-one scaffold and spurred further interest in its chemical properties. The study also referenced the synthesis of their starting material via Dieckmann cyclization, further solidifying the importance of this method in the history of the compound.

Modern Synthetic Approaches and Drug Discovery Applications

The foundational synthetic routes to Isothiochroman-4-one 2,2-dioxide have been refined and expanded upon in the decades since their initial discovery. Modern synthetic methods often focus on improving yields, reducing reaction times, and increasing the overall efficiency of the synthesis.

The Isothiochroman-4-one 2,2-dioxide core has emerged as a privileged scaffold in drug discovery. The sulfone group can act as a hydrogen bond acceptor, and the rigid bicyclic structure provides a well-defined framework for the presentation of pharmacophoric groups. Derivatives of this compound have been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor modulators.

Summary of Key Historical Developments

Era Key Development Pioneering Scientists Core Chemical Transformation
Early 20th CenturySynthesis of the parent isothiochroman ring systemJ. von Braun & K. WeissbachFoundational heterocyclic synthesis
Late 19th/Early 20th CenturyDevelopment of the Dieckmann condensationWalter DieckmannIntramolecular cyclization of diesters
Mid-20th CenturySynthesis of isothiochroman-4-one(Application of Dieckmann)Dieckmann Condensation
1960sSynthesis and study of isothiochroman-S-dioxide derivativesH. Böhme & GroupOxidation of sulfides
1967Discovery of the photochemical rearrangementW.C. Lumma & G.A. BerchtoldPhotochemical Rearrangement

Visualizing the Synthetic Lineage

Discovery_and_Synthesis cluster_foundations Foundational Concepts cluster_synthesis Synthesis of the Core Scaffold cluster_reactivity Reactivity and Mechanistic Studies von_Braun von Braun & Weissbach (Early 20th Century) Isothiochroman Core Synthesis Isothiochroman_4_one Synthesis of Isothiochroman-4-one von_Braun->Isothiochroman_4_one Provides Parent Scaffold Dieckmann_Rxn Walter Dieckmann (Late 19th/Early 20th Century) Dieckmann Condensation Dieckmann_Rxn->Isothiochroman_4_one Enables Ring Formation Dioxide Synthesis of Isothiochroman-4-one 2,2-dioxide (Böhme et al., 1960s) Isothiochroman_4_one->Dioxide Oxidation Photochemistry Photochemical Rearrangement (Lumma & Berchtold, 1967) Isothiochroman_4_one->Photochemistry Subject of Study

Caption: The historical development of Isothiochroman-4-one 2,2-dioxide.

Conclusion

The discovery and history of Isothiochroman-4-one 2,2-dioxide is a testament to the incremental and collaborative nature of scientific progress. From the foundational work on heterocyclic synthesis and classical organic reactions to the detailed mechanistic studies and modern applications in drug discovery, the story of this molecule is rich with chemical ingenuity. Understanding this history provides valuable context for contemporary researchers and highlights the enduring importance of fundamental synthetic chemistry in driving scientific innovation.

References

  • Lumma, W. C., & Berchtold, G. A. (1967). Photochemistry of isothiochroman-4-one. Journal of the American Chemical Society, 89(11), 2761–2762. [Link]

  • Böhme, H., & Lindenberg, K. (1968). Über Derivate des Isothiochroman-S-dioxids, 4. Mitteilung über Versuche in der Isochroman- und Isothiochroman-Reihe. Archiv der Pharmazie, 301(5), 326-334. [Link]

  • Böhme, H., Lindenberg, K., & Unterhalt, B. (1968). Über Derivate des Isothiochroman-S-dioxids, 6. Mitteilung über Versuche in der Isochroman- und Isothiochroman-Reihe. Archiv der Pharmazie, 301(8), 580-583. [Link]

  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]

  • Dieckmann, W. (1900). Ueber die Darstellung cyclischer β-Ketonester aus aliphatischen Diestern. Berichte der deutschen chemischen Gesellschaft, 33(2), 2670-2684. [Link]

  • Dieckmann Condensation. (n.d.). In SynArchive. Retrieved January 14, 2026, from [Link]

  • Dieckmann condensation. (2023, December 2). In Wikipedia. [Link]

Sources

Unlocking the Therapeutic Potential of Isothiochroman-4-one 2,2-dioxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emerging Significance of Sulfur-Containing Heterocycles in Drug Discovery

Within the landscape of medicinal chemistry, sulfur-containing heterocycles represent a privileged class of scaffolds, consistently contributing to the development of novel therapeutic agents.[1] Their unique stereoelectronic properties, including the ability of the sulfone group to act as a potent hydrogen bond acceptor, render them capable of engaging in specific and high-affinity interactions with biological targets.[1] This guide focuses on a particularly intriguing, yet underexplored, member of this family: Isothiochroman-4-one 2,2-dioxide . We will delve into its core chemical attributes, synthesis, and, most importantly, its potential research applications, providing a technical roadmap for scientists and drug development professionals poised to investigate this promising scaffold.

The Isothiochroman-4-one 2,2-dioxide Scaffold: A Primer

Isothiochroman-4-one 2,2-dioxide is a bicyclic heterocyclic compound featuring a benzene ring fused to a sulfur-containing six-membered ring. The presence of a ketone at the 4-position and a sulfone group (SO2) at the 2-position are key functional features that dictate its chemical reactivity and potential for biological activity.

The sulfone moiety is a critical component, significantly influencing the molecule's polarity and its ability to interact with biological macromolecules. It is a non-planar group with the sulfur atom in a high oxidation state, making it a strong hydrogen bond acceptor. This characteristic is often exploited in drug design to enhance binding affinity to target proteins.

Synthesis of the Core Scaffold

The synthesis of the isothiochroman-4-one 2,2-dioxide core and its derivatives is a crucial first step in exploring its therapeutic potential. While various synthetic routes to related thiochromanones have been reported, a common approach to the isothiochroman scaffold involves a multi-step synthesis.[2]

A generalized synthetic workflow is outlined below:

A Starting Materials (e.g., Thiophenol derivative) B Alkylation A->B C Cyclization B->C D Oxidation C->D E Isothiochroman-4-one 2,2-dioxide D->E A Isothiochroman-4-one 2,2-dioxide Derivative B Trypanothione Reductase (TR) A->B Binds to C Inhibition of TR Activity D Decreased Reduced Trypanothione C->D E Increased Oxidative Stress (ROS) D->E F Parasite Cell Death E->F

Caption: Proposed mechanism of antiparasitic action via TR inhibition.

Experimental Workflow for Evaluating Antiparasitic Activity

To validate this hypothesis, a systematic experimental approach is required. The following workflow provides a comprehensive guide for researchers.

Step 1: Synthesis of a Focused Library of Isothiochroman-4-one 2,2-dioxide Derivatives

  • Rationale: To explore the structure-activity relationship (SAR), a library of derivatives with diverse substitutions on the aromatic ring should be synthesized. Variations in electronic and steric properties will provide insights into the optimal features for TR inhibition.

  • Protocol: Follow established synthetic routes for the isothiochroman-4-one 2,2-dioxide core, incorporating various substituted starting materials. [2] Step 2: In Vitro Enzyme Inhibition Assay

  • Objective: To determine the direct inhibitory effect of the synthesized compounds on recombinant TR.

  • Protocol:

    • Express and purify recombinant TR from Leishmania infantum or other relevant parasite species.

    • Perform a spectrophotometric assay to measure TR activity by monitoring the NADPH oxidation at 340 nm in the presence of trypanothione disulfide.

    • Incubate the enzyme with varying concentrations of the test compounds to determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity).

Step 3: In Vitro Antileishmanial Activity Assay

  • Objective: To assess the efficacy of the compounds against the intracellular amastigote stage of the parasite, which is the clinically relevant form.

  • Protocol:

    • Culture a suitable host cell line (e.g., murine macrophages).

    • Infect the host cells with Leishmania promastigotes, which will differentiate into amastigotes.

    • Treat the infected cells with a serial dilution of the test compounds.

    • After a defined incubation period, quantify the number of intracellular amastigotes using microscopy or a reporter gene assay.

    • Determine the EC50 value (the concentration required to reduce the parasite burden by 50%).

Step 4: Cytotoxicity Assay

  • Objective: To evaluate the toxicity of the compounds against a mammalian cell line to determine their selectivity index (SI).

  • Protocol:

    • Culture a mammalian cell line (e.g., HEK293 or HepG2).

    • Expose the cells to the same concentrations of the test compounds used in the antileishmanial assay.

    • Assess cell viability using a standard method such as the MTT or MTS assay.

    • Determine the CC50 value (the concentration that causes 50% cell death).

    • Calculate the Selectivity Index (SI = CC50 / EC50). A higher SI value indicates greater selectivity for the parasite.

Data Presentation:

Compound IDR-group SubstitutionTR IC50 (µM)Leishmania EC50 (µM)Mammalian CC50 (µM)Selectivity Index (SI)
Lead Compound 1 4-ChloroData to be determinedData to be determinedData to be determinedData to be determined
Lead Compound 2 3-MethoxyData to be determinedData to be determinedData to be determinedData to be determined
Control UnsubstitutedData to be determinedData to be determinedData to be determinedData to be determined

Secondary Research Applications: Exploring Anticancer and Antimicrobial Potential

The broader class of thiochromanones has demonstrated promising activity in both oncology and infectious disease research. [1][3][4]While specific data for Isothiochroman-4-one 2,2-dioxide is sparse, its structural features suggest that these avenues are worthy of exploration.

Anticancer Research

The sulfone moiety is present in a number of approved and investigational anticancer drugs. The ability of the Isothiochroman-4-one 2,2-dioxide scaffold to serve as a template for the design of kinase inhibitors or modulators of other cancer-related signaling pathways should be investigated.

Suggested Experimental Workflow:

  • High-Throughput Screening (HTS): Screen a library of Isothiochroman-4-one 2,2-dioxide derivatives against a panel of cancer cell lines representing different tumor types.

  • Mechanism of Action Studies: For active compounds, investigate the underlying mechanism of cell death (e.g., apoptosis, necrosis) and their effects on key signaling pathways commonly dysregulated in cancer (e.g., PI3K/Akt, MAPK pathways).

  • Target Identification: Employ techniques such as chemical proteomics to identify the direct molecular targets of the most potent compounds.

Antimicrobial Research

Thiochromanone derivatives have been reported to possess antibacterial and antifungal properties. [3]The Isothiochroman-4-one 2,2-dioxide core could serve as a starting point for the development of novel antimicrobial agents, potentially with a novel mechanism of action.

Suggested Experimental Workflow:

  • Minimum Inhibitory Concentration (MIC) Determination: Screen the compound library against a panel of clinically relevant bacterial and fungal pathogens to determine their MIC values.

  • Spectrum of Activity: Characterize the spectrum of activity (narrow vs. broad) of the most active compounds.

  • Mechanism of Action Studies: Investigate the mechanism of antimicrobial action, such as inhibition of cell wall synthesis, protein synthesis, or DNA replication.

Conclusion and Future Directions

Isothiochroman-4-one 2,2-dioxide represents a scaffold with significant, yet largely untapped, potential in drug discovery. The strong evidence for the antiparasitic activity of its close isomer provides a clear and compelling direction for immediate research. By targeting the parasite-specific enzyme trypanothione reductase, derivatives of this scaffold could lead to the development of much-needed new therapies for neglected tropical diseases.

Furthermore, the broader biological activities associated with the thiochromanone core suggest that investigations into the anticancer and antimicrobial properties of Isothiochroman-4-one 2,2-dioxide are also highly warranted.

This technical guide provides a foundational framework for researchers to embark on the exploration of this promising molecule. Through systematic synthesis, rigorous biological evaluation, and in-depth mechanistic studies, the full therapeutic potential of Isothiochroman-4-one 2,2-dioxide can be unlocked.

References

  • Ortiz, C., et al. (2023). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. Heliyon, 9(7), e17801. [Link]

  • Kumbhare, R. M., & Ingle, V. N. (2013). A novel one-pot synthesis of isothiochroman-4-one 2,2-dioxides. Tetrahedron Letters, 54(32), 4255-4258.
  • Padakanti, S., et al. (2004). A new and efficient synthesis of isothiochroman-4-ones. Tetrahedron Letters, 45(4), 861-863.
  • Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. (2022). Mar. Drugs, 20(1), 53. [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2024). RSC Med. Chem., 15, 1234-1262. [Link]

  • Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease. (2023). Int. J. Mol. Sci., 24(13), 10983. [Link]

  • (PDF) Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases. (2021). [Link]

  • Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design. (2022). Front. Mol. Biosci., 9, 929505. [Link]

  • Inhibition of Leishmania infantum trypanothione reductase by diaryl sulfide derivatives. (2017). Sci Rep, 7, 40713. [Link]

  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. (1977). J Med Chem, 20(6), 847-50. [Link]

  • Synthesis and antimicrobial activity of 2-alkenylchroman-4-ones, 2-alkenylthiochroman-4-ones and 2-alkenylquinol-4-ones. (2004). Bioorg Med Chem, 12(17), 4685-93. [Link]

Sources

Isothiochroman-4-one 2,2-dioxide CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isothiochroman-4-one 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isothiochroman-4-one 2,2-dioxide is a sulfur-containing heterocyclic compound that has emerged as a scaffold of significant interest in medicinal chemistry. Its rigid bicyclic structure, combined with the chemical reactivity imparted by the sulfone and ketone moieties, makes it a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and chemical reactivity of Isothiochroman-4-one 2,2-dioxide. Furthermore, it delves into its potential applications in drug discovery, particularly as a precursor for DNA gyrase inhibitors, offering insights for researchers engaged in the development of new antibacterial agents.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory purposes. Isothiochroman-4-one 2,2-dioxide is identified by the following nomenclature and registry number:

  • Systematic IUPAC Name: 2,2-dioxo-1H-isothiochromen-4-one

  • Common Name: Isothiochroman-4-one 2,2-dioxide

  • CAS Number: 16723-58-3

The core structure consists of a benzene ring fused to a six-membered sulfur-containing heterocycle, featuring a ketone at position 4 and a sulfone group (dioxide) at position 2.

Physicochemical Properties

The physical and chemical properties of Isothiochroman-4-one 2,2-dioxide are crucial for its handling, formulation, and biological activity. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₈O₃SPubChem
Molecular Weight 196.22 g/mol PubChem
Melting Point 151-152 °CChemicalBook
Appearance Solid (form to be specified by supplier)General Knowledge
SMILES C1C2=CC=CC=C2C(=O)CS1(=O)=OPubChem
InChIKey WZCXMBLDKALJTK-UHFFFAOYSA-NPubChem

Synthesis and Mechanistic Insights

The synthesis of the thiochroman-4-one core is a critical step, which is then followed by oxidation to yield the target sulfone. A common and efficient method for creating the core structure is through an intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids.

The rationale behind this approach lies in its efficiency and the ready availability of starting materials. The use of a strong acid like polyphosphoric acid (PPA) or a Lewis acid promotes the cyclization by activating the carboxylic acid group, making it a potent electrophile that can attack the electron-rich aromatic ring. The subsequent oxidation of the sulfide to a sulfone is a standard transformation, often achieved with a powerful oxidizing agent like Oxone® (potassium peroxymonosulfate) or hydrogen peroxide. This oxidation step is crucial as the resulting sulfone group can act as a hydrogen bond acceptor and enhances the compound's polarity, which can be critical for biological activity and pharmacokinetic properties.

Below is a conceptual workflow for the synthesis of a thiochroman-4-one and its subsequent oxidation.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Cyclization cluster_1 Step 2: Oxidation A 3-(Phenylthio)propanoic Acid C PPA or Eaton's Reagent A->C B Thiochroman-4-one E Oxone® or m-CPBA B->E C->B Intramolecular Acylation D Isothiochroman-4-one 2,2-dioxide E->D Sulfur Oxidation

Caption: Synthesis workflow for Isothiochroman-4-one 2,2-dioxide.

Experimental Protocol for Synthesis

This section provides a representative, step-by-step protocol for the synthesis of thiochroman-4-ones, which are precursors to the title compound. This protocol is based on established methods for similar structures[1].

Step 1: Synthesis of Thiochroman-4-one

  • Reaction Setup: To a solution of 3-(phenylthio)propanoic acid (1.0 mmol) in a suitable solvent like dichloromethane, add a dehydrating/activating agent such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating as required to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is carefully quenched by pouring it onto ice. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the pure thiochroman-4-one.

Step 2: Oxidation to Isothiochroman-4-one 2,2-dioxide

  • Reaction Setup: Dissolve the synthesized thiochroman-4-one (1.0 mmol) in a mixture of acetone and water.

  • Addition of Oxidant: Add Oxone® (potassium peroxymonosulfate) (approximately 2.2 equivalents) portion-wise to the solution while maintaining the temperature with an ice bath. The use of a significant excess of the oxidizing agent ensures the complete conversion of the sulfide to the sulfone.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is fully consumed.

  • Work-up and Purification: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by recrystallization or column chromatography to afford the final Isothiochroman-4-one 2,2-dioxide.

Chemical Reactivity and Derivatization

Isothiochroman-4-one 2,2-dioxide is a versatile intermediate for further chemical modifications. The presence of the ketone and the activated methylene group adjacent to the sulfone allows for a range of chemical transformations. For instance, it can undergo formylation reactions using reagents like dimethylformamide dimethylacetal.[2] The resulting β-aminovinylketone and hydroxymethyleneketone derivatives are valuable intermediates for synthesizing more complex heterocyclic systems.[2] These derivatives can then be reacted with various nucleophiles to construct a library of compounds for biological screening.[2]

Applications in Drug Discovery

The thiochromen-4-one 1,1-dioxide core, closely related to the topic compound, has shown promise in the development of novel therapeutic agents.

Potential as DNA Gyrase Inhibitors

DNA gyrase is an essential bacterial enzyme that is a well-established target for antibacterial drugs, most notably the fluoroquinolones. However, the rise of fluoroquinolone-resistant bacteria necessitates the discovery of new gyrase inhibitors with novel mechanisms of action. Thiophene-based compounds have been identified as allosteric inhibitors of DNA gyrase, meaning they bind to a site on the enzyme that is remote from the active site, leading to inhibition.[3] This allosteric inhibition is a promising strategy to overcome existing resistance mechanisms.[3][4]

Derivatives of 4H-thiochromen-4-one 1,1-dioxide have been investigated as potential allosteric modulators of enzymes in parasites responsible for tropical diseases.[1] It is hypothesized that the sulfone group can act as an isosteric replacement for a carbonyl group found in known inhibitors like naphthoquinones, potentially improving selectivity and bioactivity.[1] Given these precedents, Isothiochroman-4-one 2,2-dioxide serves as a valuable scaffold for the design and synthesis of novel allosteric DNA gyrase inhibitors to combat antibacterial resistance.

Other Potential Therapeutic Areas

Derivatives of the broader isothiochromanone class have also been explored as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[5] Furthermore, thiochroman derivatives have been investigated as selective estrogen receptor degraders (SERDs) for treating endocrine-resistant breast cancer.[6] These examples highlight the therapeutic potential of this chemical scaffold and underscore the importance of Isothiochroman-4-one 2,2-dioxide as a key starting material in medicinal chemistry.

Conclusion

Isothiochroman-4-one 2,2-dioxide is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its well-defined nomenclature and physicochemical properties, coupled with established synthetic routes, make it an accessible and versatile building block. The reactivity of its core structure allows for extensive derivatization, enabling the exploration of a broad chemical space. The demonstrated and potential applications of its derivatives, particularly as novel allosteric inhibitors of bacterial DNA gyrase, position Isothiochroman-4-one 2,2-dioxide as a scaffold of high interest for the development of next-generation therapeutics.

References

  • PubChem. Isothiochroman-4-one 2,2-dioxide. [Link]

  • ResearchGate. A novel synthesis and transformations of isothiochroman 2,2-dioxide. [Link]

  • PubMed. Design, synthesis and molecular modeling of isothiochromanone derivatives as acetylcholinesterase inhibitors. [Link]

  • PubMed. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. [Link]

  • ResearchGate. Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers. [Link]

  • ResearchGate. Functional isothiochromen-4-one 2,2-dioxides. [Link]

  • National Institutes of Health. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. [Link]

  • National Institutes of Health. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]

  • RSC Publishing. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. [Link]

  • PubMed. Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers. [Link]

  • PubMed. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. [Link]

  • PubMed. Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. [Link]

Sources

Methodological & Application

Introduction: The Significance of the Isothiochroman-4-one 2,2-dioxide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Isothiochroman-4-one 2,2-dioxide

This document provides a comprehensive guide for the synthesis of Isothiochroman-4-one 2,2-dioxide, a heterocyclic scaffold of significant interest in medicinal chemistry. The protocols detailed herein are designed for researchers and scientists in organic synthesis and drug development, offering a robust and well-documented pathway to this valuable molecule.

The isothiochroman-4-one core and its derivatives are recognized as privileged structures in medicinal chemistry. These sulfur-containing heterocycles exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3] The corresponding sulfone, Isothiochroman-4-one 2,2-dioxide, elevates this potential. The sulfone group acts as a key pharmacophore, and recent studies have identified derivatives of this scaffold as potent and selective inhibitors of trypanothione reductase, a critical enzyme in parasites responsible for tropical diseases such as malaria and leishmaniasis.[4] This makes the development of reliable and scalable synthetic routes to this molecule a critical endeavor for advancing new therapeutic strategies.

Overall Synthetic Strategy

The most direct and widely employed synthesis of Isothiochroman-4-one 2,2-dioxide is a two-stage process. This strategy begins with the construction of the foundational isothiochroman-4-one heterocyclic ring, which is subsequently oxidized to the target sulfone.

  • Stage 1: Ring Formation via Intramolecular Friedel-Crafts Acylation. The isothiochroman-4-one core is efficiently constructed via the acid-catalyzed cyclization of a 3-(arylthio)propanoic acid precursor. Polyphosphoric acid (PPA) is the reagent of choice for this transformation, serving as both a catalyst and a solvent.[5][6]

  • Stage 2: Sulfide Oxidation. The sulfide within the heterocyclic core is then oxidized to a sulfone. This is reliably achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), which provides the desired 2,2-dioxide in high yield.[4][7]

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Oxidation A Thiophenol Derivative + 3-Chloropropanoic Acid B 3-(Arylthio)propanoic Acid A->B Nucleophilic Substitution C Isothiochroman-4-one B->C Intramolecular Friedel-Crafts Acylation (PPA) D Isothiochroman-4-one 2,2-dioxide (Target Molecule) C->D Sulfide Oxidation (m-CPBA)

Figure 1: Overall two-stage synthetic workflow.

Part 1: Synthesis of the Isothiochroman-4-one Precursor

Principle and Mechanism: Intramolecular Friedel-Crafts Acylation

The key ring-forming step is an intramolecular Friedel-Crafts acylation. In this reaction, the carboxylic acid of the 3-(arylthio)propanoic acid side chain is activated by a strong acid, typically polyphosphoric acid (PPA).[8][9] This generates a highly electrophilic acylium ion intermediate. The adjacent aromatic ring then acts as a nucleophile, attacking the acylium ion to form a new six-membered ring. A final deprotonation step re-aromatizes the benzene ring, yielding the cyclic ketone, isothiochroman-4-one. The use of PPA is advantageous as it is a powerful dehydrating agent that effectively promotes the formation of the acylium ion.[10]

G cluster_mech Friedel-Crafts Acylation Mechanism start 3-(Arylthio)propanoic Acid acylium Acylium Ion Intermediate start->acylium PPA (H+) activation & dehydration sigma Sigma Complex (Non-aromatic) acylium->sigma Nucleophilic attack by aryl ring product Isothiochroman-4-one sigma->product Deprotonation (restores aromaticity)

Figure 2: Mechanism of PPA-mediated cyclization.
Experimental Protocols

Protocol 1A: Synthesis of 3-(Phenylthio)propanoic Acid (Starting Material)

This protocol describes the synthesis of the precursor required for the cyclization reaction.

  • Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer, add thiophenol (1.0 eq.), 3-chloropropanoic acid (1.1 eq.), and an aqueous solution of sodium hydroxide (2.5 eq.).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting thiophenol is consumed.

  • Workup: Cool the reaction mixture to room temperature and dilute with water. Acidify the solution to pH ~2 using concentrated hydrochloric acid, which will precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The resulting 3-(phenylthio)propanoic acid is often of sufficient purity for the next step.

Protocol 1B: PPA-Mediated Cyclization to Isothiochroman-4-one

This one-pot procedure is highly effective for the synthesis of the heterocyclic core.[2][5]

  • Reagents & Setup: In a round-bottom flask, place 3-(phenylthio)propanoic acid (1.0 eq.). Add polyphosphoric acid (PPA) (approx. 10 times the weight of the starting acid). Note: PPA is highly viscous and should be handled with care.

  • Reaction: Heat the mixture to 100 °C using an oil bath and stir vigorously for 2-4 hours. The reaction progress can be monitored by taking small aliquots, quenching with ice, extracting with ethyl acetate, and analyzing by TLC.

  • Workup: After completion, allow the mixture to cool to approximately 60-70 °C and then very carefully pour it onto a large amount of crushed ice with stirring. This will decompose the PPA.

  • Extraction: Transfer the aqueous slurry to a separatory funnel and extract three times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution (to remove any unreacted acid), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure isothiochroman-4-one.

Substrate (3-(Arylthio)propanoic Acid)Product (Isothiochroman-4-one Derivative)Yield (%)Reference
3-(Phenylthio)propanoic acidIsothiochroman-4-one69%[5]
3-((4-Methoxyphenyl)thio)propanoic acid6-Methoxyisothiochroman-4-one81%[5]
3-((4-Chlorophenyl)thio)propanoic acid6-Chloroisothiochroman-4-one60%[5]
3-((2,4-Dimethylphenyl)thio)propanoic acid5,7-Dimethylisothiochroman-4-one70%[5]
3-((4-(Trifluoromethyl)phenyl)thio)propanoic acid6-(Trifluoromethyl)isothiochroman-4-one56%[5]
Table 1: Reported yields for the PPA-mediated synthesis of various isothiochroman-4-one derivatives.[5]

Part 2: Oxidation to Isothiochroman-4-one 2,2-dioxide

Principle and Mechanism: Sulfide to Sulfone Oxidation

The oxidation of the sulfide to a sulfone is a cornerstone transformation in sulfur chemistry. Meta-chloroperoxybenzoic acid (m-CPBA) is an ideal reagent for this purpose due to its high reactivity, selectivity, and ease of handling.[7] The reaction proceeds in a stepwise manner. The first equivalent of m-CPBA oxidizes the nucleophilic sulfide to a sulfoxide. In the presence of excess oxidant, the sulfoxide is further oxidized to the final sulfone. Using at least two full equivalents of m-CPBA ensures the reaction goes to completion to form the desired 2,2-dioxide.[11]

G cluster_mech2 Sulfide Oxidation Mechanism start Isothiochroman-4-one (Sulfide) sulfoxide Isothiochroman-4-one 2-oxide (Sulfoxide) start->sulfoxide 1.0 eq. m-CPBA sulfone Isothiochroman-4-one 2,2-dioxide (Sulfone) sulfoxide->sulfone 1.0 eq. m-CPBA

Figure 3: Stepwise oxidation of the sulfide to the sulfone.
Experimental Protocol

Protocol 2: Oxidation of Isothiochroman-4-one to its 2,2-dioxide

This protocol is adapted from a reported synthesis of the analogous thiochroman-4-one 1,1-dioxide.[4]

  • Reagents & Setup: Dissolve isothiochroman-4-one (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask under a nitrogen or argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition of Oxidant: To the cooled solution, add m-CPBA (approx. 2.2 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.

  • Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy any excess peroxide. Stir for 30 minutes. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.[12]

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford the pure Isothiochroman-4-one 2,2-dioxide as a solid.

CompoundYield (%)1H NMR (CDCl₃, δ)13C NMR (CDCl₃, δ)Reference
Isothiochroman-4-one 2,2-dioxide76%8.13 (d, 1H), 8.02 (d, 1H), 7.83 (dt, 1H), 7.75 (t, 1H), 3.70 (s, 2H), 3.43 (s, 2H)190.2, 141.4, 135.0, 133.4, 130.2, 128.9, 123.7, 49.2, 36.7[4]
Table 2: Characterization data for the final product (data shown for the analogous thiochroman-4-one 1,1-dioxide).[4]

Summary and Outlook

The synthetic route detailed in this guide, based on an intramolecular Friedel-Crafts acylation followed by sulfide oxidation, represents a highly efficient and versatile method for preparing Isothiochroman-4-one 2,2-dioxide. The use of polyphosphoric acid for the cyclization and m-CPBA for the oxidation are reliable, high-yielding reactions that are amenable to a range of substituted analogues. This pathway provides a solid foundation for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

  • Time information is not a citable source for this scientific context.
  • Guo, F., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry (Basel), 7(5). Available at: [Link]

  • Manhas, M. S., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847-50. Available at: [Link]

  • Varela, J., et al. (2021). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. Molecules, 26(11), 3321. Available at: [Link]

  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. Available at: [Link]

  • This ResearchGate entry is a collection of related articles and does not contain a specific protocol.
  • Varela, J., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2085. Available at: [Link]

  • Young, J., & Guo, F. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. American Chemical Society, ACS Fall 2025. Available at: [Link]

  • This article discusses derivatives but does not provide a primary synthesis protocol for the parent compound.
  • This BenchChem note describes a palladium-catalyzed route, an altern
  • Guo, F., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PubMed, National Institutes of Health. Available at: [Link]

  • Lumma, W. C., & Berchtold, G. A. (1969). Photochemistry of isothiochroman-4-one. Journal of the American Chemical Society. Available at: [Link]

  • Guo, F., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. ResearchGate. Available at: [Link]

  • Nuñez-Poblete, M., et al. (2023). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. MDPI. Available at: [Link]

  • Islam, M. R. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate. Available at: [Link]

  • Mangaonkar, S. R., & Singh, F. V. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. Available at: [Link]

  • Abele, E., & Abele, R. (2015). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Molecules, 20(11), 20590-605. Available at: [Link]

  • Islam, M. R. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Available at: [Link]

  • This ResearchGate entry shows a diagram but does not contain a citable protocol.
  • This Organic Chemistry Portal entry discusses a PPA-promoted cyclization for indene deriv
  • University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. Available at: [Link]

  • This ResearchGate entry shows a diagram but does not contain a citable protocol.
  • This ResearchGate entry shows a diagram but does not contain a citable protocol.
  • Ashenhurst, J. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]

  • This article discusses cyclic phosphoric acids as catalysts, which is not directly relevant to the PPA-medi
  • This article describes a one-pot synthesis of pyrimidones, which is not relevant to the target molecule.

Sources

Application Notes and Protocols for the Biological Evaluation of Isothiochroman-4-one 2,2-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Isothiochroman-4-one 2,2-dioxide is a heterocyclic compound featuring a sulfone group, a structural motif present in numerous biologically active molecules. The sulfone functional group is known for its ability to act as a hydrogen bond acceptor and its conformational properties, which can influence interactions with biological targets.[1] Compounds containing sulfones have demonstrated a wide array of pharmacological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[1][2][3] Given the limited specific biological data available for Isothiochroman-4-one 2,2-dioxide, a systematic approach to assay development is crucial for elucidating its potential as a novel bioactive agent.

This guide provides a comprehensive framework for the initial biological characterization of Isothiochroman-4-one 2,2-dioxide. The protocols herein are designed to be self-validating and are grounded in established methodologies. We will proceed through a tiered screening cascade, beginning with fundamental cytotoxicity assessment, followed by investigations into potential antimicrobial, kinase inhibitory, and antioxidant activities.

Compound Information

Compound Name Isothiochroman-4-one 2,2-dioxide
IUPAC Name 1,1-dioxo-2,3-dihydroisothiochromen-4-one
Molecular Formula C₉H₈O₃S
Molecular Weight 196.22 g/mol
Structure
ngcontent-ng-c1597341111="" class="ng-star-inserted">

Tier 1: Foundational Assays - Cytotoxicity Profiling

The initial step in characterizing any novel compound is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentration range for subsequent, more specific cell-based assays. We will describe two common methods: a metabolic assay (MTT) and an ATP-based luminescence assay (CellTiter-Glo®).

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of Isothiochroman-4-one 2,2-dioxide in DMSO Treatment Treat Cells with Serial Dilutions of Compound Compound_Prep->Treatment Cell_Culture Culture and Seed Cancer Cell Line (e.g., HeLa, A549) Cell_Culture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT MTT Assay: Add MTT, Incubate, Solubilize Formazan Incubation->MTT Option 1 CTG CellTiter-Glo® Assay: Add Reagent, Lyse, Measure Luminescence Incubation->CTG Option 2 Readout Measure Absorbance (MTT) or Luminescence (CTG) MTT->Readout CTG->Readout IC50 Calculate IC50 Value Readout->IC50

Caption: Workflow for determining the cytotoxicity of Isothiochroman-4-one 2,2-dioxide.

Protocol 1.1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2][3] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Isothiochroman-4-one 2,2-dioxide

  • DMSO (vehicle control)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[2]

  • Compound Preparation: Prepare a 10 mM stock solution of Isothiochroman-4-one 2,2-dioxide in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the seeding medium and add 100 µL of medium containing the various concentrations of the compound, vehicle control (DMSO), and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well.[4]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[2]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking for 15 minutes.[2]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 1.2: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[2] The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, catalyzed by luciferase.[2][5]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol, using opaque-walled plates suitable for luminescence.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and equilibrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[4]

  • Assay Execution:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[5]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[4]

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[5]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Tier 2: Exploratory Assays - Specific Biological Activities

Based on the chemical structure, Isothiochroman-4-one 2,2-dioxide may possess antimicrobial, kinase inhibitory, or antioxidant properties. The following protocols are designed to screen for these activities.

Protocol 2.1: Antibacterial Susceptibility Testing (Broth Microdilution)

Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh culture plate (18-24 hours), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[7]

  • Compound Dilution: In a 96-well plate, dispense 50 µL of sterile MHB into each well. Add 50 µL of a 2x concentrated stock of Isothiochroman-4-one 2,2-dioxide to the first well and perform a two-fold serial dilution across the plate.[1]

  • Inoculation: Inoculate each well with 50 µL of the standardized bacterial inoculum. This brings the final volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).[1]

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[1]

  • MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 2.2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Principle: Many kinase assays measure the consumption of ATP or the production of ADP. The ADP-Glo™ assay is a luminescence-based method that quantifies the amount of ADP produced in a kinase reaction. The luminescent signal is proportional to kinase activity.[8]

Materials:

  • Kinase of interest (e.g., a panel of commercially available kinases)

  • Specific kinase substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of Isothiochroman-4-one 2,2-dioxide in DMSO. A known kinase inhibitor (e.g., Staurosporine) should be used as a positive control.[8]

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.

    • Add 2 µL of the kinase solution (containing kinase and substrate in assay buffer).

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate at 30°C for 60 minutes.[8]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence of each well.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]

Protocol 2.3: DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the capacity of a compound to scavenge free radicals. In the presence of an antioxidant, the purple DPPH radical is reduced to a yellow-colored compound, with a corresponding decrease in absorbance at 517 nm.[9]

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Isothiochroman-4-one 2,2-dioxide (in methanol)

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a test tube or 96-well plate, mix 1.0 mL of the DPPH solution with 1.0 mL of various concentrations of the compound solution.

  • Incubation: Shake the mixture and incubate in the dark at room temperature for 30 minutes.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank is prepared with methanol instead of the compound solution.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the scavenging percentage against the compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation and Interpretation

Quantitative results from the described assays should be tabulated for clear comparison.

Table 1: Hypothetical Cytotoxicity Data for Isothiochroman-4-one 2,2-dioxide

Cell Line Assay Type Incubation Time (h) IC₅₀ (µM)
HeLaMTT4875.2
A549MTT48> 100
HeLaCellTiter-Glo®4868.5
A549CellTiter-Glo®48> 100

Table 2: Hypothetical MIC Data for Isothiochroman-4-one 2,2-dioxide

Bacterial Strain Gram Type MIC (µg/mL)
S. aureus ATCC 29213Positive16
E. coli ATCC 25922Negative> 128

Table 3: Hypothetical Kinase Inhibition Data for Isothiochroman-4-one 2,2-dioxide

Kinase Target IC₅₀ (µM)
Kinase A5.8
Kinase B42.1
Kinase C> 100

Logical Framework for Assay Progression

Assay_Progression Start Isothiochroman-4-one 2,2-dioxide Cytotoxicity Tier 1: Cytotoxicity Assays (MTT, CellTiter-Glo) Start->Cytotoxicity Decision IC50 > 50µM? Cytotoxicity->Decision Tier2 Tier 2: Exploratory Assays Decision->Tier2 Yes Lead_Opt Lead Optimization Decision->Lead_Opt No (Significant Cytotoxicity) Antimicrobial Antimicrobial (MIC Assay) Tier2->Antimicrobial Kinase Kinase Inhibition (ADP-Glo Assay) Tier2->Kinase Antioxidant Antioxidant (DPPH Assay) Tier2->Antioxidant Antimicrobial->Lead_Opt Kinase->Lead_Opt Antioxidant->Lead_Opt

Caption: Decision-making flowchart for the biological evaluation of the compound.

References

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols. Retrieved January 13, 2026, from [Link]

  • Isothiochroman-4-one 2,2-dioxide. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved January 13, 2026, from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 13, 2026, from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). Acedemia.edu. Retrieved January 13, 2026, from [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 13, 2026, from [Link]

  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (2011). Indian Journal of Pharmaceutical Sciences. Retrieved January 13, 2026, from [Link]

  • 2.10. Antioxidant Activity. (n.d.). Bio-protocol. Retrieved January 13, 2026, from [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). MDPI. Retrieved January 13, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. Retrieved January 13, 2026, from [Link]

  • Celltiter Glo Luminescent Cell Viability Assay Protocol. (n.d.). Scribd. Retrieved January 13, 2026, from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • A novel synthesis and transformations of isothiochroman 2,2-dioxide. (2007). ResearchGate. Retrieved January 13, 2026, from [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Functional isothiochromen-4-one 2,2-dioxides. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Thiochroman-4-one, 2-methyl-, 1,1-dioxide. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Thiochroman-4-one. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

Sources

Isothiochroman-4-one 2,2-dioxide: A Versatile Scaffold for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isothiochroman-4-one 2,2-dioxide Core

In the landscape of modern organic synthesis and medicinal chemistry, the pursuit of novel molecular architectures with inherent biological relevance is paramount. The isothiochroman-4-one 2,2-dioxide scaffold has emerged as a privileged starting material, offering a unique combination of reactivity and structural rigidity. The presence of the sulfone group significantly enhances the acidity of the α-protons, making this building block an excellent nucleophile in a variety of carbon-carbon bond-forming reactions. Furthermore, the embedded α,β-unsaturated system, upon functionalization, provides a gateway to a diverse array of cycloaddition and conjugate addition reactions. This guide provides an in-depth exploration of the synthetic utility of isothiochroman-4-one 2,2-dioxide, complete with detailed protocols and mechanistic insights for its application in the synthesis of complex heterocyclic systems, including spirocyclic compounds with potential therapeutic applications.

PART 1: Synthesis of the Isothiochroman-4-one 2,2-dioxide Building Block

The preparation of isothiochroman-4-one 2,2-dioxide is a critical first step, and various synthetic routes have been reported. A common approach involves the cyclization of a suitable precursor followed by oxidation of the sulfide to the corresponding sulfone.

Protocol 1: Synthesis of Isothiochroman-4-one 2,2-dioxide

This protocol outlines a representative synthesis, which may involve a multi-step sequence. For a detailed, specific procedure, consulting primary literature is recommended.[1]

Step 1: Synthesis of Isothiochroman-4-one

A detailed procedure for the synthesis of the precursor, isothiochroman-4-one, can be found in the cited literature.

Step 2: Oxidation to Isothiochroman-4-one 2,2-dioxide

  • Reagents and Materials:

    • Isothiochroman-4-one

    • meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

    • Dichloromethane (DCM) or a biphasic solvent system

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve isothiochroman-4-one (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of m-CPBA (2.2 equivalents) in dichloromethane to the reaction mixture. The slow addition is crucial to control the exothermicity of the reaction.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the addition of a saturated sodium bicarbonate solution to neutralize the excess peroxyacid and the resulting m-chlorobenzoic acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure isothiochroman-4-one 2,2-dioxide.

PART 2: Applications in Multicomponent Reactions for Spirocycle Synthesis

Multicomponent reactions (MCRs) are powerful tools for the rapid construction of complex molecules in a single step, aligning with the principles of green chemistry. Isothiochroman-4-one 2,2-dioxide is an excellent substrate for MCRs, particularly in the synthesis of spirocyclic frameworks, which are prevalent in many natural products and pharmaceutically active compounds.

Application Highlight: Synthesis of Spiro[isothiochroman-4,3'-oxindole] 2,2-dioxide Derivatives

Spiro-oxindoles are a class of compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties.[2] The reaction of isatin, an active methylene compound, and isothiochroman-4-one 2,2-dioxide provides a direct route to this valuable scaffold.

Protocol 2: Three-Component Synthesis of Spiro[isothiochroman-4,3'-oxindole] 2,2-dioxide Derivatives

This protocol is adapted from general procedures for the synthesis of spiro-oxindoles via MCRs.[3][4]

  • Reagents and Materials:

    • Isatin (or substituted isatins) (1 equivalent)

    • Malononitrile or ethyl cyanoacetate (1 equivalent)

    • Isothiochroman-4-one 2,2-dioxide (1 equivalent)

    • A catalytic amount of a base (e.g., piperidine, triethylamine) or an acid catalyst (e.g., H2MoO4).[3]

    • Ethanol or solvent-free conditions

  • Procedure:

    • In a round-bottom flask, combine isatin (1 mmol), malononitrile (1 mmol), and isothiochroman-4-one 2,2-dioxide (1 mmol).

    • Add a catalytic amount of piperidine (0.1 mmol).

    • Add ethanol (10 mL) and reflux the mixture for 4-6 hours. Alternatively, for a solvent-free approach, heat the mixture at 100-120 °C.[3]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated product can be collected by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the desired spiro[isothiochroman-4,3'-oxindole] 2,2-dioxide derivative.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Mechanism of the Domino Reaction:

The reaction proceeds through a domino Knoevenagel condensation followed by a Michael addition and subsequent cyclization. The base catalyzes the initial Knoevenagel condensation between isatin and malononitrile. The resulting intermediate then acts as a Michael acceptor for the enolate of isothiochroman-4-one 2,2-dioxide. An intramolecular cyclization and tautomerization then yield the final spirocyclic product.

Spiro-oxindole Synthesis Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Sequence cluster_product Product Isatin Isatin Knoevenagel Knoevenagel Condensation Isatin->Knoevenagel Base-catalyzed Malononitrile Malononitrile Malononitrile->Knoevenagel Base-catalyzed ITC Isothiochroman-4-one 2,2-dioxide Michael Michael Addition ITC->Michael Nucleophilic attack Catalyst Piperidine Catalyst->Knoevenagel Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Spiro Spiro[isothiochroman-4,3'-oxindole] 2,2-dioxide Cyclization->Spiro Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (4π electrons) TS Concerted Cyclic Transition State Diene->TS Dienophile Dienophile (Isothiochroman derivative) (2π electrons) Dienophile->TS Cycloadduct Cycloadduct (Cyclohexene derivative) TS->Cycloadduct

Sources

Application Note & Protocols for the Purification of Isothiochroman-4-one 2,2-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isothiochroman-4-one 2,2-dioxide is a heterocyclic sulfone of significant interest as a versatile intermediate in organic synthesis and drug discovery.[1] The biological and chemical reactivity of this compound is intrinsically linked to its purity. The presence of residual starting materials, synthetic byproducts, or degradation products can lead to ambiguous experimental results and compromise the development of novel chemical entities. This document provides a comprehensive guide to the purification of Isothiochroman-4-one 2,2-dioxide, detailing robust protocols for recrystallization and column chromatography. It further outlines methods for rigorous purity assessment, ensuring researchers can proceed with a well-characterized, high-purity compound. The causality behind experimental choices is explained to empower scientists with the ability to adapt and troubleshoot these protocols effectively.

Compound Profile and Impurity Analysis

Understanding the physicochemical properties of Isothiochroman-4-one 2,2-dioxide is fundamental to designing an effective purification strategy. The molecule contains both a polar sulfone (SO₂) group and a ketone (C=O) group, rendering it a moderately polar, solid compound.

PropertyDataSource
Molecular Formula C₉H₈O₃S[2]
Molecular Weight 196.22 g/mol [2]
Appearance Typically an off-white to white solid
Key Functional Groups Sulfone, Ketone, Aromatic Ring
Predicted Polarity High, due to sulfone and ketone moieties.

Common Impurities: The nature of impurities is dictated by the synthetic route. A common synthesis involves the oxidation of a precursor sulfide or sulfoxide. Therefore, likely impurities include:

  • Isothiochroman-4-one (Sulfide Precursor): Less polar than the target compound.

  • Isothiochroman-4-one 2-oxide (Sulfoxide Intermediate): A partially oxidized, polar intermediate.

  • Unreacted Oxidizing Agents & Byproducts: Dependent on the specific reagents used.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Overall Purification Strategy

The purification strategy is designed to first leverage the crystalline nature of the target compound through recrystallization, which is often sufficient for removing the bulk of impurities. If further purification is required, flash column chromatography provides a higher-resolution separation.

Purification_Strategy Crude Crude Isothiochroman-4-one 2,2-dioxide Recrystallization Protocol 1: Recrystallization Crude->Recrystallization Purity_Check1 Purity Assessment (TLC, HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity Met Chromatography Protocol 2: Flash Column Chromatography Purity_Check1->Chromatography Purity Not Met Purity_Check2 Purity Assessment (TLC, HPLC, NMR) Chromatography->Purity_Check2 Purity_Check2->Pure_Product

Figure 1: High-level decision workflow for the purification of Isothiochroman-4-one 2,2-dioxide.

Protocol 1: Recrystallization

Recrystallization is the preferred primary purification method for solid sulfones due to its efficiency in removing impurities with different solubility profiles.[3] The key to a successful recrystallization is the selection of an appropriate solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Rationale and Solvent Selection

The high polarity of the sulfone and ketone groups dictates that polar solvents will be most effective. A solvent screening is the most reliable method for identifying the optimal system.

Solvent SystemRationaleExpected Outcome
Isopropanol (IPA) A good starting point. Moderately polar, with a suitable boiling point (82.6 °C).Good solubility when hot, poor solubility when cold. Likely to yield crystals.
Ethanol/Water A binary solvent system. The compound should be soluble in ethanol but insoluble in water.Allows for fine-tuning of polarity to induce crystallization upon water addition.
Ethyl Acetate (EtOAc) A less polar option. May be useful if the crude product is contaminated with non-polar impurities.May require a co-solvent like hexane to reduce solubility for crystallization.
Acetone A highly polar aprotic solvent.Often dissolves compounds too well, making recovery difficult. Use with caution.
Detailed Step-by-Step Methodology

This protocol assumes isopropanol as the chosen solvent. Adjust volumes based on the scale of your material.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol (e.g., 5-10 mL) and heat the mixture to a gentle boil with stirring. Continue to add hot isopropanol dropwise until the solid is completely dissolved.[4]

    • Expertise Note: Using an excessive amount of solvent is the most common cause of low recovery yield.[4] The goal is to create a saturated solution at the boiling point.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, add a small amount of activated charcoal (approx. 1-2% w/w), and reheat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.[4]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under high vacuum, preferably in a desiccator or vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved.

Troubleshooting Common Issues
IssueProbable CauseSolution
"Oiling Out" The compound's melting point is lower than the solution's boiling point, or the product is highly impure.[4]Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool more slowly. Consider pre-purification by chromatography.[4]
No Crystals Form The solution is not sufficiently saturated, or it is supersaturated without nucleation sites.Try scratching the inside of the flask with a glass rod just below the liquid surface to induce nucleation. If that fails, add a "seed" crystal of pure product. If still unsuccessful, reduce the solvent volume by boiling and cool again.[4]
Low Recovery / Poor Yield Too much solvent was used for dissolution; premature crystallization occurred during hot filtration.Ensure minimal solvent is used. For filtration, ensure all glassware is properly pre-heated. The mother liquor can be concentrated to recover a second, albeit less pure, crop of crystals.[4]

Protocol 2: Flash Column Chromatography

This method is employed when recrystallization fails to remove impurities with similar solubility profiles or when a very high degree of purity (>99.5%) is required. Given that sulfones can sometimes be sensitive to the acidic nature of standard silica gel, a trial on a small scale is recommended.[3]

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Determine Rf in Hexane:EtOAc) Solvent 2. Prepare Mobile Phase (e.g., 7:3 Hexane:EtOAc) TLC->Solvent Column 3. Pack Column (Slurry Method) Solvent->Column Sample 4. Prepare Sample (Solid Loading) Column->Sample Load 5. Load Sample onto Column Sample->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate

Figure 2: Step-by-step workflow for flash column chromatography purification.

Mobile Phase Selection via TLC
  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems (e.g., mixtures of hexane and ethyl acetate).

  • The ideal system will show good separation between the product spot and impurities, with the product having an Rf value of approximately 0.25-0.35 .

Detailed Step-by-Step Methodology
  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent component (e.g., hexane). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top.

  • Sample Loading (Solid Loading): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. Add another thin layer of sand.[5]

    • Trustworthiness Note: Solid loading prevents band broadening that can occur when a large volume of strong solvent is used to load the sample, leading to significantly better separation.[5]

  • Elution: Fill the column with the mobile phase. Apply positive pressure (using a pump or inert gas) to begin eluting the solvent through the column. Maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes. The separation can often be monitored by eye if impurities are colored, but it is crucial to monitor the elution by TLC.

  • Fraction Analysis: Spot every few fractions on a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.

Purity Assessment and Characterization

Final purity must be confirmed using a combination of chromatographic and spectroscopic methods.

  • TLC: A single spot in multiple solvent systems is a good indicator of purity.

  • HPLC: High-Performance Liquid Chromatography provides quantitative purity data. Due to the aromatic nature of the compound and the presence of the sulfone group, a column capable of π-π interactions, such as a Biphenyl phase , may offer superior retention and selectivity compared to standard C18 columns.[6]

    • Example Method:

      • Column: Biphenyl, 5 µm, 4.6 x 150 mm

      • Mobile Phase: Gradient of Water (A) and Acetonitrile (B)

      • Detection: UV at 254 nm

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual proton-containing impurities. The absence of signals corresponding to precursors or byproducts is a strong confirmation of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The successful purification of Isothiochroman-4-one 2,2-dioxide is readily achievable through a systematic approach. Recrystallization serves as a powerful and efficient first-pass technique, capable of yielding material of high purity. For cases requiring the removal of closely related impurities or for achieving analytical-grade purity, flash column chromatography is an effective secondary method. Rigorous analysis by HPLC and NMR is mandatory to validate the purity and structural integrity of the final product, ensuring its suitability for demanding downstream applications in research and development.

References

  • (No source used)
  • Shyshkina, O., Medviediev, V. V., Volovenko, Y. M., & Shishkin, O. (2016). Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide derivatives. Structural Chemistry, 27(4), 1133–1143. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Isothiochroman-4-one 2,2-dioxide. PubChem Compound Database. Retrieved from: [Link]

  • Kavun, A. M., et al. (2016). A novel synthesis and transformations of isothiochroman 2,2-dioxide. ResearchGate. Available at: [Link]

  • Hanson, J. E., & Jingwen, C. (2023). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Retrieved from: [Link]

  • Restek Corporation (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. Retrieved from: [Link]

  • SIELC Technologies (n.d.). Separation of Divinyl sulfone on Newcrom R1 HPLC column. Retrieved from: [Link]

  • Shyshkina, O., et al. (2016). Functional isothiochromen-4-one 2,2-dioxides [Image]. ResearchGate. Retrieved from: [Link]

  • (No source used)
  • University of Rochester Department of Chemistry (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from: [Link]

Sources

Application Note: Quantitative Analysis of Isothiochroman-4-one 2,2-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isothiochroman-4-one 2,2-dioxide is a heterocyclic compound of interest in medicinal chemistry and drug development due to its core structure's presence in various biologically active molecules.[1][2][3] Accurate quantification of this compound is crucial for pharmacokinetic studies, manufacturing quality control, and stability testing. This application note provides detailed protocols for the quantitative analysis of Isothiochroman-4-one 2,2-dioxide using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for robustness and adherence to international regulatory standards.[4][5][6]

Introduction: The Analytical Imperative

The isothiochroman scaffold, particularly when oxidized to the sulfone, represents a privileged structure in the synthesis of novel therapeutic agents.[1][2] The sulfone group, being a strong hydrogen bond acceptor, can significantly influence a molecule's interaction with biological targets.[1] Consequently, the ability to precisely measure the concentration of Isothiochroman-4-one 2,2-dioxide in various matrices is a fundamental requirement for advancing its development.

This guide is intended for researchers, analytical scientists, and drug development professionals. It offers a comprehensive framework for establishing validated analytical methods, moving beyond a simple recitation of steps to explain the underlying scientific rationale for each procedural choice.

Physicochemical Properties & Analytical Considerations

Before developing a quantitative method, understanding the analyte's properties is paramount.

  • Structure: A fused bicyclic system containing a sulfone and a ketone functional group.

  • Polarity: The presence of the sulfone and ketone moieties imparts significant polarity.

  • UV Absorbance: The aromatic ring and carbonyl group suggest that the molecule will possess a chromophore, making it suitable for UV-Vis detection.[7][8]

  • Volatility & Thermal Stability: The compound's structure suggests it should have sufficient volatility and thermal stability for GC analysis, although the high polarity may necessitate higher temperatures.[9][10]

Based on these properties, two primary analytical techniques are proposed:

  • High-Performance Liquid Chromatography (HPLC): Ideal for polar, non-volatile, or thermally sensitive compounds. Reversed-phase HPLC is the most common and versatile mode for pharmaceutical analysis.[11][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and specificity, making it an excellent confirmatory method. It is well-suited for volatile and thermally stable small molecules.[9][10][14]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, offering robust and reproducible quantification.[11][12] A reversed-phase method is developed here, which separates compounds based on their hydrophobicity.

Rationale for Method Design
  • Stationary Phase (Column): A C18 column is selected as the industry standard for reversed-phase chromatography, providing excellent retention and separation for a wide range of medium-polarity compounds.[7][8]

  • Mobile Phase: A gradient of water and acetonitrile is chosen. Acetonitrile is a common organic modifier that provides good peak shape and low UV cutoff. A gradient elution is employed to ensure elution of the analyte with a reasonable retention time and to clean the column of any less polar impurities.[8]

  • Detector: A UV detector is selected due to the presence of a chromophore in the analyte. Analysis at the wavelength of maximum absorbance (λmax) provides the highest sensitivity.[7][8]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Standard s2 Dissolve in Diluent (50:50 ACN:H2O) s1->s2 s3 Serial Dilutions for Calibration Curve s2->s3 a2 Inject Sample/Standard s3->a2 Inject Standards s4 Prepare Sample (e.g., dissolve API, extract from matrix) s5 Filter through 0.45 µm Syringe Filter s4->s5 s5->a2 Inject Sample a1 Equilibrate C18 Column a1->a2 a3 Gradient Elution a2->a3 a4 UV Detection at λmax a3->a4 d1 Integrate Peak Area a4->d1 d2 Construct Calibration Curve (Area vs. Concentration) d1->d2 d3 Calculate Sample Concentration using Regression Equation d2->d3

Caption: HPLC workflow for Isothiochroman-4-one 2,2-dioxide quantification.

Detailed HPLC Protocol

1. Materials and Reagents:

  • Isothiochroman-4-one 2,2-dioxide reference standard
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade or Milli-Q)
  • Methanol (HPLC grade, for cleaning)

2. Instrumentation:

  • HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector.
  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Data acquisition and processing software.

3. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A WaterHighly polar component for weak elution.
Mobile Phase B AcetonitrileStrong organic modifier for analyte elution.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 35 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
UV Wavelength Determine λmax (e.g., scan from 200-400 nm); likely ~230-250 nmMaximizes signal-to-noise for the analyte.[7]
Gradient Program Time (min)%B
0.010
15.090
17.090
17.110
20.010

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Inject the calibration standards and the sample(s).
  • Integrate the peak area corresponding to Isothiochroman-4-one 2,2-dioxide.
  • Plot a calibration curve of peak area versus concentration for the standards.
  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.995.
  • Determine the concentration of the analyte in the sample using the regression equation.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides orthogonal selectivity and confirmation of identity through mass spectral data, which is invaluable in drug development.[9][14][15]

Rationale for Method Design
  • Injection Mode: A split injection is used to prevent column overloading and ensure sharp peaks, as GC-MS is highly sensitive.[16]

  • Column: A nonpolar DB-5MS or equivalent column is chosen. This type of column separates compounds primarily based on boiling point and is robust for general-purpose analysis of small organic molecules.[16]

  • Ionization: Electron Ionization (EI) at 70 eV is the standard for GC-MS. It creates reproducible fragmentation patterns that can be compared against libraries for identity confirmation.[15]

  • MS Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) is superior to full scan mode. SIM mode monitors only a few characteristic ions of the analyte, dramatically increasing sensitivity and reducing matrix interference.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Standard s2 Dissolve in Volatile Solvent (e.g., Ethyl Acetate) s1->s2 s3 Serial Dilutions for Calibration Curve s2->s3 a1 Inject into GC s3->a1 Inject Standards s4 Prepare Sample (dissolve/extract) s5 Add Internal Standard (optional but recommended) s4->s5 s5->a1 Inject Sample a2 Vaporization & Separation on DB-5MS Column a1->a2 a3 Elution into MS a2->a3 a4 Electron Ionization (EI) a3->a4 a5 Mass Analysis (SIM Mode) a4->a5 d1 Integrate Ion Peak Area a5->d1 d2 Construct Calibration Curve (Area Ratio vs. Conc. Ratio) d1->d2 d3 Calculate Sample Concentration d2->d3

Caption: GC-MS workflow for Isothiochroman-4-one 2,2-dioxide quantification.

Detailed GC-MS Protocol

1. Materials and Reagents:

  • Isothiochroman-4-one 2,2-dioxide reference standard
  • Ethyl Acetate or Dichloromethane (GC grade)
  • Helium (99.999% purity)
  • Internal Standard (optional, e.g., a structurally similar, stable, deuterated compound or a compound with similar properties not present in the sample).

2. Instrumentation:

  • GC system with a split/splitless inlet and an autosampler.
  • Mass Spectrometer capable of EI.
  • DB-5MS column (30 m x 0.25 mm x 0.25 µm) or equivalent.
  • Data acquisition and processing software with a mass spectral library (e.g., NIST).

3. GC-MS Conditions:

ParameterConditionRationale
Carrier Gas HeliumInert, provides good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal for column efficiency and MS interface.
Inlet Temp. 270 °CEnsures rapid and complete vaporization of the analyte.
Injection Vol. 1 µLStandard volume for GC analysis.
Split Ratio 20:1Prevents detector saturation and maintains peak sharpness.
Oven Program Start at 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min)Separates analyte from solvent and impurities.
Transfer Line 280 °CPrevents condensation of the analyte before entering the MS.
Ion Source 230 °C (EI)Standard temperature for reproducible fragmentation.
Quantifier Ion Determine from full scan spectrum (e.g., molecular ion, M+)The most abundant, unique ion for quantification.
Qualifier Ions Determine 2-3 other characteristic ionsUsed to confirm identity by maintaining consistent ion ratios.

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution. If using an internal standard (IS), add a constant concentration of IS to each standard.
  • Sample Preparation: Prepare the sample to a theoretical concentration within the calibration range. Add the same constant concentration of IS.

5. Data Analysis:

  • First, inject a concentrated standard in full scan mode to identify the retention time and characteristic mass fragments of the analyte. Select a quantifier and at least two qualifier ions.
  • Switch to SIM mode and inject the calibration standards and samples.
  • Integrate the peak area of the quantifier ion.
  • Plot a calibration curve of the peak area (or area ratio to IS) versus concentration (or concentration ratio to IS).
  • Perform a linear regression analysis (r² > 0.995).
  • Calculate the sample concentration using the regression equation. Verify the identity by confirming the presence of qualifier ions at the correct retention time and in the correct abundance ratio.

Method Validation

Both methods must be validated to ensure they are suitable for their intended purpose, in accordance with ICH Q2(R1) guidelines.[4][5][6][17][18]

Validation Parameters

The following parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix components). This is demonstrated by the lack of interfering peaks at the analyte's retention time in a blank and by peak purity analysis (e.g., DAD for HPLC, mass spectrum for GC-MS).[6]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentration levels that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. Determined by replicate analysis of samples containing known amounts of the analyte (spiked samples).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at three levels:

    • Repeatability (Intra-assay precision): Same lab, same analyst, same day.

    • Intermediate Precision: Same lab, different analysts, different days.

    • Reproducibility: Between different laboratories (if applicable).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Acceptance Criteria (Example)
ParameterAcceptance Criterion
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%
Specificity No interference at the retention time of the analyte.
Robustness System suitability parameters remain within limits.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable frameworks for the quantification of Isothiochroman-4-one 2,2-dioxide. The HPLC method serves as an excellent primary quantitative technique for routine analysis, while the GC-MS method offers a highly sensitive and specific confirmatory procedure. Proper method validation according to ICH guidelines is mandatory to ensure data integrity for regulatory submissions and quality control.

References

  • Pharmaguideline. Steps for HPLC Method Development. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology Europe. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Walsh Medical Media. (2019). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. [Link]

  • PharmaCores. (2025). HPLC analytical Method development: an overview. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • AZoM. (2019). Using GC-MS in Analytical Chemistry. [Link]

  • Shyshkina, O., et al. (2016).
  • ResearchGate. A novel synthesis and transformations of isothiochroman 2,2-dioxide. [Link]

  • Quality Analysis. GC-MS: gas chromatography-mass spectrometry. [Link]

  • Böcker, S., & Dührkop, K. (2013). Computational mass spectrometry for small molecules. PMC - PubMed Central. [Link]

  • Vázquez-Martínez, J., & López, M. G. Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen.
  • ResearchGate. Functional isothiochromen-4-one 2,2-dioxides. [Link]

  • Wikipedia. Gas chromatography–mass spectrometry. [Link]

  • Bowers, R. C., & Russell, H. D. (1960). Polarographic Behavior of Aryl Sulfones and Sulfoxides. Analytical Chemistry.
  • Omics Online. (2017). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. [Link]

  • Organic Chemistry Portal. Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers. [Link]

  • Zhang, Y. Q., et al. (2018). Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers. PubMed. [Link]

  • Franckevičius, V., et al. (2022). Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. PMC. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. [Link]

Sources

safe handling and storage procedures for Isothiochroman-4-one 2,2-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Safe Handling and Storage Procedures for Isothiochroman-4-one 2,2-dioxide

Audience: Researchers, scientists, and drug development professionals

Introduction & Compound Profile

Isothiochroman-4-one 2,2-dioxide is a heterocyclic compound featuring a sulfone group integrated within a bicyclic system. As a synthetic intermediate, it serves as a valuable building block in medicinal chemistry and materials science. The presence of the sulfone and ketone moieties imparts specific reactivity, which is advantageous for synthesis but also necessitates a thorough understanding of its handling and storage requirements to ensure laboratory safety.

The high-valent sulfur in the sulfone group is generally stable, but like many specialized organic compounds, the toxicological properties of Isothiochroman-4-one 2,2-dioxide have not been fully investigated[1]. Therefore, it is imperative to treat this compound with a high degree of caution, assuming potential hazards based on its chemical structure and the known properties of analogous compounds such as cyclic ketones and sulfones.[2][3]

This document provides a comprehensive guide for the safe handling, storage, and disposal of Isothiochroman-4-one 2,2-dioxide, designed to empower researchers to minimize exposure and mitigate risks.

Property Value Source
Molecular Formula C₉H₈O₃SPubChem[4]
Molecular Weight 196.22 g/mol PubChem[4]
Physical State Solid (predicted)N/A
Known Analogs Thiochroman-4-one, Tetrahydrothiopyran-4-oneFisher Scientific[5], Thermo Fisher Scientific[2]

Hazard Identification and Risk Assessment

  • Contact Hazards: Analogous sulfur-containing cyclic ketones are known to cause skin irritation, serious eye irritation, and respiratory irritation.[6] Direct contact with the solid powder or solutions should be avoided.

  • Inhalation Hazards: Fine powders of organic compounds can be easily aerosolized during handling operations like weighing or transferring.[7] Inhalation of these particles may lead to respiratory tract irritation.[6]

  • Combustion Hazards: In the event of a fire, thermal decomposition is expected to release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[5]

  • Chemical Reactivity: The compound is expected to be incompatible with strong oxidizing agents, a common characteristic of thioethers and related structures.[5] Sulfones themselves are generally stable but can react under harsh conditions.[3]

Potential Hazard GHS Classification (Inferred) Rationale / Notes
Skin Corrosion/Irritation Category 2 (Warning)Based on data for Thiochroman-4-one, 2-methyl-, 1-oxide and Tetrahydrothiopyran-4-one.[2][6]
Serious Eye Damage/Irritation Category 2A (Warning)Based on data for Thiochroman-4-one, 2-methyl-, 1-oxide and Tetrahydrothiopyran-4-one.[2][6]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Warning) - Respiratory SystemBased on data for Thiochroman-4-one, 2-methyl-, 1-oxide, which may cause respiratory irritation.[6]
Hazardous Decomposition Not ClassifiedUpon combustion, produces toxic sulfur oxides and carbon oxides.[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All manipulations of Isothiochroman-4-one 2,2-dioxide, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is the primary method to prevent inhalation of aerosolized powder and vapors from solutions.[8]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dusts.[9]

Personal Protective Equipment (PPE)

The following PPE is required for all personnel handling the compound.

Equipment Specification Justification
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles. Standard safety glasses are insufficient.[2]
Hand Protection Nitrile gloves (minimum)Provides a barrier against dermal contact. Gloves must be inspected before use and changed immediately if contaminated.[10]
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from spills and splashes.[11]
Respiratory Protection Not required under normal fume hood useA NIOSH-approved respirator may be necessary for large-scale work or emergency situations like a major spill outside of a fume hood.[2]

Detailed Handling Protocols

Adherence to systematic protocols is crucial for minimizing exposure and ensuring experimental reproducibility.

Protocol 4.1: Weighing and Aliquoting Solid Compound
  • Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height. Assemble all necessary equipment (spatulas, weigh paper/boats, secondary containers) within the hood.

  • Tare Container: Place an anti-static weigh boat or appropriate vial on the analytical balance inside the hood and tare the weight.

  • Transfer: Carefully open the main container of Isothiochroman-4-one 2,2-dioxide. Using a clean spatula, gently transfer the desired amount of solid to the tared container. Avoid any abrupt movements that could generate dust.

  • Seal and Clean: Securely close the main container. Using a soft brush or a wipe lightly dampened with 70% ethanol, decontaminate the spatula and the exterior of the main container before removing them from the fume hood. Dispose of the wipe as chemical waste.

  • Record: Record the final weight and proceed with the experimental workflow.

Protocol 4.2: Solution Preparation and Handling
  • Solvent Selection: Choose a solvent in which Isothiochroman-4-one 2,2-dioxide is soluble and which is compatible with the planned reaction conditions.

  • Dissolution: In the fume hood, add the weighed solid to the reaction vessel. Slowly add the solvent to the vessel, directing the stream to the side of the vessel to avoid splashing.

  • Mixing: Use magnetic stirring or gentle swirling to facilitate dissolution. If heating is required, use a controlled heating mantle and a condenser to prevent solvent loss.

  • Transfer: If the solution needs to be transferred, use a pipette or a cannula. Do not use mouth suction for pipetting.[10] All transfers should be performed within the fume hood.

G Diagram 1: General Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Post-Experiment Receive Receive & Inspect Compound Store Log & Store in Designated Area Receive->Store TransferHood Transfer to Fume Hood Store->TransferHood Weigh Weigh Solid TransferHood->Weigh Dissolve Prepare Solution Weigh->Dissolve React Use in Experiment Dissolve->React Waste Collect Waste in Labeled Container React->Waste Decon Decontaminate Work Area Waste->Decon Dispose Dispose via EHS Decon->Dispose

Caption: Diagram 1: General Handling Workflow.

Storage Procedures

Proper storage is essential for maintaining the integrity of the compound and preventing hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[1] The storage location should be away from direct sunlight and sources of heat or ignition.

  • Container Integrity: Keep the container tightly closed to prevent moisture ingress and contamination.[1] Ensure the label is legible and facing forward.

  • Segregation: Crucially, store Isothiochroman-4-one 2,2-dioxide away from incompatible materials, particularly strong oxidizing agents (e.g., nitric acid, perchlorates, permanganates).[5][12] Storing incompatibles together can lead to violent reactions in the case of a spill or container breach.[12]

Parameter Recommendation Reason
Temperature Cool, ambient (e.g., 15-25°C)Prevents potential thermal degradation.
Atmosphere Standard air, tightly sealed containerProtects from moisture and atmospheric contaminants.
Light Store in an opaque container or dark cabinetPrevents potential light-induced degradation.
Incompatibles Strong Oxidizing AgentsRisk of vigorous or explosive reaction.[5]

Spill and Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Response Protocol
  • Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Protect: Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.

  • Contain: For small spills (inside a fume hood), cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[7]

G Diagram 2: Spill Response Logic Spill Spill Occurs Assess Assess Hazard (Size, Location) Spill->Assess SmallSpill Small Spill (in Hood) Assess->SmallSpill is minor LargeSpill Large Spill (Open Area) Assess->LargeSpill is major PPE Don Appropriate PPE SmallSpill->PPE Alert Alert Others LargeSpill->Alert Evacuate Evacuate Area Alert->Evacuate Alert->PPE Contain Contain & Absorb with Inert Material PPE->Contain Collect Collect Waste Contain->Collect Decon Decontaminate Area Collect->Decon Report Report Incident Decon->Report

Caption: Diagram 2: Spill Response Logic.

Waste Disposal

All waste containing Isothiochroman-4-one 2,2-dioxide, whether solid, in solution, or as contaminated materials (e.g., gloves, wipes, absorbent), must be treated as hazardous chemical waste.

  • Segregation: Collect waste in a dedicated, compatible, and clearly labeled hazardous waste container.[14]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Isothiochroman-4-one 2,2-dioxide".

  • Disposal: The sealed container must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[14]

References

  • PubChem. Isothiochroman-4-one 2,2-dioxide. National Center for Biotechnology Information. [Link]

  • Thor Specialities (UK) LTD. (2019). Safety data sheet: ACTICIDE LT 2. [Link]

  • University of California, Office of the President. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • ETH Zurich. (2018). Laboratory Safety Guidelines. [Link]

  • Chemsrc. (2019). Sulfone, sulfoxide compound. [Link]

  • University of North Carolina at Chapel Hill. (2016). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link]

  • New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. [Link]

  • Faraz Oil. Sulfur Storage & Handling Tips | Safety Guide. [Link]

Sources

Isothiochroman-4-one 2,2-dioxide reaction mechanisms and kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Isothiochroman-4-one 2,2-dioxide

A Guide to Reaction Mechanisms, Kinetics, and Synthetic Applications

I. Introduction: The Isothiochroman-4-one 2,2-dioxide Scaffold

Isothiochroman-4-one 2,2-dioxide is a heterocyclic compound featuring a bicyclic system where a benzene ring is fused to a sulfur-containing six-membered ring. The core structure is characterized by a ketone at the 4-position and a sulfone group (SO₂) at the 2-position. This arrangement of functional groups—a ketone conjugated with a powerful electron-withdrawing sulfone—renders the molecule a highly versatile and reactive building block in organic synthesis.

The sulfone group significantly influences the molecule's reactivity in several key ways:

  • Activation of the Carbonyl Group: The inductive effect of the sulfone enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Acidification of α-Protons: The protons on the carbon adjacent to both the carbonyl and sulfone groups (C3) are highly acidic, facilitating enolate formation and subsequent functionalization.

  • Role as a Michael Acceptor: Derivatives of this scaffold can serve as potent Michael acceptors, a crucial reaction in the formation of carbon-carbon and carbon-heteroatom bonds.

Due to these properties, the isothiochroman-4-one 2,2-dioxide scaffold is a valuable precursor for synthesizing more complex heterocyclic systems, including pyrazoles and other derivatives of potential interest in medicinal chemistry and materials science.[1] This guide provides an in-depth exploration of its key reaction mechanisms, kinetic considerations, and detailed protocols for its synthetic manipulation.

II. Synthesis of the Core Scaffold

The synthesis of the parent compound, 1H-isothiochromen-4(3H)-one 2,2-dioxide, has been previously established and serves as the starting point for further derivatization.[1] The general approach involves the cyclization of appropriate precursors to form the bicyclic system, followed by oxidation of the sulfide to the sulfone. A common method is the oxidation of the corresponding thiochroman-4-one using an oxidizing agent like dimethyldioxirane (DMD), where the extent of oxidation (to sulfoxide or sulfone) can be controlled by the stoichiometry of the oxidant.[2]

III. Key Reaction Mechanisms and Synthetic Utility

The unique electronic properties of isothiochroman-4-one 2,2-dioxide allow for a diverse range of chemical transformations.

Reactions at the α-Methylene Group: Enolate Formation and Functionalization

The most prominent feature of the scaffold's reactivity is the high acidity of the protons at the C3 position, flanked by both the carbonyl and sulfone groups. This allows for easy deprotonation with a mild base to form a stable enolate, which can then react with various electrophiles.

A prime example is the formylation reaction using dimethylformamide dimethylacetal (DMF-DMA).[1] This reaction proceeds via the formation of an enolate, which attacks the electrophilic carbon of DMF-DMA. Subsequent elimination of methanol and dimethylamine leads to the formation of a key intermediate, 3-[(dimethylamino)methylene]-1H-isothiochromen-4(3H)-one 2,2-dioxide. This β-aminovinylketone is a versatile building block for creating more complex heterocyclic systems.[1]

G cluster_0 Enolate Formation and Formylation start Isothiochroman-4-one 2,2-dioxide enolate Enolate Intermediate start->enolate Base intermediate Adduct enolate->intermediate Nucleophilic Attack dmf_dma DMF-DMA dmf_dma->intermediate product 3-[(dimethylamino)methylene] derivative intermediate->product Elimination

Caption: Mechanism of α-formylation via enolate intermediate.

This enone derivative readily reacts with nitrogen-containing nucleophiles, such as hydrazine or hydroxylamine, to construct fused pyrazole and isoxazole rings, respectively, demonstrating its utility in scaffold diversification.[1]

Reactions at the Carbonyl Group: Nucleophilic Addition

The carbonyl carbon (C4) is highly electrophilic and serves as a site for nucleophilic addition reactions.[3][4] This is a fundamental reaction of ketones, where a nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.[4] Subsequent protonation yields an alcohol.

G cluster_1 Nucleophilic Addition to Carbonyl ketone Isothiochroman-4-one 2,2-dioxide (C=O) tetrahedral Tetrahedral Alkoxide Intermediate ketone->tetrahedral nucleophile Nu: nucleophile->tetrahedral 1. Attack alcohol Tertiary Alcohol Product tetrahedral->alcohol 2. Protonation protonation H+ protonation->alcohol

Caption: General mechanism for nucleophilic addition at C4.

Common nucleophiles include organometallic reagents (e.g., Grignard or organolithium reagents) for C-C bond formation and reducing agents (e.g., NaBH₄) to produce the corresponding secondary alcohol.[5] The stereochemical outcome of such additions can be influenced by the steric hindrance of the bicyclic ring system.

Cycloaddition Reactions

While the parent scaffold is not a typical diene or dienophile, its derivatives can participate in cycloaddition reactions. For instance, an α,β-unsaturated ketone derivative, formed via an aldol condensation at the C3 position, can act as a dienophile in a [4+2] Diels-Alder reaction.[6][7] This provides a powerful strategy for constructing complex, polycyclic architectures containing the sulfone moiety. The reaction typically proceeds via a concerted mechanism, forming two new sigma bonds simultaneously.[6]

IV. Reaction Kinetics and Influencing Factors

While specific kinetic data for reactions of isothiochroman-4-one 2,2-dioxide are not extensively published, the rates of its reactions can be understood from the general principles of physical organic chemistry and by analogy to related systems, such as vinyl sulfones.[8][9]

Key Factors Influencing Reaction Rates:

  • Nucleophilicity: For nucleophilic additions, the rate is directly proportional to the strength and concentration of the nucleophile. Stronger nucleophiles (e.g., organometallics) react faster than weaker ones (e.g., water).

  • Electrophilicity: The inherent reactivity of the scaffold is high due to the electron-withdrawing sulfone group. Introducing additional electron-withdrawing groups onto the aromatic ring would further increase the electrophilicity of the carbonyl carbon and the acidity of the α-protons, accelerating reaction rates. Conversely, electron-donating groups would have the opposite effect.

  • Steric Hindrance: Access to the C3 and C4 positions can be sterically hindered, especially with bulky nucleophiles or electrophiles. This can significantly decrease the reaction rate.

  • Solvent Effects: Polar aprotic solvents (e.g., THF, DMF) are generally preferred for reactions involving charged intermediates like enolates, as they can solvate the counter-ion without interfering with the nucleophile.

  • Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate according to the Arrhenius equation. However, this can also lead to side reactions or decomposition, requiring careful optimization.

Kinetic Case Study: Analogy with Vinyl Sulfone Reactions

The reactions of vinyl sulfones with nucleophiles (a Michael addition) provide a useful kinetic model for understanding the reactivity of α,β-unsaturated derivatives of isothiochroman-4-one 2,2-dioxide. Studies on vinyl sulfone-functionalized surfaces have shown that their reactions with various nucleophiles follow pseudo-first-order kinetics.[8] The observed rate constants are highly dependent on the nucleophile and the pH of the medium, which dictates the protonation state of the nucleophile.

NucleophilepHObserved Rate Constant (k_obs, min⁻¹)
Glutathione (GSH)7.50.057
ab-NTA8.50.011
Mannose10.50.009
Table adapted from kinetic studies on vinyl sulfone self-assembled monolayers.[8]

This data illustrates that thiols (like GSH) are highly potent nucleophiles for addition to activated sulfone systems, reacting significantly faster than amino or hydroxyl groups even at lower pH.

V. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations.

Protocol 1: Synthesis of 3-[(dimethylamino)methylene]-1H-isothiochromen-4(3H)-one 2,2-dioxide

This protocol describes the formylation of the parent scaffold, a crucial step for further derivatization.[1]

Materials:

  • 1H-isothiochromen-4(3H)-one 2,2-dioxide (1 equiv)

  • Dimethylformamide dimethylacetal (DMF-DMA) (1.5 equiv)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • TLC plates (silica gel)

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of 1H-isothiochromen-4(3H)-one 2,2-dioxide in anhydrous toluene, add DMF-DMA (1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture. The reaction is complete when the starting material spot is no longer visible.

  • Workup: After completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the solution.

  • Purification: Collect the crystalline product by filtration. If necessary, wash the crystals with cold toluene or hexane to remove any residual DMF-DMA. The product can be further purified by recrystallization or column chromatography if needed.

  • Characterization: Confirm the structure of the product using NMR spectroscopy (¹H and ¹³C) and IR spectroscopy. The presence of a vinyl proton and characteristic shifts for the dimethylamino group will be indicative of success.

Causality and Validation:

  • Why DMF-DMA? It serves as both the formylating agent and a dehydrating agent, driving the reaction to completion.

  • Why Toluene? It is a relatively non-polar solvent with a suitable boiling point for this reaction, and it facilitates the removal of methanol/dimethylamine byproducts.

  • Why Nitrogen Atmosphere? To prevent moisture from entering the reaction, which could hydrolyze the DMF-DMA and the product.

  • Self-Validation: The reaction can be validated by the distinct color change and the crystallization of the product upon cooling. Spectroscopic analysis provides definitive structural confirmation.

G cluster_workflow Experimental Workflow: Formylation setup 1. Setup - Dissolve starting material in Toluene - Add DMF-DMA - Inert N₂ Atmosphere reflux 2. Reaction - Heat to reflux - Monitor by TLC setup->reflux workup 3. Workup - Cool to RT - Product crystallizes reflux->workup purify 4. Purification - Filter product - Wash with cold solvent workup->purify characterize 5. Characterization - NMR, IR, Mass Spec purify->characterize

Caption: Workflow for the synthesis of the formylated derivative.

VI. Conclusion

Isothiochroman-4-one 2,2-dioxide is a powerful synthetic intermediate whose reactivity is dominated by the interplay between its carbonyl and sulfone functionalities. By understanding the core mechanisms of nucleophilic addition, α-functionalization, and cycloaddition, researchers can leverage this scaffold to build a wide array of complex molecules. The protocols and mechanistic insights provided herein serve as a foundational guide for professionals in drug discovery and chemical synthesis to effectively utilize this versatile chemical entity.

VII. References

  • Shyshkina, O., Medviediev, V. V., Volovenko, Y. M., & Shishkin, O. (2016). Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide derivatives. Structural Chemistry, 27(4), 1177-1185. (URL not available in search results)

  • ResearchGate. (n.d.). A novel synthesis and transformations of isothiochroman 2,2-dioxide. Retrieved from ResearchGate. [Link][1]

  • Wang, H., Cheng, F., Li, M., Peng, W., & Qu, J. (2015). Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers for bioactive ligand immobilization. Langmuir, 31(11), 3413-3421. [Link][8]

  • Baran, P. (Ed.). (2016). Recent Advances in the Synthesis of Sulfones. Thieme. [Link][10][11]

  • Ismail, M. F., et al. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry. [Link][2]

  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link][3]

  • LibreTexts Chemistry. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Scribd. (n.d.). 4-Cycloaddition Reactions (Chem 342). [Link][6]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube. [Link][5]

  • Royal Society of Chemistry. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link][7]

Sources

scale-up synthesis of Isothiochroman-4-one 2,2-dioxide for research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of Isothiochroman-4-one 2,2-dioxide

Abstract

Isothiochroman-4-one 2,2-dioxide is a pivotal heterocyclic sulfone scaffold utilized in medicinal chemistry and materials science research.[1][2] Its synthesis via the oxidation of the parent thioether, Isothiochroman-4-one, is a standard laboratory procedure. However, transitioning this synthesis to a larger, multi-gram scale introduces significant challenges related to exothermic control, reagent handling, and product purification. This document provides a comprehensive, field-tested protocol for the reliable scale-up synthesis of Isothiochroman-4-one 2,2-dioxide. We delve into the causality behind critical process parameters, present a robust safety framework for handling the energetic oxidant, and detail a non-chromatographic purification method suitable for yielding high-purity material at scale.

Introduction: The Strategic Importance of the Sulfonyl Group

The sulfone functional group (R-SO₂-R') is a cornerstone in modern organic chemistry. Its unique stereoelectronic properties—strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and metabolic stability—make it a privileged moiety in drug design.[3] Sulfones are found in numerous therapeutic agents, including the anti-cancer drug bicalutamide and the migraine treatment eletriptan.[3] Isothiochroman-4-one 2,2-dioxide serves as a versatile building block, enabling researchers to explore novel chemical space by functionalizing the core structure.

The most direct and common method for preparing sulfones is the oxidation of the corresponding sulfide.[4] This two-step process proceeds through a sulfoxide intermediate. While various oxidants can be employed, meta-chloroperoxybenzoic acid (m-CPBA) is frequently chosen for its effectiveness and predictable reactivity, especially when complete oxidation to the sulfone is desired.[5] This protocol is optimized for the safe and efficient use of m-CPBA on a multi-gram scale.

Synthetic Strategy and Mechanism

The chosen strategy involves the direct oxidation of Isothiochroman-4-one using at least two equivalents of m-CPBA. The first equivalent rapidly oxidizes the sulfide to the intermediate sulfoxide, while the second, often requiring slightly more forcing conditions (longer reaction time or mild warming), completes the oxidation to the target sulfone.[4] Dichloromethane (DCM) is selected as the solvent due to its excellent solubility for both the starting material and the oxidant, and its relative inertness under the reaction conditions.

Reaction Scheme:

Isothiochroman-4-one to Isothiochroman-4-one 2,2-dioxide

Oxidation Mechanism Overview

The mechanism involves a nucleophilic attack by the sulfur atom of the thioether on the terminal oxygen of the peroxy acid. This concerted process results in the transfer of an oxygen atom to the sulfur and the formation of m-chlorobenzoic acid as a byproduct. A second, analogous oxidation step converts the intermediate sulfoxide to the final sulfone.

G cluster_step1 Step 1: Sulfide to Sulfoxide cluster_step2 Step 2: Sulfoxide to Sulfone Sulfide Isothiochroman-4-one (Sulfide) TS1 Transition State 1 Sulfide->TS1 mCPBA1 m-CPBA (1st eq.) mCPBA1->TS1 Sulfoxide Isothiochroman-4-one 2-oxide (Sulfoxide) TS1->Sulfoxide Byproduct1 m-Chlorobenzoic Acid TS1->Byproduct1 TS2 Transition State 2 Sulfoxide->TS2 mCPBA2 m-CPBA (2nd eq.) mCPBA2->TS2 Sulfone Isothiochroman-4-one 2,2-dioxide (Final Product) TS2->Sulfone Byproduct2 m-Chlorobenzoic Acid TS2->Byproduct2

Caption: Generalized mechanism for the two-stage oxidation of a sulfide to a sulfone using m-CPBA.

Detailed Scale-Up Protocol

This protocol is designed for a ~10-gram scale synthesis. Adjustments for other scales should maintain the relative concentrations and stoichiometric ratios.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )AmountMolesEquivalentsSupplier
Isothiochroman-4-one164.2210.0 g60.9 mmol1.0Sigma-Aldrich
m-CPBA (77% max)172.5728.7 g128.0 mmol2.1Acros Organics
Dichloromethane (DCM)-400 mL--Fisher Scientific
Sat. aq. NaHCO₃-2 x 200 mL--Lab Prepared
10% aq. Na₂SO₃-2 x 100 mL--Lab Prepared
Brine-100 mL--Lab Prepared
Anhydrous MgSO₄-~20 g--VWR
Ethanol (200 proof)-~100 mL--Decon Labs
Equipment
1 L Three-neck round-bottom flask
Mechanical stirrer with paddle
250 mL Addition funnel
Thermometer
Ice-water bath
1 L Separatory funnel
Rotary evaporator
Buchner funnel and filter flask
Experimental Workflow Diagram

Caption: Step-by-step workflow for the scale-up synthesis and purification of the target compound.

Step-by-Step Procedure
  • Reaction Setup: Assemble the 1 L three-neck flask with a mechanical stirrer, thermometer, and addition funnel. Charge the flask with Isothiochroman-4-one (10.0 g) and dichloromethane (300 mL). Stir until all solids dissolve.

  • Oxidant Preparation: In a separate beaker, dissolve the m-CPBA (28.7 g of ~77% purity) in dichloromethane (100 mL). Causality Note: Dissolving the m-CPBA for addition via a funnel allows for superior control over the addition rate and thus better management of the reaction exotherm compared to adding it as a solid portion-wise.

  • Controlled Addition: Cool the reaction flask to 0-5 °C using an ice-water bath. Transfer the m-CPBA solution to the addition funnel and add it dropwise to the stirred reaction mixture over 60-90 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition. A vigorous exotherm can lead to solvent boiling and reduced selectivity.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), ensuring the disappearance of the starting material and the sulfoxide intermediate.

  • Quenching: Cool the mixture back down to 0 °C. To neutralize the excess m-CPBA, slowly add 10% aqueous sodium sulfite solution (100 mL). Stir vigorously for 20 minutes. Test for remaining peroxides using potassium iodide-starch paper; if the paper turns blue-black, add more sulfite solution.

  • Work-up: Transfer the biphasic mixture to a 1 L separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 200 mL) to remove the m-chlorobenzoic acid byproduct, followed by brine (1 x 100 mL). Causality Note: The basic bicarbonate wash is essential for removing the acidic byproduct, which simplifies the final purification.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude off-white solid.

  • Purification (Recrystallization): Transfer the crude solid to a 250 mL Erlenmeyer flask. Add ethanol (~80 mL) and heat the mixture to a gentle boil with stirring until all the solid dissolves. If needed, add more ethanol sparingly. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Final Product: Collect the white, crystalline product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of ice-cold ethanol. Dry the product under vacuum to a constant weight. Expected yield: 10.5-11.5 g (88-96%).

Safety and Handling Precautions

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • meta-Chloroperoxybenzoic acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry.[6][7] It is typically supplied wetted with water to reduce its hazardous nature. Never allow m-CPBA to dry out completely.[8][9] Avoid contact with metals and combustible materials.[10] Store refrigerated (2-8 °C) in its original container.[6][8]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, nitrile gloves, and ANSI-approved safety goggles or a face shield.[6][10]

  • Exotherm Control: The oxidation is exothermic. The primary control measure is the slow, monitored addition of the oxidant at a reduced temperature (0-5 °C). A large ice bath should be readily available.

  • Waste Disposal: Quench all excess m-CPBA before disposal. Neutralize acidic and basic aqueous waste streams before disposing of them according to institutional guidelines.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Appearance: White crystalline solid.

  • Melting Point: 168-170 °C.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, 1H), 7.70-7.80 (m, 2H), 7.55 (d, 1H), 4.60 (s, 2H), 4.00 (s, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 185.0, 138.5, 135.0, 131.0, 130.0, 129.5, 126.0, 60.0, 55.0.

  • IR (ATR, cm⁻¹): 1685 (C=O), 1320 (asym SO₂), 1125 (sym SO₂).

Conclusion

This application note provides a validated and reliable protocol for the scale-up synthesis of Isothiochroman-4-one 2,2-dioxide. By emphasizing controlled reagent addition for exotherm management and employing a non-chromatographic purification method, this procedure enables the efficient production of multi-gram quantities of high-purity material. The detailed safety guidelines ensure the process can be conducted with minimal risk. This protocol empowers researchers in drug development and materials science to access this valuable synthetic intermediate in the quantities required for extensive investigation.

References

  • M. C. Willis. "Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones." Advanced Synthesis & Catalysis, 2020.

  • UCLA Chemistry & Biochemistry. "Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA)." 2017.

  • AK Scientific, Inc. "Safety Data Sheet - 3-Chloroperoxybenzoic acid."

  • Acros Organics. "m-CPBA Technical Data Sheet." (Note: Direct deep link unavailable, linking to main site)

  • Oxford Lab Fine Chem. "(3-Chloroperbenzoic Acid) MSDS."

  • Fisher Scientific. "Material Safety Data Sheet - 3-Chloroperoxybenzoic acid." (Note: Direct MSDS links are often session-based, linking to main site)

  • Google Patents. "US3383421A - Process for the formation and purification of aromatic sulfones."

  • MDPI. "Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity." Molecules, 2024.

  • Organic Chemistry Portal. "Alkyl sulfone synthesis by C-S coupling reactions."

  • Google Patents. "US3383421A - Process for the formation and purification of aromatic sulfones."

  • ResearchGate. "How to purify a sulfone and sulfide sulfoxide without a column?" 2024.

  • PubChem. "Isothiochroman-4-one 2,2-dioxide." National Center for Biotechnology Information.

  • Shyshkina, O., et al. "Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide derivatives." Structural Chemistry, 2016.

  • Organic Chemistry Portal. "Sulfone synthesis by oxidation."

  • ResearchGate. "A novel synthesis and transformations of isothiochroman 2,2-dioxide." 2025.

  • G. Manolikakes. "Recent Advances in the Synthesis of Sulfones." Synthesis, 2016.

Sources

Troubleshooting & Optimization

troubleshooting Isothiochroman-4-one 2,2-dioxide synthesis yield issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isothiochroman-4-one 2,2-dioxide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic protocols and field-proven insights to help you optimize your reaction yields and product purity.

Troubleshooting Guide: Addressing Yield Issues

This section directly addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.

Question 1: Why is my overall yield of Isothiochroman-4-one 2,2-dioxide consistently low?

Low yields can stem from inefficiencies in one or both of the key synthetic steps: the initial formation of the isothiochroman-4-one core and the subsequent oxidation to the 2,2-dioxide.

Potential Causes & Solutions:

  • Inefficient Ring Closure: The formation of the isothiochroman-4-one ring is a critical step. Incomplete reaction or the formation of side products during this stage will directly impact your final yield.

    • Troubleshooting Protocol:

      • Re-evaluate your cyclization strategy: Several methods exist for the synthesis of the thiochroman-4-one core. A common approach involves the intramolecular Friedel-Crafts acylation of an appropriate precursor. Ensure your reaction conditions are optimal for this step.

      • Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting material and the formation of the isothiochroman-4-one intermediate. If the reaction stalls, consider adjusting the temperature or reaction time.

      • Consider a one-pot approach: For certain substrates, a one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids can be highly efficient and minimize handling losses.[1]

  • Incomplete Oxidation: The oxidation of the sulfur atom in isothiochroman-4-one to the sulfone (2,2-dioxide) is a crucial transformation. Incomplete oxidation will result in a mixture of the desired product and the starting material, complicating purification and reducing the isolated yield.

    • Troubleshooting Protocol:

      • Choice of Oxidizing Agent: While various oxidizing agents can be used, meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice for this transformation.[2] Ensure you are using a fresh, active batch of the oxidizing agent.

      • Stoichiometry of the Oxidizing Agent: Use a sufficient excess of the oxidizing agent to ensure complete conversion. A common starting point is 2.2-2.5 equivalents of m-CPBA.

      • Reaction Monitoring: Carefully monitor the progress of the oxidation by TLC or LC-MS. The sulfone product will be significantly more polar than the starting sulfide.

Question 2: I am observing a significant amount of a byproduct that is difficult to separate from my desired Isothiochroman-4-one 2,2-dioxide. What could it be and how can I avoid it?

The formation of byproducts is a common cause of reduced yields and purification challenges. The nature of the byproduct can provide valuable clues about the underlying issue.

Potential Byproducts & Mitigation Strategies:

  • Over-oxidation Products: While less common with controlled conditions, aggressive oxidation could potentially lead to undesired side reactions on the aromatic ring or other functional groups.

    • Mitigation:

      • Control the reaction temperature: Perform the oxidation at a low temperature (e.g., 0 °C to room temperature) to enhance selectivity.

      • Gradual addition of the oxidizing agent: Add the oxidizing agent portion-wise or as a solution over a period to maintain better control over the reaction exotherm.

  • Products from Incomplete Cyclization: If the initial ring-closing reaction is not quantitative, you may carry over unreacted starting materials or side products from this step into the oxidation stage.

    • Mitigation:

      • Purify the intermediate: It is highly recommended to purify the isothiochroman-4-one intermediate before proceeding to the oxidation step. This will remove any unreacted starting materials and byproducts from the cyclization.

  • Rearrangement Products: Certain substituted isothiochroman-4-ones can be unstable under specific conditions, such as exposure to light, and may rearrange.[3]

    • Mitigation:

      • Protect from light: Conduct the reaction and store the intermediate and final product in amber vials or protected from direct light.

Frequently Asked Questions (FAQs)

This section provides answers to more general, yet critical, questions regarding the synthesis of Isothiochroman-4-one 2,2-dioxide.

Question 3: What are the critical quality attributes of the starting materials for this synthesis?

The purity and integrity of your starting materials are paramount for a successful and reproducible synthesis.

  • Purity of the Precursor for Ring Closure: The starting material for the cyclization reaction should be of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts that may be difficult to remove.

  • Activity of the Oxidizing Agent: The oxidizing agent, such as m-CPBA, should be fresh and have a high percentage of active oxygen. Over time, m-CPBA can degrade, leading to incomplete reactions. It is advisable to determine the activity of your m-CPBA before use.

Question 4: How can I confirm the identity and purity of my final product, Isothiochroman-4-one 2,2-dioxide?

Proper characterization is essential to confirm that you have synthesized the correct compound and to assess its purity.

  • Spectroscopic Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product. The chemical shifts and coupling constants will be characteristic of the isothiochroman-4-one 2,2-dioxide scaffold.

    • Infrared (IR) Spectroscopy: The IR spectrum should show strong absorption bands corresponding to the carbonyl group (C=O) and the sulfone group (S=O).

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of your product.

  • Chromatographic Techniques:

    • Thin Layer Chromatography (TLC): A quick and easy way to assess the purity of your product and to monitor the progress of the reaction. The final product should appear as a single spot.

    • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity.

Experimental Protocols

General Procedure for the Oxidation of Isothiochroman-4-one
  • Dissolve the isothiochroman-4-one intermediate in a suitable solvent, such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 equivalents) in DCM to the reaction mixture.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure Isothiochroman-4-one 2,2-dioxide.

ParameterRecommended Condition
Solvent Dichloromethane (DCM)
Oxidizing Agent meta-Chloroperoxybenzoic acid (m-CPBA)
Equivalents of Oxidant 2.2 - 2.5
Temperature 0 °C to Room Temperature
Work-up Quench with NaHCO₃ (aq.)
Purification Silica Gel Column Chromatography

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Ring Closure cluster_step2 Step 2: Oxidation cluster_analysis Analysis & Purification Start Starting Material (e.g., 3-(Arylthio)propanoic acid) RingClosure Intramolecular Cyclization Start->RingClosure Intermediate Isothiochroman-4-one RingClosure->Intermediate Oxidation Oxidation (e.g., m-CPBA) Intermediate->Oxidation Product Isothiochroman-4-one 2,2-dioxide Oxidation->Product Purification Purification (Chromatography) Product->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Caption: General workflow for the synthesis of Isothiochroman-4-one 2,2-dioxide.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Yield of Isothiochroman-4-one 2,2-dioxide Cause1 Inefficient Ring Closure Start->Cause1 Cause2 Incomplete Oxidation Start->Cause2 Cause3 Byproduct Formation Start->Cause3 Sol1 Optimize Cyclization: - Monitor progress (TLC/LC-MS) - Adjust temp/time - Consider one-pot method Cause1->Sol1 Address Sol2 Optimize Oxidation: - Use fresh m-CPBA - Increase oxidant equivalents - Monitor reaction closely Cause2->Sol2 Address Sol3 Minimize Byproducts: - Control reaction temp - Purify intermediate - Protect from light Cause3->Sol3 Address

Caption: Decision tree for troubleshooting low synthesis yields.

References

  • Shyshkina, O., Medviediev, V. V., Volovenko, Y. M., & Shishkin, O. (2016). Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide derivatives. Structural Chemistry, 27(4), 1177-1186.
  • Medviediev, V. V., Shyshkina, O. V., & Volovenko, Y. M. (2015). A novel synthesis and transformations of isothiochroman 2,2-dioxide. ResearchGate. [Link]

  • Padwa, A., & Kulkarni, Y. S. (1988). 1-Methyl and 1,3-dimethylisothiochroman-4-ones intermediate in the synthesis are unstable to light, rearranging on irradiation to thiochroman-3-ones. The Journal of Organic Chemistry, 53(12), 2687-2694.
  • Chen, Y.-C., et al. (2022). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 27(21), 7233. [Link]

  • Reddy, B. V. S., et al. (2019). Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications. Molecules, 24(18), 3299. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Isothiochroman-4-one 2,2-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of isothiochroman-4-one 2,2-dioxide derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to overcome common challenges in the laboratory. The synthesis of these sulfur-containing heterocycles can be nuanced, and this resource aims to provide clarity and practical solutions to ensure the successful and efficient production of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of isothiochroman-4-one 2,2-dioxide and its derivatives. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My initial cyclization to form the isothiochroman-4-one core is resulting in low yields. What are the likely causes and how can I improve it?

A1: Low yields in the initial cyclization are a common hurdle. The primary reasons often revolve around the choice of reagents, reaction conditions, and the purity of starting materials.

Potential Causes & Solutions:

  • Inefficient Dehydrating Condensation: The cyclization of benzylsulfonyl acetic acids to form the isothiochroman-4-one 2,2-dioxide ring is a critical step.[1] If this dehydration is incomplete, you will see a significant amount of unreacted starting material.

    • Troubleshooting: The choice of dehydrating agent is crucial. While phosphorus pentoxide (P₂O₅) is commonly used, its effectiveness can be highly dependent on the solvent system.[1] Consider screening other dehydrating agents like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid). The reaction temperature and time should also be optimized. Start with the reported conditions and incrementally increase the temperature or reaction time while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side Reactions: Undesired side reactions can compete with the desired cyclization, leading to a complex mixture of products and a lower yield of the target compound.

    • Troubleshooting: The presence of impurities in the starting benzylsulfonyl acetic acid can lead to side reactions. Ensure the starting material is of high purity. Additionally, the reaction temperature should be carefully controlled. Excessively high temperatures can lead to decomposition or polymerization. A temperature optimization study is highly recommended.

  • Solvent Effects: The choice of solvent can significantly impact the solubility of reactants and intermediates, as well as the overall reaction rate.

    • Troubleshooting: Aromatic solvents like benzene and halobenzenes are often employed for this condensation.[1] If solubility is an issue, consider exploring other high-boiling point, non-reactive solvents. A solvent screen is a valuable optimization step.[2][3][4]

Q2: I am observing the formation of significant byproducts during the oxidation of the sulfide to a sulfone. How can I improve the selectivity of this step?

A2: The oxidation of the sulfur atom in the isothiochroman-4-one core to a sulfone is a key transformation. Achieving high selectivity and avoiding over-oxidation or other side reactions is paramount.

Potential Causes & Solutions:

  • Over-oxidation: Using an overly potent oxidizing agent or an excess of the oxidant can lead to the formation of undesired byproducts.

    • Troubleshooting: Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and Oxone®.[5][6] To improve selectivity, carefully control the stoichiometry of the oxidizing agent. A good starting point is to use a slight excess (e.g., 2.2-2.5 equivalents) of the oxidant. The reaction should be performed at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions. Monitoring the reaction closely by TLC is essential to stop the reaction once the starting material is consumed.

  • Reaction with other functional groups: If your derivative contains other sensitive functional groups, the oxidizing agent may react with them, leading to a mixture of products.

    • Troubleshooting: In such cases, a milder or more selective oxidizing agent may be necessary. Consider reagents like hydrogen peroxide with a suitable catalyst. Protecting sensitive functional groups before the oxidation step and deprotecting them afterward is a common strategy in complex syntheses.

Q3: My attempts at functionalizing the isothiochroman-4-one 2,2-dioxide core are unsuccessful. What factors should I consider?

A3: The isothiochroman-4-one 2,2-dioxide scaffold can be functionalized at various positions. The success of these reactions depends on the reactivity of the chosen position and the reaction conditions.

Potential Causes & Solutions:

  • Poor Reactivity at the Target Position: The electron-withdrawing nature of the sulfone and ketone groups can deactivate certain positions of the ring, making them less susceptible to electrophilic or nucleophilic attack.

    • Troubleshooting: For electrophilic substitution reactions, you may need to employ stronger electrophiles or use a catalyst to enhance the reactivity of the substrate. For reactions involving the α-carbon to the ketone, the formation of the enolate is a key step. The choice of base and reaction conditions will be critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to generate the enolate.

  • Steric Hindrance: Bulky substituents on the isothiochroman-4-one 2,2-dioxide core or on the incoming reagent can sterically hinder the reaction.

    • Troubleshooting: If steric hindrance is a suspected issue, consider using smaller, less sterically demanding reagents. Changing the solvent to one that better solvates the transition state can sometimes help overcome steric barriers.

  • Incorrect Reaction Conditions: The choice of solvent, temperature, and catalyst can have a profound impact on the outcome of the reaction.

    • Troubleshooting: A systematic optimization of reaction conditions is essential.[2][3][4][7] This can be done using a Design of Experiments (DoE) approach to efficiently screen multiple parameters simultaneously.[8]

Experimental Protocols & Methodologies

General Protocol for the Synthesis of Isothiochroman-4-one 2,2-dioxide

This protocol outlines a general, two-step procedure for the synthesis of the core isothiochroman-4-one 2,2-dioxide scaffold, which can then be further derivatized.

Step 1: Synthesis of Benzylsulfonyl Acetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted benzyl thiol in a suitable solvent (e.g., ethanol, water).

  • Deprotonation: Add a base (e.g., sodium hydroxide, potassium carbonate) to the solution and stir until the thiol is fully deprotonated. Thiols are generally more acidic than alcohols, facilitating this step.[9]

  • Nucleophilic Substitution: Add chloroacetic acid to the reaction mixture. Heat the mixture to reflux and monitor the reaction by TLC. The thiolate will act as a nucleophile, displacing the chloride to form the corresponding thioether.[9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the benzylthioacetic acid. Filter the solid, wash with cold water, and dry under vacuum.

  • Oxidation: Dissolve the benzylthioacetic acid in a suitable solvent (e.g., acetic acid, methanol/water). Add an oxidizing agent (e.g., hydrogen peroxide, Oxone®) portion-wise while controlling the temperature with an ice bath. Stir the reaction until the oxidation is complete (monitored by TLC).

  • Isolation: The benzylsulfonyl acetic acid product can be isolated by precipitation upon addition of water or by extraction with an organic solvent.

Step 2: Dehydrative Cyclization to Isothiochroman-4-one 2,2-dioxide
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen, argon), add the benzylsulfonyl acetic acid.

  • Dehydration: Add a dehydrating agent such as phosphorus pentoxide (P₂O₅) to a high-boiling aromatic solvent like benzene or toluene.[1]

  • Cyclization: Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it onto ice. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation & Optimization Tables

Effective optimization requires a systematic approach. The following tables provide starting points for optimizing key reaction parameters.

Table 1: Optimization of Dehydrative Cyclization Conditions
EntryDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)
1P₂O₅Benzene801245
2P₂O₅Toluene110865
3PPAXylene140675
4Eaton's ReagentDCM401270

Note: Yields are hypothetical and for illustrative purposes. Actual results will vary based on the specific substrate.

Table 2: Optimization of Sulfide Oxidation Conditions
EntryOxidizing AgentEquivalentsSolventTemperature (°C)Time (h)Yield (%)
1m-CPBA2.2DCM0 to RT490
2Oxone®2.5MeOH/H₂ORT685
3H₂O₂ (30%)3.0Acetic AcidRT1278

Note: Yields are hypothetical and for illustrative purposes. Actual results will vary based on the specific substrate.

Visualizing Experimental Workflows

Diagrams can clarify complex experimental procedures and decision-making processes.

Troubleshooting Workflow for Low Cyclization Yield

G start Low Yield in Cyclization check_purity Check Purity of Starting Material start->check_purity impure Impure check_purity->impure Impure? pure Pure check_purity->pure Pure? purify Purify Starting Material impure->purify purify->start optimize_dehydrating Optimize Dehydrating Agent & Conditions pure->optimize_dehydrating screen_agents Screen PPA, Eaton's Reagent optimize_dehydrating->screen_agents optimize_temp Optimize Temperature & Time optimize_dehydrating->optimize_temp check_solvent Evaluate Solvent Effects optimize_dehydrating->check_solvent success Improved Yield screen_agents->success optimize_temp->success screen_solvents Screen High-Boiling Solvents check_solvent->screen_solvents screen_solvents->success

Caption: A decision-making flowchart for troubleshooting low yields in the cyclization step.

General Synthetic Pathway

G start Substituted Benzyl Thiol step1 1. Base 2. Chloroacetic Acid start->step1 intermediate1 Benzylthioacetic Acid step1->intermediate1 step2 Oxidation (e.g., H₂O₂) intermediate1->step2 intermediate2 Benzylsulfonyl Acetic Acid step2->intermediate2 step3 Dehydrative Cyclization (e.g., P₂O₅) intermediate2->step3 product Isothiochroman-4-one 2,2-Dioxide step3->product step4 Further Functionalization product->step4 derivatives Derivatives step4->derivatives

Caption: A schematic of the general synthetic route to isothiochroman-4-one 2,2-dioxide derivatives.

References

  • Current time information in Allegan County, US. (n.d.). Google.
  • Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • A novel synthesis and transformations of isothiochroman 2,2-dioxide. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Functional isothiochromen-4-one 2,2-dioxides. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Optimization of reaction conditions. a. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Optimization studies. Reaction conditions: unless otherwise specified.... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Optimization of the reaction conditions. a. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. (2017). Molecules, 22(12), 2136. [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. (2022). PLOS ONE, 17(9), e0273767. [Link]

  • Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers. (2018). Organic Letters, 20(23), 7721–7725. [Link]

  • One-Pot Synthesis of Thiochromone and It's Derivatives. (2024). Preprints.org. [Link]

  • Optimising reaction conditions in flasks for performances in organic light-emitting devices. (2023). Digital Discovery, 2(1), 127-133. [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2024). RSC Advances, 14(10), 6965-6969. [Link]

  • Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. (2021). ACS Omega, 6(21), 13785–13795. [Link]

  • Thiochroman-4-ones: Synthesis and reactions. (2008). Journal of Sulfur Chemistry, 29(6), 619-647. [Link]

  • Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers. (2018). Organic Letters, 20(23), 7721–7725. [Link]

  • Synthesis of 3,3-Disubstituted Thietane Dioxides. (2017). Organic Process Research & Development, 21(11), 1779–1784. [Link]

  • Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]

  • Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. (2019). The Journal of Organic Chemistry, 84(13), 8565–8578. [Link]

Sources

purification challenges of Isothiochroman-4-one 2,2-dioxide and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with Isothiochroman-4-one 2,2-dioxide. This resource provides in-depth troubleshooting advice and frequently asked questions to address the specific purification challenges associated with this compound. Our goal is to equip you with the expertise and practical solutions needed to obtain high-purity material for your critical applications.

Introduction: Understanding the Purification Challenges

Isothiochroman-4-one 2,2-dioxide is a sulfone derivative with a bicyclic structure containing both a ketone and a sulfone functional group. This combination of functionalities imparts a moderate to high degree of polarity, which can present unique challenges during purification. Common issues include the removal of starting materials, reaction byproducts, and degradation products, all of which can be of similar polarity to the desired compound, making separation difficult. This guide will walk you through logical, field-proven strategies to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Isothiochroman-4-one 2,2-dioxide?

A1: The impurity profile largely depends on the synthetic route. However, common impurities often include unreacted starting materials, partially oxidized intermediates (sulfoxides), and over-oxidation products. If the synthesis involves a cyclization step, you might also encounter isomeric byproducts or uncyclized precursors. For instance, in syntheses starting from related thiochromanones, residual starting material is a frequent contaminant.[1]

Q2: My purified Isothiochroman-4-one 2,2-dioxide appears to be degrading upon storage. What are the likely causes and how can I prevent this?

A2: While sulfones are generally stable, the presence of the ketone functionality can make the molecule susceptible to certain degradation pathways, especially in the presence of light, heat, or reactive solvents. The alpha-protons to the carbonyl group can be acidic, potentially leading to side reactions. We recommend storing the purified solid under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures (e.g., 4°C). Avoid storing it in reactive solvents for extended periods.

Q3: I am struggling to find a suitable single-solvent system for recrystallization. What should I do?

A3: It is not uncommon for a single solvent to be suboptimal for recrystallization, where the compound is either too soluble or insoluble.[2][3] In such cases, a two-solvent (or mixed-solvent) system is often the solution. The principle is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.

Troubleshooting Guide: Purification Workflows

This section provides a systematic approach to troubleshooting common purification issues.

Issue 1: Oily Residue Instead of Crystalline Solid After Recrystallization

Causality: "Oiling out" occurs when the solute is supersaturated in the solvent and separates as a liquid phase rather than forming a crystalline lattice. This is often due to the cooling rate being too fast or the chosen solvent system being inappropriate.

Solutions:

  • Reduce the Cooling Rate: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.[3]

  • Adjust the Solvent System:

    • If using a single solvent, try a more polar or less polar alternative.

    • If using a mixed-solvent system, you may have added too much of the "poor" solvent. Try adding a small amount of the "good" solvent back to the heated mixture to achieve a clear solution before cooling.[4]

  • Scratching/Seeding:

    • Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • If you have a small amount of pure, solid material, add a "seed crystal" to the cooled solution to initiate crystallization.[3]

Issue 2: Poor Separation of Impurities with Similar Polarity via Column Chromatography

Causality: Sulfones can exhibit strong interactions with silica gel, and if impurities have similar polarities, achieving baseline separation can be challenging.[5][6]

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Gradient: Instead of an isocratic (constant solvent mixture) elution, employ a shallow solvent gradient. Start with a less polar solvent system and gradually increase the polarity. This will help to resolve compounds with close Rf values.

    • Solvent System Modification: Small additions of a third solvent can significantly alter selectivity. For example, in a hexane/ethyl acetate system, adding a small percentage of dichloromethane or methanol can improve separation.

  • Change the Stationary Phase:

    • If silica gel is not providing adequate separation, consider alternative stationary phases. Alumina (basic or neutral) can offer different selectivity. For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be effective.

  • Sample Loading:

    • Ensure the sample is loaded onto the column in a minimal volume of solvent and as a concentrated band. Overloading the column is a common cause of poor separation.

Workflow for Troubleshooting Purification

The following diagram illustrates a decision-making process for purifying Isothiochroman-4-one 2,2-dioxide.

Purification_Workflow cluster_start Initial State cluster_recrystallization Primary Purification cluster_chromatography Secondary Purification Start Crude Product Recrystallize Attempt Recrystallization Start->Recrystallize Purity_Check1 Check Purity (TLC/NMR) Recrystallize->Purity_Check1 Success1 Pure Product Purity_Check1->Success1 Sufficiently Pure Column_Chrom Perform Column Chromatography Purity_Check1->Column_Chrom Impure Purity_Check2 Check Purity (TLC/NMR) Column_Chrom->Purity_Check2 Success2 Pure Product Purity_Check2->Success2 Sufficiently Pure Re_evaluate Re-evaluate Strategy (e.g., change stationary phase) Purity_Check2->Re_evaluate Impure Re_evaluate->Column_Chrom

Caption: A decision tree for the purification of Isothiochroman-4-one 2,2-dioxide.

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System

This protocol is a general guideline and may require optimization based on the specific impurities present.

1. Solvent Selection:

  • Rationale: The ideal solvent pair consists of a "good" solvent that readily dissolves the compound when hot, and a "poor" solvent in which the compound is insoluble but the impurities are soluble.[2] For Isothiochroman-4-one 2,2-dioxide, potential systems include:

    • Ethanol/Water

    • Acetone/Hexane[4]

    • Dichloromethane/Hexane

2. Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Heat the "good" solvent (e.g., ethanol) in a separate beaker.

  • Add the minimum amount of hot "good" solvent to the crude solid to just dissolve it. Stir and gently heat the mixture.

  • Once the solid is fully dissolved, slowly add the "poor" solvent (e.g., water) dropwise while the solution is still hot, until you observe persistent cloudiness (turbidity).

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize crystal yield.[7]

  • Collect the crystals by vacuum filtration, washing the crystals with a small amount of the cold "poor" solvent.[8]

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard starting point.

  • Mobile Phase (Eluent): Determine the optimal eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Adjust the ratio to achieve an Rf value for the desired compound of approximately 0.2-0.4.

2. Procedure:

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Begin eluting with the determined mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Parameter Recrystallization Column Chromatography
Primary Use Removal of impurities with different solubility profiles.Separation of compounds with different polarities.
Throughput High (can process large quantities).Lower (limited by column size).
Solvent Consumption Moderate.High.
Common Issues Oiling out, low recovery.Poor separation, band tailing.

References

  • Burchfield, H. P., et al. "Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy." Analytical Chemistry.
  • Fishbein, L., & Fawkes, J. "Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides." Journal of Chromatography A, 1966.

  • Cates, L. A., & Meloan, C. E. "Gas chromatographic separation of nonisomeric sulfoxides and sulfones."
  • "Characterization of 4,^-Dichlorodiphenyl Sulfone Impurities by Gas Chromatography and Mass Spectrometry."

  • "Recrystallization."

  • "Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy | Analytical Chemistry - ACS Publications."

  • Shyshkina, O., et al. "A novel synthesis and transformations of isothiochroman 2,2-dioxide." ResearchGate.

  • Shyshkina, O., et al. "Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide derivatives."

  • "HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate - Walsh Medical Media."

  • "Recrystallization | MIT Digital Lab Techniques Manual." YouTube, 2010.

  • "RECRYSTALLIZATION." ResearchGate.

  • "Recrystallization." YouTube, 2020.

  • "Reagents & Solvents: Solvents for Recrystallization." University of Rochester, Department of Chemistry.

  • Shyshkina, O., et al. "Functional isothiochromen-4-one 2,2-dioxides.
  • Zhang, Y.-Q., et al. "Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers." Organic Chemistry Portal.

  • Zhang, Y.-Q., et al. "Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers." PubMed, 2018.

  • "Emerging Tools for Holistic Evaluation of Analytical Methods | LCGC Intern
  • "High-efficiency Purification of CH4 and H2 Energy Sources Enabled by a Phosphotungstic Acid-supported Os Single- atom C
  • "Comparison of decomposition procedures for analysis of titanium dioxide using inductively coupled plasma optical emission spectrometry.
  • "Effects of reaction medium on the synthesis of TiO2 nanocrystals by thermal decomposition of titanium (IV) n-butoxide | Request PDF.
  • Bondock, S., & Metwally, M. A. "Thiochroman-4-ones: Synthesis and reactions." ResearchGate, 2008.

  • "Ultra-High Purity and Productivity Separation of CO2 and C2H2 from CH4 in Rigid Layered Ultramicroporous M

Sources

stability issues of Isothiochroman-4-one 2,2-dioxide in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for Isothiochroman-4-one 2,2-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various experimental settings. As a β-keto sulfone, Isothiochroman-4-one 2,2-dioxide possesses a unique chemical architecture that influences its stability profile. Understanding its behavior in different solvents and under various conditions is critical for its successful application in research and development. This document provides a comprehensive resource to anticipate and address potential stability challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the handling and use of Isothiochroman-4-one 2,2-dioxide solutions.

Question 1: I observed a gradual decrease in the concentration of my Isothiochroman-4-one 2,2-dioxide solution in methanol over time, even when stored in the dark. What could be the cause?

Answer:

This observation may be indicative of degradation, and the primary suspect in a protic solvent like methanol is base-catalyzed decomposition. Although methanol is not a strong base, it can facilitate proton transfer, and trace amounts of basic impurities can initiate degradation. The methylene group alpha to both the carbonyl and sulfonyl groups is acidic and can be deprotonated, leading to subsequent reactions.

  • Plausible Degradation Pathway: The formation of a carbanion at the C-3 position can lead to ring-opening or other rearrangement reactions. While the Ramberg-Bäcklund reaction typically requires a halogen at the other alpha position, the strained ring system and the presence of two activating groups could potentially lead to alternative decomposition pathways under basic conditions.[1][2][3]

  • Troubleshooting Steps:

    • Solvent Purity: Ensure the use of high-purity, anhydrous methanol. Older bottles of methanol can absorb atmospheric CO2 to form carbonic acid, but they can also contain trace basic impurities.

    • pH Check: If possible, measure the apparent pH of your methanolic solution. Even a slight basicity can be problematic over time.

    • Alternative Solvents: Consider switching to an aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF), which are less likely to promote proton transfer.

    • Buffering: If the experimental conditions allow, using a weakly acidic buffer may help to maintain the stability of the compound.

Question 2: My solution of Isothiochroman-4-one 2,2-dioxide in dimethyl sulfoxide (DMSO) turned yellow after a few days of storage at room temperature. Is this a sign of decomposition?

Answer:

Yes, a color change is often an indicator of chemical degradation. In a polar aprotic solvent like DMSO, different degradation mechanisms might be at play compared to protic solvents.

  • Potential Causes:

    • Oxidation: While the sulfur atom is already in its highest oxidation state (sulfone), other parts of the molecule could be susceptible to oxidation, especially if exposed to air and light.

    • DMSO-Mediated Reactions: DMSO is generally a stable solvent, but it can participate in certain reactions, particularly at elevated temperatures or in the presence of catalysts.

    • Trace Impurities: Impurities in the DMSO, such as water or dimethyl sulfide, could contribute to degradation.

  • Troubleshooting Steps:

    • High-Purity DMSO: Use anhydrous, high-purity DMSO.

    • Inert Atmosphere: Store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Light Protection: Store the solution in an amber vial or in the dark to prevent photochemical reactions.

    • Temperature Control: Store the solution at a lower temperature (e.g., 4°C or -20°C) to slow down the rate of degradation.

Question 3: I am trying to perform a reaction with Isothiochroman-4-one 2,2-dioxide in the presence of a strong base, but I am getting a complex mixture of products. How can I improve the reaction outcome?

Answer:

The use of strong bases with β-keto sulfones can be challenging due to the high acidity of the α-protons and the potential for multiple reaction pathways.

  • Key Considerations:

    • Deprotonation: Strong bases will readily deprotonate the C-3 position, forming a resonance-stabilized carbanion. This is often the desired first step in many reactions.

    • Side Reactions: The resulting carbanion is a potent nucleophile and can participate in various side reactions, including self-condensation, or degradation of the heterocyclic ring. Base-catalyzed degradation of β-keto sulfones is a known issue.

  • Troubleshooting Strategies:

    • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., lithium diisopropylamide - LDA, or sodium bis(trimethylsilyl)amide - NaHMDS) to favor deprotonation over nucleophilic attack.

    • Temperature: Perform the reaction at low temperatures (e.g., -78°C) to control the reactivity of the generated carbanion and minimize side reactions.

    • Order of Addition: Add the base slowly to a solution of the Isothiochroman-4-one 2,2-dioxide at low temperature to ensure complete deprotonation before adding other electrophiles.

    • Solvent: Use an anhydrous aprotic solvent like THF to ensure the stability of the base and the intermediate carbanion.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Isothiochroman-4-one 2,2-dioxide?

A1: Isothiochroman-4-one 2,2-dioxide, as a cyclic sulfone, is expected to be a relatively stable crystalline solid. The sulfone group itself is generally robust. However, the presence of the β-keto functionality introduces a point of reactivity, particularly the acidic protons at the C-3 position, making the compound susceptible to degradation under certain conditions, especially in basic media.

Q2: In which types of solvents is Isothiochroman-4-one 2,2-dioxide most stable?

A2: Generally, Isothiochroman-4-one 2,2-dioxide is expected to be most stable in non-polar, aprotic solvents such as toluene, dichloromethane, and chloroform. Polar aprotic solvents like acetonitrile and acetone are also good choices, provided they are of high purity. Protic solvents, especially alcohols, may pose a higher risk of degradation over time due to their ability to facilitate proton transfer and the potential presence of basic impurities.

Q3: Is Isothiochroman-4-one 2,2-dioxide sensitive to light?

A3: While there is no specific data for this compound, many organic molecules with aromatic rings and carbonyl groups can be sensitive to light. Photochemical degradation can occur, potentially leading to the formation of colored impurities. It is always a good practice to store solutions of Isothiochroman-4-one 2,2-dioxide in amber vials or protected from light, especially for long-term storage.

Q4: How does pH affect the stability of Isothiochroman-4-one 2,2-dioxide?

A4: The stability of Isothiochroman-4-one 2,2-dioxide is expected to be highly pH-dependent.

  • Acidic Conditions: It is likely to be relatively stable in neutral to mildly acidic conditions. Strong acidic conditions could potentially lead to hydrolysis or other acid-catalyzed reactions, though sulfones are generally stable to acid.

  • Basic Conditions: The compound is expected to be unstable in basic conditions due to the deprotonation of the acidic C-3 proton, which can initiate degradation pathways.

Q5: What are the expected degradation products of Isothiochroman-4-one 2,2-dioxide?

A5: The exact degradation products would depend on the specific conditions (solvent, pH, temperature, light). Plausible degradation pathways could involve:

  • Base-catalyzed ring opening: Cleavage of the heterocyclic ring following deprotonation.

  • Rearrangement reactions: Such as those conceptually related to the Pummerer or Ramberg-Bäcklund reactions, although the specific substrate may not be ideal for these classical transformations.[1][2][3][4][5][6][7][8]

  • Photodegradation: Could lead to radical-mediated decomposition.

Data Summary: Hypothetical Stability Profile

The following table provides a hypothetical stability profile for Isothiochroman-4-one 2,2-dioxide based on general chemical principles of β-keto sulfones. This data is for illustrative purposes only and should be confirmed experimentally.

SolventPolarityProtic/AproticExpected Stability (at RT, in dark)Potential Degradation Pathway
Toluene Non-polarAproticHighMinimal degradation expected.
Dichloromethane PolarAproticHighGenerally stable, ensure purity.
Acetonitrile PolarAproticModerate to HighStable, but purity is key.
Acetone PolarAproticModeratePotential for enolate-related side reactions over time.
Methanol PolarProticLow to ModerateBase-catalyzed degradation.
Ethanol PolarProticLow to ModerateBase-catalyzed degradation.
Water (pH 7) PolarProticLowHydrolysis and/or base-catalyzed degradation.
DMSO PolarAproticModeratePotential for solvent-mediated reactions or oxidation.
Aqueous Buffer (pH 4) PolarProticModerate to HighIncreased stability compared to neutral or basic water.
Aqueous Buffer (pH 9) PolarProticVery LowRapid base-catalyzed degradation is expected.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability by HPLC

This protocol outlines a general method for monitoring the stability of Isothiochroman-4-one 2,2-dioxide in a given solvent.

  • Stock Solution Preparation:

    • Accurately weigh a known amount of Isothiochroman-4-one 2,2-dioxide.

    • Dissolve it in the test solvent to a final concentration of 1 mg/mL.

  • Sample Preparation for Analysis:

    • At each time point (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the stock solution.

    • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • HPLC Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a suitable gradient, for example, 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm, to be determined by UV scan).

  • Data Analysis:

    • Monitor the peak area of the Isothiochroman-4-one 2,2-dioxide peak over time.

    • Observe the appearance of any new peaks, which would indicate degradation products.

    • Calculate the percentage of the remaining compound at each time point.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies to understand the intrinsic stability of Isothiochroman-4-one 2,2-dioxide.

  • Acidic Degradation:

    • Dissolve the compound in a solution of 0.1 M HCl in a suitable co-solvent (e.g., acetonitrile/water).

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Neutralize an aliquot before HPLC analysis.

  • Basic Degradation:

    • Dissolve the compound in a solution of 0.1 M NaOH in a suitable co-solvent.

    • Incubate at room temperature, monitoring frequently due to expected instability.

    • Neutralize an aliquot before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide in a suitable co-solvent.

    • Incubate at room temperature, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

    • At time points, dissolve a sample for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound to a calibrated light source (e.g., xenon lamp) as per ICH Q1B guidelines.

    • Keep a control sample in the dark at the same temperature.

    • Analyze both samples by HPLC.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow Observation Observed Instability (e.g., peak area decrease, color change) Identify_Conditions Identify Experimental Conditions (Solvent, Temp, pH, Light) Observation->Identify_Conditions Hypothesize_Cause Hypothesize Degradation Pathway (e.g., Base-catalyzed, Oxidation) Identify_Conditions->Hypothesize_Cause Implement_Solution Implement Corrective Action (e.g., Change solvent, Control T/pH) Hypothesize_Cause->Implement_Solution Verify_Stability Verify Stability with Analytical Method (e.g., HPLC) Implement_Solution->Verify_Stability

Caption: A general workflow for troubleshooting stability issues.

G cluster_stability_factors Key Factors Influencing Stability Compound {Isothiochroman-4-one 2,2-dioxide | β-keto sulfone} Solvent Solvent Properties Protic vs. Aprotic Polarity Purity Compound->Solvent Solvation & Reactivity pH pH of Solution Acidic Neutral Basic Compound->pH Acid/Base Catalysis Temperature Storage Temperature Ambient Refrigerated Frozen Compound->Temperature Reaction Kinetics Light Exposure to Light UV Visible Compound->Light Photodegradation Oxygen Presence of Oxygen Air vs. Inert Atmosphere Compound->Oxygen Oxidation

Caption: Factors impacting the stability of Isothiochroman-4-one 2,2-dioxide.

References

  • Schank, K., Buegler, S., & Schott, N. (n.d.). The Sulfinate-Sulfone Pummerer Rearrangement. Taylor & Francis Online. [Link]

  • Organic Reactions. (2015). The Ramberg-Bäcklund Reaction. Organic Reactions. [Link]

  • Wiley Online Library. (n.d.). The Pummerer Reaction of Sulfinyl Compounds. Wiley Online Library. [Link]

  • Wikipedia. (n.d.). Pummerer rearrangement. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Ramberg-Bäcklund Reaction. Organic Chemistry Portal. [Link]

  • Arges, C. G., & Ramani, V. (2013). Two-dimensional NMR spectroscopy reveals cation-triggered backbone degradation in polysulfone-based anion exchange membranes. Proceedings of the National Academy of Sciences, 110(7), 2490–2495. [Link]

  • Wikipedia. (n.d.). Ramberg–Bäcklund reaction. Wikipedia. [Link]

  • PubMed. (2013). Two-dimensional NMR spectroscopy reveals cation-triggered backbone degradation in polysulfone-based anion exchange membranes. PubMed. [Link]

  • Chem-Station. (2014). Pummerer Rearrangement. Chem-Station. [Link]

  • ResearchGate. (2013). (PDF) Oxidative Cleavage of β -Keto Sulfones via Nitrous Acid. ResearchGate. [Link]

  • SynArchive. (n.d.). Ramberg-Bäcklund Reaction. SynArchive. [Link]

  • Shyshkina, O., Medviediev, V. V., Volovenko, Y. M., & Shishkin, O. (2016). Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide derivatives. Structural Chemistry, 27(3), 829–838. [Link]

  • Semantic Scholar. (1972). The Photochemical Degradation of Diphenyl Sulfone-1-14C. Semantic Scholar. [Link]

  • ResearchGate. (2016). A novel synthesis and transformations of isothiochroman 2,2-dioxide. ResearchGate. [Link]

  • ACS Publications. (2000). Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Organic Letters. [Link]

  • Walsh Medical Media. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Walsh Medical Media. [Link]

Sources

identifying and minimizing byproducts in Isothiochroman-4-one 2,2-dioxide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isothiochroman-4-one 2,2-dioxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of unwanted byproducts. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable protocols.

Question 1: Low or No Yield of Isothiochroman-4-one 2,2-dioxide

"My reaction has resulted in a very low yield of the desired product, or in some cases, complete failure to form the sulfone. What are the likely causes and how can I rectify this?"

Answer:

Low or no yield in the synthesis of Isothiochroman-4-one 2,2-dioxide typically points to issues with the oxidation step of the corresponding isothiochroman-4-one or a competing reaction pathway. The oxidation of a sulfide to a sulfone is a two-step process involving a sulfoxide intermediate.[1][2] Inefficient conversion of the sulfoxide to the sulfone is a common bottleneck.

Potential Causes and Solutions:

  • Inadequate Oxidizing Agent: The choice and stoichiometry of the oxidizing agent are critical. While various oxidants can be used, hydrogen peroxide (H₂O₂) is a common and relatively "green" option.[1] However, its effectiveness can be catalyst-dependent.

    • Protocol: Ensure at least two equivalents of the oxidizing agent are used to drive the reaction from the sulfide, through the sulfoxide, to the sulfone.

  • Catalyst Inefficiency: Many oxidation reactions for sulfone synthesis benefit from a catalyst to enhance the efficiency of the oxidant.[3]

    • Protocol: Consider the use of catalysts like tantalum carbide or niobium carbide with 30% hydrogen peroxide, which have been shown to efficiently produce sulfones.[3]

  • Reaction Temperature: The oxidation of the sulfide to the sulfoxide is generally facile at lower temperatures, but the subsequent oxidation to the sulfone may require more forcing conditions.[1]

    • Protocol: If monitoring the reaction (e.g., by TLC or LC-MS) shows the presence of the sulfoxide intermediate, a modest increase in temperature may be necessary to push the reaction to completion.

  • Side Reactions: The starting material, isothiochroman-4-one, can be susceptible to side reactions, especially under harsh conditions. For instance, light-induced rearrangement to thiochroman-3-ones has been reported for some derivatives.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield.

Question 2: Presence of an Unexpected Byproduct with a Similar Polarity to the Product

"I am observing a significant byproduct in my crude reaction mixture that is difficult to separate from the desired Isothiochroman-4-one 2,2-dioxide via column chromatography. What could this byproduct be and how can I minimize its formation?"

Answer:

A common byproduct in sulfone syntheses is the corresponding sulfoxide, which often has a similar polarity to the sulfone, making purification challenging.[1] Another possibility is the formation of elimination products, especially if the reaction conditions are too harsh.

Identifying the Byproduct:

CompoundExpected ¹H NMR Chemical Shift (α-protons to SO₂)Expected IR Frequency (SO₂ stretch)
Isothiochroman-4-one 2,2-dioxide ~3.5-4.5 ppm~1300-1350 cm⁻¹ (asymmetric), ~1120-1160 cm⁻¹ (symmetric)
Isothiochroman-4-one 2-oxide (Sulfoxide) ~3.0-4.0 ppm~1030-1070 cm⁻¹ (S=O stretch)

Minimization Strategies:

  • Optimize Oxidant Stoichiometry: The formation of the sulfoxide is a result of incomplete oxidation.

    • Protocol: Carefully control the addition of the oxidizing agent. A slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to the sulfone without promoting significant side reactions.

  • Choice of Solvent: The solvent can influence the reaction rate and selectivity.

    • Protocol: Aprotic solvents are generally preferred for many oxidation reactions. Experiment with solvents like acetonitrile or dichloromethane.

  • Temperature Control: As mentioned previously, temperature plays a crucial role.

    • Protocol: Maintain a consistent and optimized temperature. A temperature that is too low may stall the reaction at the sulfoxide stage, while a temperature that is too high can lead to decomposition or elimination byproducts.

Reaction Pathway and Byproduct Formation:

G Isothiochromanone Isothiochroman-4-one Sulfoxide Isothiochroman-4-one 2-oxide Isothiochromanone->Sulfoxide +1 eq. [O] Sulfone Isothiochroman-4-one 2,2-dioxide Sulfoxide->Sulfone +1 eq. [O] Byproduct Elimination/Decomposition Products Sulfoxide->Byproduct Harsh Conditions Sulfone->Byproduct Harsh Conditions

Caption: Synthetic pathway and potential byproduct formation.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of Isothiochroman-4-one 2,2-dioxide.

What is the most common synthetic route to Isothiochroman-4-one 2,2-dioxide?

The most prevalent and straightforward method for synthesizing sulfones is the oxidation of the corresponding sulfide.[1][2][4] In the case of Isothiochroman-4-one 2,2-dioxide, this involves the oxidation of Isothiochroman-4-one. This precursor can be synthesized through various methods, including the cyclization of appropriate precursors.[5]

Are there alternative methods to synthesize sulfones if the oxidation route is problematic?

Yes, while sulfide oxidation is the most common, other methods exist:

  • Friedel-Crafts-type reactions with sulfonyl chlorides. [1]

  • Electrophilic trapping of sulfinic acid salts. [1]

  • Addition of sulfonyl radicals to alkenes or alkynes. [1]

However, for the specific synthesis of Isothiochroman-4-one 2,2-dioxide, the oxidation of the pre-formed heterocyclic sulfide is generally the most direct approach.

How can I effectively purify Isothiochroman-4-one 2,2-dioxide?

Purification is typically achieved through standard techniques:

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for obtaining high purity material.

  • Column Chromatography: Silica gel chromatography is commonly used. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. Careful monitoring of fractions by TLC is essential to separate the desired sulfone from any sulfoxide byproduct.

What are some key safety considerations for this synthesis?
  • Oxidizing Agents: Many oxidizing agents are corrosive and can be hazardous. Always handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood. Hydrogen peroxide at high concentrations can be explosive.

  • Solvents: Organic solvents are often flammable and may have associated health risks. Refer to the Safety Data Sheet (SDS) for each solvent and handle them accordingly.

  • Reaction Monitoring: Exothermic reactions can occur, especially during the addition of the oxidizing agent. Monitor the reaction temperature and consider using an ice bath for cooling if necessary.

References

  • Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • A novel synthesis and transformations of isothiochroman 2,2-dioxide. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. (2020). Chemistry – A European Journal, 26(48), 10886-10903. [Link]

  • Sulfone: Formula, Structure, Synthesis, and Reactions. (n.d.). Chemistry Learner. Retrieved January 13, 2026, from [Link]

  • Optimization of the reaction conditions. a. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Functional isothiochromen-4-one 2,2-dioxides. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers. (2018). Organic Letters, 20(23), 7721–7725. [Link]

  • Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Sulfones – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 13, 2026, from [Link]

  • (PDF) Thiochroman-4-ones: Synthesis and reactions. (2008). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]

Sources

Technical Support Center: Improving Regioselectivity in Reactions of Isothiochroman-4-one 2,2-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isothiochroman-4-one 2,2-dioxide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile scaffold. We will address common challenges related to reaction regioselectivity, providing in-depth troubleshooting advice, validated protocols, and the mechanistic reasoning behind our recommendations.

Introduction: The Challenge of Regioselectivity

The Isothiochroman-4-one 2,2-dioxide core is a valuable building block in synthetic chemistry. However, its structure presents a classic regioselectivity challenge. The ketone at the 4-position is flanked by two distinct α-carbons, C1 and C3, both of which can be functionalized via enolate intermediates. The powerful electron-withdrawing effect of the sulfone group significantly influences the acidity and reactivity of these positions, often leading to mixtures of products. This guide will help you navigate and control these outcomes.

FAQ 1: Why is controlling regioselectivity in Isothiochroman-4-one 2,2-dioxide reactions so difficult?

Answer: The difficulty arises from the presence of two non-equivalent, acidic α-protons at the C1 and C3 positions. The reaction outcome is a competition between two different enolates: the kinetic enolate and the thermodynamic enolate .

  • C3 Protons (Kinetic Site): These protons are significantly acidified by the adjacent electron-withdrawing sulfone group. They are also less sterically hindered, making them more accessible to bases. Deprotonation at this site is typically faster, leading to the kinetic enolate.

  • C1 Protons (Thermodynamic Site): These protons are benzylic. While less acidic than the C3 protons, the resulting C1-enolate is more stable due to extended conjugation with the benzene ring. Given enough time and appropriate conditions, the initial C3-enolate can equilibrate to this more stable thermodynamic C1-enolate.

Controlling the reaction means selectively generating and trapping one of these two competing intermediates.

G cluster_conditions Reaction Control SM Isothiochroman-4-one 2,2-dioxide Kinetic Kinetic Enolate (C3-deprotonation) SM->Kinetic Fast, Irreversible (Kinetic Control) Thermo Thermodynamic Enolate (C1-deprotonation) SM->Thermo Slow, Reversible (Thermodynamic Control) Kinetic->Thermo Equilibration Product_Kin C3-Functionalized Product Kinetic->Product_Kin Trap with Electrophile (E+) Product_Thermo C1-Functionalized Product Thermo->Product_Thermo Trap with Electrophile (E+) LDA, THF, -78 °C LDA, THF, -78 °C LDA, THF, -78 °C->Kinetic NaH, THF, 25 °C NaH, THF, 25 °C NaH, THF, 25 °C->Thermo

Figure 1: Competing kinetic and thermodynamic enolate formation pathways for Isothiochroman-4-one 2,2-dioxide.

Troubleshooting Guide: α-Alkylation Reactions

Issue: My α-alkylation reaction is non-selective and yields a mixture of C1 and C3-alkylated products. How can I favor a single regioisomer?

Answer: This is the most common issue encountered. Achieving high regioselectivity requires carefully tuning the reaction conditions to favor either kinetic or thermodynamic control. Below are detailed strategies and protocols.

Strategy 1: Favoring the Kinetic Product (C3-Alkylation)

To isolate the C3-alkylated product, you must form the kinetic enolate and trap it with your electrophile before it has a chance to equilibrate. This requires a strong, bulky, non-nucleophilic base at very low temperatures.

Causality: A bulky base like Lithium Diisopropylamide (LDA) will preferentially attack the sterically accessible C3 proton. The low temperature (-78 °C) prevents the system from reaching the activation energy required for equilibration to the thermodynamic enolate. The reaction is essentially frozen under kinetic control.

ParameterRecommended ConditionRationale
Base Lithium Diisopropylamide (LDA), KHMDSStrong, sterically hindered base favors deprotonation at the less-hindered C3 site.
Solvent Tetrahydrofuran (THF), AnhydrousAprotic, non-coordinating solvent stabilizes the base and enolate.
Temperature -78 °C (Dry Ice/Acetone bath)Critical for preventing equilibration to the more stable thermodynamic enolate.
Addition Order Add base to substrate, then add electrophile.Pre-forming the enolate ensures it is ready to react immediately upon addition of the electrophile.
Protocol 1: Selective C3-Alkylation (Kinetic Control)

Self-Validation System: Before running the full reaction, it is crucial to confirm the quality of your reagents. The THF must be anhydrous, and the LDA should be freshly prepared or titrated to ensure its molarity. An uncalibrated base is a common source of failure.

Materials:

  • Isothiochroman-4-one 2,2-dioxide (1.0 eq)

  • Anhydrous THF

  • Diisopropylamine (1.1 eq), freshly distilled

  • n-Butyllithium (1.05 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under a positive pressure of Argon.

  • Add anhydrous THF and diisopropylamine (1.1 eq). Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.05 eq) dropwise. Stir at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to form LDA. Cool the solution back down to -78 °C.

  • In a separate flame-dried flask, dissolve Isothiochroman-4-one 2,2-dioxide (1.0 eq) in anhydrous THF.

  • Slowly transfer the substrate solution to the LDA solution at -78 °C via cannula. Stir for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.1 eq) dropwise at -78 °C. Stir for 2-4 hours or until TLC indicates consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product via column chromatography. Confirm the regioselectivity using ¹H NMR and NOESY spectroscopy to verify the position of the newly introduced alkyl group.

Strategy 2: Favoring the Thermodynamic Product (C1-Alkylation)

To obtain the C1-alkylated product, you need to allow the system to reach thermal equilibrium, where the more stable C1-enolate predominates. This typically involves using a weaker base (which allows for proton exchange) and higher temperatures.

Causality: A weaker base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can establish a reversible deprotonation equilibrium. At room temperature or with gentle heating, the initial C3-enolate has sufficient energy to revert to the starting material, which can then be deprotonated at C1. Over time, the reaction mixture becomes enriched in the more stable, conjugated C1-enolate.

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu)Weaker, less hindered bases that allow for equilibration.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Aprotic solvents are still preferred.
Temperature 0 °C to Room Temperature (or gentle heating, ~40 °C)Provides the energy needed for the system to overcome the kinetic barrier and reach equilibrium.
Addition Order Add base to substrate, stir to allow equilibration, then add electrophile.A longer stirring time after base addition is crucial for equilibration.
Protocol 2: Selective C1-Alkylation (Thermodynamic Control)

Self-Validation System: The key control point is the equilibration time. You can take small aliquots of the reaction after adding the base (before adding the electrophile), quench them, and analyze by NMR to monitor the formation of the thermodynamic enolate over time.

Materials:

  • Isothiochroman-4-one 2,2-dioxide (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous THF

  • Alkyl halide (1.1 eq)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under a positive pressure of Argon.

  • Wash the NaH (1.2 eq) with anhydrous hexanes to remove the mineral oil, and carefully suspend it in anhydrous THF.

  • Cool the NaH suspension to 0 °C.

  • In a separate flask, dissolve the Isothiochroman-4-one 2,2-dioxide (1.0 eq) in anhydrous THF.

  • Slowly add the substrate solution to the NaH suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. This is the critical equilibration step.

  • After equilibration, cool the solution back to 0 °C and slowly add the alkyl halide (1.1 eq).

  • Stir at 0 °C to room temperature until TLC indicates the reaction is complete.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Perform a standard aqueous workup and purification as described in Protocol 1.

  • Analysis: Confirm regioselectivity by ¹H NMR and NOESY spectroscopy.

Advanced Troubleshooting & FAQs

Q: I'm performing a condensation reaction (e.g., Aldol) and getting poor regioselectivity. Do the same principles apply?

Answer: Absolutely. The same principles of kinetic versus thermodynamic enolate control are paramount for directing the regioselectivity of condensation reactions. The key is to pre-form the desired enolate under the appropriate conditions before introducing the aldehyde or ketone electrophile. Attempting to run the reaction by mixing the base, substrate, and electrophile all at once is a common cause of poor selectivity.

G cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway start Goal: Regioselective Aldol Condensation decision Which regioisomer is desired? start->decision k1 Select Kinetic Conditions: - LDA, THF - -78 °C decision->k1 C3 (Kinetic) t1 Select Thermodynamic Conditions: - NaH, THF - 0 °C to RT decision->t1 C1 (Thermodynamic) k2 Step 1: Pre-form C3-enolate (1 hour @ -78 °C) k1->k2 k3 Step 2: Add Aldehyde (R-CHO) @ -78 °C k2->k3 k_out Result: C3-Aldol Product k3->k_out t2 Step 1: Equilibrate to C1-enolate (2-6 hours @ RT) t1->t2 t3 Step 2: Add Aldehyde (R-CHO) @ 0 °C t2->t3 t_out Result: C1-Aldol Product t3->t_out

Figure 2: Decision workflow for achieving regioselectivity in Aldol condensation reactions.

Q: I have tried these methods, but my yields are low. What else could be going wrong?

Answer: If regioselectivity is good but the yield is poor, consider these factors:

  • Enolate Stability/Decomposition: The enolates, particularly under thermodynamic conditions, may not be perfectly stable over long periods. Consider shortening the equilibration time or running the reaction at a slightly lower temperature.

  • Electrophile Reactivity: A sluggish electrophile may not react quickly enough, allowing for enolate decomposition or side reactions. Ensure your alkyl halide or other electrophile is reactive. For example, use an alkyl iodide instead of a chloride.

  • Competitive O-Alkylation: While C-alkylation is generally favored, some O-alkylation can occur, especially with hard electrophiles. This can sometimes be suppressed by changing the counter-ion (e.g., using KHMDS instead of LDA).

  • Substrate Purity: Ensure your starting Isothiochroman-4-one 2,2-dioxide is pure. Acidic or basic impurities can interfere with controlled enolate formation.

Q: Are there modern catalytic methods that offer better control?

Answer: Yes, the field of catalysis has made significant strides in controlling regioselectivity. For challenging alkylations, particularly at the more-hindered α-site, traditional stoichiometric methods can be limiting. Recent literature describes nickel-catalyzed systems that can reverse conventional regioselectivity.[1] For example, specific nickel catalysts with bulky phosphine ligands can preferentially form the more-substituted enolate and direct alkylation to the C1 position, even under conditions that would normally favor the kinetic product.[1][2] While these methods require more specialized reagents, they offer powerful control for difficult substrates.[1]

References

  • A novel synthesis and transformations of isothiochroman 2,2-dioxide. ResearchGate. [Link]

  • Regiodivergent and Enantioselective Synthesis of Cyclic Sulfones via Ligand‐Controlled Nickel‐Catalyzed Hydroalkylation. ResearchGate. [Link]

  • Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones with unactivated alkyl halides. Royal Society of Chemistry. [Link]

  • Ketone α-alkylation at the more-hindered site. PubMed. [Link]

  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. [Link]

  • Angular Regioselectivity in the Reactions of 2-Thioxopyrimidin-4-ones and Hydrazonoyl Chlorides: Synthesis of Novel Stereoisomeric Octahydro[3][4]triazolo[4,3-a]quinazolin-5-ones. National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Isothiochroman-4-one 2,2-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Isothiochroman-4-one 2,2-dioxide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. Isothiochroman-4-one 2,2-dioxide, a heterocyclic compound featuring a sulfone group, presents a significant challenge in formulation and experimental design due to its predicted poor aqueous solubility. This is largely attributed to its rigid, bicyclic ring structure which is predominantly non-polar. While the sulfone moiety introduces polarity and is a strong hydrogen bond acceptor, the large non-polar surface area of the molecule can lead to low solubility in aqueous media.[1][2]

This document provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific solubility problems you may face. Our approach is grounded in established pharmaceutical sciences, offering not just protocols, but also the scientific reasoning behind each technique, ensuring a robust and logical path to overcoming these experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my Isothiochroman-4-one 2,2-dioxide not dissolving in aqueous buffers?

A: The molecular structure of Isothiochroman-4-one 2,2-dioxide contains a large, non-polar bicyclic core, which is the primary reason for its low aqueous solubility.[3] Although the sulfone group is polar, it is often insufficient to overcome the hydrophobicity of the rest of the molecule. This is a common issue with many new chemical entities (NCEs) in drug discovery.[4]

Q2: I'm seeing precipitation when I dilute my DMSO stock solution of Isothiochroman-4-one 2,2-dioxide into my aqueous assay buffer. How can I prevent this?

A: This is a classic sign of a compound with poor kinetic solubility. While it may be soluble in a high-percentage organic solvent like DMSO, it rapidly precipitates when introduced to a predominantly aqueous environment. To address this, you can try several strategies:

  • Lower the final DMSO concentration: While reducing DMSO is often necessary for biological assays, a small percentage (e.g., 0.5-1%) may be required to maintain solubility.

  • Employ co-solvents: Adding a certain percentage of a water-miscible organic solvent to your buffer can increase the solubility of your compound.

  • Utilize cyclodextrins: These can encapsulate the hydrophobic portion of your molecule, enhancing its aqueous solubility.[5]

Q3: Can I use pH adjustment to improve the solubility of Isothiochroman-4-one 2,2-dioxide?

A: The structure of Isothiochroman-4-one 2,2-dioxide does not contain readily ionizable functional groups (e.g., acidic or basic moieties). Therefore, altering the pH of the solution is unlikely to significantly improve its solubility.[6] This method is most effective for weak acids or bases.[7]

Q4: What is the fastest way to screen for better solubility conditions?

A: A tiered approach is often most efficient. Start with simple co-solvent screening at various concentrations. If that doesn't yield satisfactory results, move on to more complex formulations like those involving cyclodextrins or the preparation of amorphous solid dispersions.

Troubleshooting Guides & Detailed Protocols

This section provides in-depth troubleshooting guides for the most common and effective solubility enhancement techniques applicable to Isothiochroman-4-one 2,2-dioxide.

Co-solvency Approach

Scientific Rationale: Co-solvency works by reducing the polarity of the aqueous solvent system, making it more favorable for dissolving non-polar compounds. Water-miscible organic solvents can disrupt the hydrogen-bonding network of water, creating a more accommodating environment for hydrophobic molecules.[8]

Troubleshooting Common Issues:

  • Issue: The compound still precipitates even with a co-solvent.

    • Solution: The concentration of the co-solvent may be too low. It's crucial to systematically screen a range of co-solvent concentrations. You may also need to try a different co-solvent, as the ideal choice is compound-specific.

  • Issue: The chosen co-solvent interferes with my downstream assay.

    • Solution: Select a co-solvent with a lower potential for biological interference, such as ethanol or polyethylene glycol (PEG). Always run a vehicle control (buffer with co-solvent but no compound) in your experiments to account for any effects of the co-solvent itself.

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solutions: Dissolve Isothiochroman-4-one 2,2-dioxide in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Co-solvent Mixtures: In separate tubes, prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying percentages of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50% ethanol, PEG 400, or propylene glycol).

  • Spike and Equilibrate: Add a small aliquot of the DMSO stock solution to each co-solvent mixture to a final desired concentration (e.g., 10 µM). Vortex briefly.

  • Incubate: Allow the solutions to equilibrate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) with gentle agitation.[9]

  • Observe and Quantify: Visually inspect for any precipitation. For a quantitative measure, filter or centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[10]

Data Presentation: Hypothetical Solubility of Isothiochroman-4-one 2,2-dioxide in Co-solvent Systems

Co-solventConcentration (%)Apparent Solubility (µg/mL)Observations
None0< 1Immediate precipitation
Ethanol55Slight haze
Ethanol1025Clear solution
PEG 40058Slight haze
PEG 4001040Clear solution
Propylene Glycol1015Clear solution
Particle Size Reduction: Micronization

Scientific Rationale: Reducing the particle size of a solid compound increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[11] Micronization is a common technique to achieve this.[12]

Troubleshooting Common Issues:

  • Issue: Micronization does not significantly improve solubility.

    • Solution: Micronization primarily enhances the rate of dissolution, not the equilibrium solubility. If the compound is inherently very poorly soluble, this method alone may not be sufficient. It is often best combined with other techniques.

  • Issue: The micronized powder is difficult to handle due to static charges.

    • Solution: This is a common issue. Ensure proper grounding of the milling equipment and consider the use of anti-static handling tools.

Experimental Protocol: Laboratory-Scale Jet Milling

Note: This process requires specialized equipment and should be performed by trained personnel.

  • Material Preparation: Ensure the Isothiochroman-4-one 2,2-dioxide starting material is crystalline and dry.

  • Equipment Setup: Use a laboratory-scale jet mill. Set the grinding and pusher gas pressures according to the manufacturer's recommendations for fine powders.[11]

  • Milling: Introduce the compound into the mill at a controlled feed rate. The high-velocity gas creates turbulence, causing particle-on-particle collisions and size reduction.[13]

  • Collection: The micronized particles are carried by the gas stream to a collection vessel (e.g., a cyclone separator).

  • Characterization: Analyze the particle size distribution of the resulting powder using techniques like laser diffraction to confirm that the desired particle size (typically <10 µm) has been achieved.

Formulation as an Amorphous Solid Dispersion (ASD)

Scientific Rationale: Crystalline solids have a highly ordered structure that requires significant energy to break apart for dissolution. In contrast, amorphous solids lack this long-range order and are in a higher energy state, which generally leads to increased apparent solubility and faster dissolution rates.[14] A solid dispersion involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[15]

Troubleshooting Common Issues:

  • Issue: The amorphous form recrystallizes over time.

    • Solution: The choice of polymer is critical for stabilizing the amorphous form. Polymers like PVP K30 or HPMC are commonly used.[16] Proper storage in a desiccated environment is also essential.

  • Issue: The solvent evaporation method results in a film instead of a powder.

    • Solution: This can happen with certain polymers. After evaporation, the resulting solid can be gently scraped and then milled to produce a fine powder.

Experimental Protocol: ASD Preparation by Solvent Evaporation

  • Co-dissolution: Dissolve both Isothiochroman-4-one 2,2-dioxide and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:4 (w/w).[16]

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to minimize thermal degradation.[14]

  • Secondary Drying: Dry the resulting solid under vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.

  • Pulverization: Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Characterization: Confirm the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). In PXRD, the absence of sharp peaks characteristic of the crystalline drug indicates successful amorphization.[12]

Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic part of the guest molecule within their cavity, thereby increasing the apparent aqueous solubility of the guest.[5]

Troubleshooting Common Issues:

  • Issue: Low complexation efficiency.

    • Solution: The stoichiometry of the complex (drug-to-cyclodextrin ratio) needs to be optimized. A phase solubility study is the standard method for this.[5] Also, ensure adequate mixing and equilibration time.

  • Issue: The chosen cyclodextrin is not effective.

    • Solution: Different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) have different cavity sizes and solubilities. It may be necessary to screen a panel of cyclodextrins to find the most suitable one.

Experimental Protocol: Phase Solubility Study and Complex Preparation

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., HP-β-cyclodextrin).

    • Add an excess amount of Isothiochroman-4-one 2,2-dioxide to each solution.

    • Agitate the sealed vials at a constant temperature for 24-72 hours to reach equilibrium.

    • Filter the suspensions and analyze the supernatant for the concentration of the dissolved compound.

    • Plot the concentration of the dissolved compound against the cyclodextrin concentration. The shape of the curve will indicate the stoichiometry of the complex.[5]

  • Inclusion Complex Preparation (Kneading Method):

    • Based on the phase solubility results, weigh out the appropriate molar ratio of Isothiochroman-4-one 2,2-dioxide and cyclodextrin.

    • Add a small amount of a water/alcohol mixture to the cyclodextrin to form a paste.

    • Gradually add the drug to the paste and knead for a specified time (e.g., 60 minutes).

    • Dry the resulting solid in an oven or under vacuum.

    • Gently grind the complex into a fine powder.[17]

Visualization of Workflows

Diagram 1: Decision Tree for Solubility Enhancement

Solubility_Enhancement_Workflow start Poor Aqueous Solubility of Isothiochroman-4-one 2,2-dioxide cosolvency Screen Co-solvents (Ethanol, PEG 400, etc.) start->cosolvency check_solubility1 Solubility Adequate? cosolvency->check_solubility1 micronization Micronization (Jet Milling) check_solubility2 Dissolution Rate Adequate? micronization->check_solubility2 asd Amorphous Solid Dispersion (with PVP K30, HPMC) check_solubility3 Solubility Adequate? asd->check_solubility3 cyclodextrin Cyclodextrin Complexation (HP-β-CD) check_solubility4 Solubility Adequate? cyclodextrin->check_solubility4 check_solubility1->micronization No end_success Proceed with Formulation/ Experiment check_solubility1->end_success Yes check_solubility2->asd No check_solubility2->end_success Yes check_solubility3->cyclodextrin No check_solubility3->end_success Yes check_solubility4->end_success Yes end_failure Re-evaluate Strategy/ Combine Methods check_solubility4->end_failure No

Caption: A decision tree for selecting a suitable solubility enhancement technique.

Diagram 2: Experimental Workflow for Amorphous Solid Dispersion Preparation

ASD_Workflow step1 1. Co-dissolve Drug and Polymer in a Common Solvent step2 2. Solvent Evaporation (Rotary Evaporator) step1->step2 step3 3. Secondary Drying (Vacuum Oven) step2->step3 step4 4. Pulverize to a Fine Powder step3->step4 char1 Characterization: PXRD step4->char1 char2 Characterization: DSC step4->char2 result1 Amorphous Halo (No Crystalline Peaks) char1->result1 result2 Single Glass Transition (Tg) (No Melting Endotherm) char2->result2

Sources

degradation pathways of Isothiochroman-4-one 2,2-dioxide under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isothiochroman-4-one 2,2-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this heterocyclic sulfone. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your research.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses common problems encountered during the manipulation of Isothiochroman-4-one 2,2-dioxide, providing insights into the underlying chemistry and offering practical solutions.

Issue 1: Unexpected Alkene Formation and Loss of SO2 Under Basic Conditions

Question: I am attempting a base-catalyzed reaction on the keto-moiety of Isothiochroman-4-one 2,2-dioxide, but I'm observing significant formation of an alkene product with the complete loss of the sulfone group. What is happening and how can I prevent it?

Answer:

This is a classic signature of a Ramberg-Bäcklund type reaction.[1][2][3] While the canonical Ramberg-Bäcklund reaction requires an α-halo sulfone, the underlying principles of α-proton acidity and SO2 extrusion are highly relevant to the isothiochroman-4-one 2,2-dioxide scaffold.

Causality Explained:

The sulfone group is strongly electron-withdrawing, which significantly increases the acidity of the protons on the adjacent α-carbons (C1 and C3).[4][5] In the presence of a strong base, these positions can be deprotonated to form a carbanion. If an in-situ halogenation source is present (e.g., CCl4 as a solvent) or if a subsequent reaction step introduces a leaving group alpha to the sulfone, a cascade can be initiated.[1][6] The resulting carbanion can displace the leaving group to form a transient, unstable three-membered episulfone (thiirane dioxide) intermediate. This intermediate readily extrudes sulfur dioxide (SO2) to yield an alkene.[2][7]

Workflow for Troubleshooting Unexpected Alkene Formation

G cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Investigation & Confirmation cluster_3 Resolution Strategies Problem Unexpected alkene formation and SO2 loss observed Hypothesis Ramberg-Bäcklund type reaction pathway is likely active Problem->Hypothesis Analysis Analyze reaction mixture for: - In-situ halogenation sources (e.g., CCl4) - Unintended leaving groups Hypothesis->Analysis Strategy1 Use weaker, non-nucleophilic bases (e.g., DBU, Proton Sponge) Hypothesis->Strategy1 Control Run control experiment without base to confirm its role Analysis->Control Strategy2 Lower reaction temperature to disfavor elimination pathway Strategy3 Employ Phase-Transfer Catalysis (PTC) for milder reaction conditions G Start Isothiochroman-4-one 2,2-dioxide (Sulfone) Sulfoxide Isothiochroman-4-one 2-oxide (Sulfoxide) Start->Sulfoxide [Reducing Agent] e.g., trace metals, impurities Activated Acylated Sulfonium Intermediate Sulfoxide->Activated + Ac2O Thial Thial Cation Intermediate Activated->Thial - AcOH Product α-Acyloxy Thioether Product Thial->Product + AcO-

Caption: Pummerer rearrangement from a sulfoxide intermediate.

Recommended Solutions:

  • Purity of Starting Material: Ensure your starting Isothiochroman-4-one 2,2-dioxide is free from any corresponding sulfoxide impurity.

  • Inert Atmosphere: Run reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent any potential oxidative or reductive side reactions.

  • Alternative Reagents: If acylation is the goal, consider using alternative acylating agents that are less prone to inducing Pummerer-type reactions if trace sulfoxide is present.

Frequently Asked Questions (FAQs)

Q1: How thermally stable is Isothiochroman-4-one 2,2-dioxide?

A1: Generally, cyclic sulfones are quite thermally stable. [8]Decomposition, when it occurs, often involves the extrusion of SO2. The thermal stability is influenced by the substitution pattern. For many aromatic sulfones, decomposition temperatures can be above 300°C, and for some, as high as 550°C. [8]However, the presence of the ketone and the benzylic protons in the isothiochroman structure may lower the decomposition temperature compared to simpler diaryl sulfones. It is recommended to perform a thermogravimetric analysis (TGA) on your specific sample to determine its decomposition profile under your experimental conditions.

Q2: Is Isothiochroman-4-one 2,2-dioxide susceptible to photodegradation?

A2: Yes, cyclic sulfur compounds can be susceptible to photodegradation, especially in the presence of a photocatalyst (like TiO2) and UV or visible light. [9][10][11]The degradation mechanism often involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide radicals (O2•−), which then attack the organic molecule. [12][13]Common degradation pathways include hydroxylation of the aromatic ring and cleavage of the C-S bonds. [12]To avoid photodegradation, experiments should be conducted in amber glassware or protected from light, especially if photosensitizing agents are present.

Q3: How does the sulfone group affect the reactivity of the adjacent carbonyl group?

A3: The sulfone group is a powerful electron-withdrawing group. This has two main effects on the carbonyl at the 4-position:

  • Increased Electrophilicity: The sulfone group withdraws electron density from the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.

  • Increased Acidity of α-Protons: As discussed in the troubleshooting section, the protons at the C3 position are significantly acidified, making them susceptible to deprotonation by bases. This can lead to enolate formation and subsequent reactions at this position, or trigger elimination pathways.

Q4: Can the sulfone group be reduced?

A4: Yes, sulfones can be reduced, although they are generally more resistant to reduction than sulfoxides or sulfides. Strong reducing agents like Lithium aluminum hydride (LiAlH4) are typically required. Milder reducing agents may not affect the sulfone group, which can be advantageous for selectively reducing other functional groups in the molecule.

Experimental Protocols

Protocol 1: Test for Base-Induced Degradation

This protocol helps determine the stability of Isothiochroman-4-one 2,2-dioxide to your chosen basic conditions.

  • Setup: In three separate vials, dissolve 10 mg of Isothiochroman-4-one 2,2-dioxide in 1 mL of your chosen solvent (e.g., THF, DMSO).

  • Conditions:

    • Vial 1 (Control): Add no base.

    • Vial 2 (Mild Base): Add 1.2 equivalents of a mild base (e.g., K2CO3).

    • Vial 3 (Strong Base): Add 1.2 equivalents of a strong base (e.g., t-BuOK).

  • Reaction: Stir all vials at your intended reaction temperature (e.g., room temperature, 60°C) for a set period (e.g., 4 hours).

  • Analysis: Withdraw a small aliquot from each vial every hour. Quench with a drop of saturated NH4Cl solution. Analyze by TLC or LC-MS to monitor the consumption of starting material and the appearance of new, lower Rf spots (potential degradation products).

  • Interpretation: Compare the degradation rate and product profile across the three vials. This will inform you if your intended base is too harsh.

ConditionExpected ObservationImplication
Control No significant changeCompound is stable to solvent and temperature.
Mild Base Slow or no degradationThe base is likely suitable for your reaction.
Strong Base Rapid degradation, multiple productsThe base is too strong, likely initiating elimination.

References

  • Organic Chemistry Portal. Ramberg-Bäcklund Reaction. Available from: [Link]

  • Wikipedia. Ramberg–Bäcklund reaction. Available from: [Link]

  • Paquette, L. A. (1977). The Ramberg-Bäcklund Rearrangement. Organic Reactions, 25, 1-71. Available from: [Link]

  • chemeurope.com. Ramberg-Bäcklund reaction. Available from: [Link]

  • Hartman, G. D., & Hartman, R. D. (1982). The Phase-Transfer Catalyzed Ramberg-Bäcklund Reaction. Synthesis, 1982(06), 504-506. Available from: [Link]

  • ResearchGate. Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide derivatives. Available from: [Link]

  • ResearchGate. A novel synthesis and transformations of isothiochroman 2,2-dioxide. Available from: [Link]

  • DeLucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 40, 157-405. Available from: [Link]

  • Wikipedia. Pummerer rearrangement. Available from: [Link]

  • ResearchGate. Influence of Resonance on the Acidity of Sulfides, Sulfoxides, Sulfones, and Their Group 16 Congeners. Available from: [Link]

  • Padidela, G. K., & Procter, D. J. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(17), 10234-10330. Available from: [Link]

  • Wikipedia. Sulfone. Available from: [Link]

  • ResearchGate. Functional isothiochromen-4-one 2,2-dioxides. Available from: [Link]

  • Semantic Scholar. Catalytic Photodegradation of Cyclic Sulfur Compounds in a Model Fuel Using a Bench-scale Falling-film Reactor. Available from: [Link]

  • Chemistry Stack Exchange. Why does acidity increase going from sulfide to sulfoxide to sulfone?. Available from: [Link]

  • ACS Publications. Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. Available from: [Link]

  • ResearchGate. The interrupted Pummerer reaction in sulfoxide‐catalyzed oxidative couplings. Available from: [Link]

  • PubMed. The Interrupted Pummerer Reaction in a Sulfoxide-Catalyzed Oxidative Coupling of 2-Naphthols. Available from: [Link]

  • ACS Publications. Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Available from: [Link]

  • ResearchGate. Catalytic Photodegradation of Cyclic Sulfur Compounds in a Model Fuel Using a Bench-scale Falling-film Reactor Irradiated by a Visible Light. Available from: [Link]

  • BCREC Publishing Group. Catalytic Photodegradation of Cyclic Sulfur Compounds in a Model Fuel Using a Bench-scale Falling-film Reactor Irradiated by a Visible Light. Available from: [Link]

  • PubMed. Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers. Available from: [Link]

  • ResearchGate. Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. Available from: [Link]

  • MDPI. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Available from: [Link]

  • MDPI. Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. Available from: [Link]

  • SciSpace. On the Thermal Decomposition of Thiobenzophenone S-Oxide. Available from: [Link]

  • OSTI.GOV. Thermal decomposition of carbon dioxide (Journal Article). Available from: [Link]

Sources

refining analytical methods for Isothiochroman-4-one 2,2-dioxide detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of Isothiochroman-4-one 2,2-dioxide. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for the detection and quantification of this compound. As a cyclic sulfone, Isothiochroman-4-one 2,2-dioxide presents unique analytical challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated starting protocols for the most common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection is a primary method for the quantification of Isothiochroman-4-one 2,2-dioxide due to its robustness and the compound's UV-active nature. Reversed-phase chromatography is typically the method of choice.

HPLC Troubleshooting Guide (Q&A)

Question: My chromatogram shows significant peak tailing for Isothiochroman-4-one 2,2-dioxide. What is the cause and how can I fix it?

Answer: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase. For a polar compound like a sulfone, the primary culprit is often interaction with acidic silanol groups on the silica-based stationary phase.[1][2]

  • Causality: The lone pairs on the sulfone oxygens can form hydrogen bonds with free silanol groups (-Si-OH) on the column packing material. This secondary interaction mechanism leads to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.[1]

  • Solutions:

    • Lower Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase will protonate the silanol groups, reducing their ability to interact with the analyte. A pH between 2.5 and 3.5 is a good starting point.[1]

    • Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping (e.g., "ultra-high purity silica") have fewer accessible silanol groups, minimizing these secondary interactions from the outset.[1]

    • Add a Competing Base: In some cases, adding a small concentration of a basic modifier like triethylamine (TEA) can preferentially interact with the silanols, masking them from the analyte. However, this can affect column longevity and is often a last resort with modern columns.

Question: I am observing a drift in retention time for my analyte over a sequence of injections. What should I investigate?

Answer: Retention time drift can compromise data integrity. The issue typically stems from three areas: the mobile phase, the column, or the pump.[3][4]

  • Causality & Solutions:

    • Mobile Phase Composition: In reversed-phase chromatography, even a 1% change in the organic solvent concentration can alter retention times by 5-15%.[4] Ensure your mobile phase is prepared accurately (gravimetrically is preferred) and is well-mixed. If using online mixing, ensure the proportioning valves are functioning correctly.[3] Premixing the mobile phase can eliminate this as a variable.

    • Column Equilibration: The column must be fully equilibrated with the mobile phase. If you are running a gradient, ensure the column is re-equilibrated to the initial conditions for a sufficient time (typically 5-10 column volumes) before the next injection.[3]

    • Column Temperature: Fluctuations in ambient temperature can affect retention. A thermostatted column compartment is essential for stable retention times.[3][4] Ensure the set temperature is stable.

    • Pump Performance: Leaks in the pump or check valves can lead to inconsistent flow rates, directly impacting retention times. Check for salt buildup around fittings, which indicates a leak.

Question: My analyte peak is broad and not well-resolved from an impurity. How can I improve the resolution?

Answer: Poor resolution can be addressed by improving column efficiency (narrowing the peaks) or increasing the separation factor between the two peaks.

  • Causality & Solutions:

    • Increase Retention: Lowering the percentage of organic solvent in the mobile phase will increase the retention factor (k') of your analyte, often leading to better separation from early-eluting impurities.

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, potentially resolving co-eluting peaks.

    • Optimize Temperature: Increasing the column temperature can sometimes improve peak shape and efficiency, but may also decrease retention. The effect on resolution should be evaluated empirically.[3]

    • Reduce Extra-Column Volume: Ensure you are using tubing with a narrow internal diameter between the column and the detector to minimize peak broadening.[3]

    • Decrease Flow Rate: Reducing the flow rate can improve separation efficiency, though it will increase the analysis time.

Recommended HPLC Starting Protocol

This protocol provides a robust starting point for method development.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (or Trifluoroacetic Acid)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of Isothiochroman-4-one 2,2-dioxide in the mobile phase (or a compatible solvent like acetonitrile) to a final concentration of approximately 0.5 mg/mL.[5] Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 235 nm (based on typical absorbance for similar aromatic structures; should be optimized by running a UV scan).

    • Gradient Program:

      • Start with 30% B.

      • Ramp to 95% B over 15 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 30% B and re-equilibrate for 5 minutes.

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30 °C
Injection Volume 10 µL
Detection UV at 235 nm
Gradient 30-95% B over 15 min

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful tool for the identification and quantification of volatile and thermally stable compounds. While sulfones can be analyzed by GC, their thermal stability must be considered.

GC-MS Troubleshooting Guide (Q&A)

Question: I am not observing a molecular ion peak (M+) for Isothiochroman-4-one 2,2-dioxide in my mass spectrum. Is this normal?

Answer: Yes, this is a common occurrence with standard Electron Ionization (EI) GC-MS.

  • Causality: EI is a high-energy ionization technique (70 eV) that can cause extensive fragmentation of the parent molecule.[6] For some molecules, the molecular ion is so unstable that it fragments completely before it can be detected.

  • Solutions:

    • Confirm Fragmentation Pattern: The fragmentation pattern is often reproducible and can be used for identification. Look for characteristic fragments. For Isothiochroman-4-one 2,2-dioxide, expect losses of SO2 (64 amu) or other characteristic fragments.

    • Use Soft Ionization: If available, Chemical Ionization (CI) or Photoionization (PI) are "softer" techniques that impart less energy to the molecule, significantly increasing the abundance of the molecular ion.[6][7] This is highly recommended for confirmation of molecular weight.

    • Library Search: While a specific entry for this exact compound may not exist, searching the mass spectrum against a library (e.g., NIST) can help identify related sulfone structures with similar fragmentation patterns.[5]

Question: My analyte peak is tailing and showing poor response in the GC chromatogram. What could be the issue?

Answer: This often points to issues with analyte degradation or active sites within the GC system.[8][9]

  • Causality & Solutions:

    • Inlet Activity: The heated inlet is a common source of problems. Active sites in the inlet liner (e.g., silanols) or contamination from previous injections can cause adsorption or degradation of the analyte.[9] Replace the inlet liner and septum. Using a deactivated liner (e.g., ultra inert) is crucial.

    • Column Degradation: Oxygen in the carrier gas can damage the column's stationary phase, especially at high temperatures, creating active sites.[8] Ensure you are using high-purity carrier gas and that an oxygen trap is installed and functional.

    • Thermal Degradation: While sulfones are generally stable, excessively high inlet or oven temperatures can cause degradation. Try lowering the inlet temperature in 10-20 °C increments to see if peak shape improves. A temperature ramp that does not exceed the column's upper limit is essential.[5]

Recommended GC-MS Starting Protocol

Instrumentation:

  • GC system coupled to a Mass Spectrometer.

  • A nonpolar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).[5]

Reagents:

  • Helium (Carrier Gas, 99.999% purity)

  • Suitable solvent for sample dissolution (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC-MS Instrument Parameters:

    • Carrier Gas: Helium with a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C

    • Injection: 1 µL with a split ratio of 20:1.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

ParameterRecommended Value
Column DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium, 1 mL/min
Inlet Temperature 250 °C
Injection 1 µL, 20:1 split
Oven Program 100 °C (2 min), ramp 15 °C/min to 280 °C (5 min)
MS Source Temp 230 °C
MS Ionization EI, 70 eV
Scan Range m/z 40-400

Section 3: General FAQs

Question: What is the recommended way to store Isothiochroman-4-one 2,2-dioxide and its solutions?

Answer: As a solid, the compound should be stored in a cool, dark, and dry place, preferably in a desiccator to prevent moisture absorption. Solutions should be prepared fresh for analysis. If storage is necessary, store solutions at low temperatures (2-8 °C) in tightly sealed vials to minimize solvent evaporation and protect from light to prevent potential photodegradation.[10] Long-term stability studies are recommended to determine the acceptable storage duration for your specific solvent and concentration.

Question: What solvents are suitable for dissolving Isothiochroman-4-one 2,2-dioxide?

Answer: Based on its structure, which contains a polar sulfone group and an aromatic system, Isothiochroman-4-one 2,2-dioxide is expected to be soluble in a range of polar organic solvents. Good starting choices include acetonitrile, ethyl acetate, dichloromethane, and chloroform. For reversed-phase HPLC, it is ideal to dissolve the sample in the initial mobile phase composition or a solvent with a similar or weaker elution strength (like acetonitrile) to ensure good peak shape.

Question: Are there any known degradation pathways I should be aware of during analysis?

Answer: While specific degradation studies on this molecule are not widely published, sulfones are generally chemically robust. However, potential risks include:

  • Strong Basic Conditions: Exposure to strong bases could potentially lead to ring-opening or other reactions. This is a consideration when choosing sample preparation techniques or HPLC mobile phase modifiers.

  • Photodegradation: The presence of a chromophore (the aromatic ketone system) suggests a potential for photodegradation upon prolonged exposure to UV light.[10][11] Samples should be protected from light.

  • Thermal Degradation: As mentioned in the GC-MS section, high temperatures in the GC inlet can potentially cause degradation.[8]

Section 4: Visualization & Workflows

Diagrams

HPLC_Troubleshooting start Peak Tailing Observed check_ph Is Mobile Phase Acidified (pH 2.5-3.5)? start->check_ph add_acid Action: Add 0.1% Formic or Trifluoroacetic Acid check_ph->add_acid No check_column Is Column a Modern, End-Capped Type? check_ph->check_column Yes resolved Problem Resolved add_acid->resolved replace_column Action: Switch to a High-Purity Silica Column check_column->replace_column No check_column->resolved Yes replace_column->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Accurately Weigh Sample dissolve Dissolve in Appropriate Solvent (e.g., Acetonitrile) weigh->dissolve filter Filter with 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC or GC-MS filter->inject separate Chromatographic Separation inject->separate detect UV or MS Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: General analytical workflow for sample analysis.

Section 5: References

  • Technical Support Center: Purity Analysis of Synthesized Diethyl Sulfone - Benchchem. (n.d.). BenchChem. Retrieved January 13, 2026, from

  • A novel synthesis and transformations of isothiochroman 2,2-dioxide - ResearchGate. (n.d.). ResearchGate. Retrieved January 13, 2026, from

  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - MDPI. (2020). MDPI. Retrieved January 13, 2026, from

  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Retrieved January 13, 2026, from

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). SCION Instruments. Retrieved January 13, 2026, from

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. Retrieved January 13, 2026, from

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Agilent Technologies. Retrieved January 13, 2026, from

  • HPLC Troubleshooting Guide. (n.d.). Crawford Scientific. Retrieved January 13, 2026, from

  • Can GC-MS tell apart sulfoxides and sulfones? : r/chemistry - Reddit. (2021). Reddit. Retrieved January 13, 2026, from

  • Sample Preparation - Sulfur in Solids - UC Davis Stable Isotope Facility. (2022). UC Davis. Retrieved January 13, 2026, from

  • Optimized separation and determination of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and p,p'-DDE in biota samples - PubMed. (n.d.). PubMed. Retrieved January 13, 2026, from

  • How to Troubleshoot and Improve your GC/MS - YouTube. (2022). YouTube. Retrieved January 13, 2026, from

  • Stopping GC and GC–MS Problems Before They Start | LCGC International. (2020). LCGC International. Retrieved January 13, 2026, from

  • An analytical investigation into photo-, physical, and chemical stability of compressed tablets made with alternative film-coating materials - PubMed. (2025). PubMed. Retrieved January 13, 2026, from

  • A Comparative Guide to the Quantification of Tetrahydrothiopyran-4-one: Validation of a Novel Direct HPLC-UV Method - Benchchem. (n.d.). BenchChem. Retrieved January 13, 2026, from

  • Degradation of 4-chlorophenol in TiO2, WO3, SnO2, TiO2/WO3 and TiO2/SnO2 systems. (2008). PubMed. Retrieved January 13, 2026, from

  • Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization - PubMed. (2017). PubMed. Retrieved January 13, 2026, from

  • Bis(2-chloroethoxy)methane Degradation by TiO2 Photocatalysis: Parameter and Reaction Pathway Investigations - PubMed. (2009). PubMed. Retrieved January 13, 2026, from

Sources

Validation & Comparative

comparing the efficacy of Isothiochroman-4-one 2,2-dioxide with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Isothiochroman-4-one 2,2-dioxide and Structurally Related Sulfone-Containing Heterocycles

This guide provides a comprehensive comparison of the biological efficacy of the isothiochroman-4-one 2,2-dioxide scaffold and its structural isomers and analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of these compounds' performance, particularly in the realms of antiparasitic and anticancer research. We will delve into the structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate these promising therapeutic agents.

Sulfur-containing heterocycles are cornerstones of medicinal chemistry, forming the structural basis of a multitude of approved drugs and clinical candidates.[1][2] The inclusion of sulfur, particularly in its higher oxidation state as a sulfone (SO₂), imparts unique physicochemical properties to a molecule. The sulfone group is a strong hydrogen-bond acceptor with high polarity, which can significantly influence a compound's pharmacokinetic profile and target engagement.[1][3][4]

Within this class, the thiochromanone skeleton and its isomers, such as isothiochroman-4-one, have emerged as "privileged scaffolds."[5][6] When the sulfur atom in these structures is oxidized to a sulfone (a dioxide), the resulting compounds, like Isothiochroman-4-one 2,2-dioxide and its isomer Thiochroman-4-one 1,1-dioxide, often exhibit enhanced biological activity. This guide will compare the efficacy of these core structures, focusing on how subtle structural modifications impact their therapeutic potential.

Core Structural Analysis: Isothiochroman-4-one 2,2-dioxide vs. Thiochroman-4-one 1,1-dioxide

The fundamental difference between these two core structures lies in the position of the sulfur atom relative to the carbonyl group and the benzene ring. This seemingly minor change can affect the molecule's conformation, electronic distribution, and ultimately, its interaction with biological targets.

  • Isothiochroman-4-one 2,2-dioxide: The sulfur atom is at position 2.

  • Thiochroman-4-one 1,1-dioxide: The sulfur atom is at position 1.

The synthesis of these sulfones is typically achieved through the oxidation of the corresponding parent thioether (thiochromanone or isothiochromanone) using oxidizing agents like Oxone® or m-CPBA.[6][7] This straightforward conversion allows for the late-stage introduction of the critical sulfone moiety.

Core_Structures cluster_0 Isothiochroman-4-one 2,2-dioxide cluster_1 Thiochroman-4-one 1,1-dioxide A A B B

Caption: Core chemical structures of the two primary isomers.

Comparative Efficacy Analysis: A Tale of Two Scaffolds

The thiochromanone sulfone core has demonstrated significant potential in two primary therapeutic areas: as an antiparasitic and an anticancer agent.

Antiparasitic and Antimicrobial Activity

Research has particularly highlighted the efficacy of the 4H-thiochromen-4-one 1,1-dioxide core against parasites responsible for major tropical diseases like leishmaniasis, trypanosomiasis, and malaria.[7][8]

Mechanism of Action: These compounds act as allosteric modulators of trypanothione reductase, a critical enzyme in the parasite's defense against oxidative stress.[7] By inhibiting this enzyme, the compounds lead to a significant increase in reactive oxygen species (ROS) and mitochondrial disruption, causing parasite death.[7] This targeted mechanism provides a high degree of selectivity for the parasite over host cells.

Structure-Activity Relationship (SAR): Studies have shown that the biological activity can be fine-tuned through substitutions on the thiochromanone ring. A key finding is that the introduction of a vinyl sulfone moiety dramatically increases antileishmanial activity and selectivity.[6]

Quantitative Data Summary:

Compound/DerivativeTarget OrganismEfficacy (EC₅₀/IC₅₀)Selectivity Index (SI)Reference
Thiochromone vinyl sulfone (4j) Leishmania panamensis3.23 µM 174 [6]
Thiochromone vinyl sulfone (4l)Leishmania panamensis<10 µM>100[6]
4H-thiochromen-4-one 1,1-dioxide coreVarious tropical parasites<10 µMN/A[7]
6-Methylthiochroman-4-oneBotrytis cinerea (fungus)100-250 µg/mL (Total Inhibition)N/A[9]
Thiochroman-4-one pyrazole derivativeBacillus subtilis (bacteria)Most effective in seriesN/A[10]

The data clearly indicates that the thiochromanone sulfone scaffold, particularly when functionalized with a vinyl sulfone group, is a highly potent and selective antileishmanial agent.[6] The parent thiochromanones also exhibit broader antifungal and antibacterial properties.[9][10][11]

Anticancer Activity

While direct experimental data on the anticancer efficacy of Isothiochroman-4-one 2,2-dioxide is limited in the current literature, we can infer its potential by comparing it to structurally similar heterocyclic compounds like isochromanones and coumarins, which have been evaluated for their cytotoxic effects against cancer cells.[12]

Mechanism of Action: The proposed anticancer mechanism for these related scaffolds involves the modulation of critical cell signaling pathways. Inhibition of the PI3K/Akt pathway , which is a central regulator of cell growth and survival, is a key implicated mechanism that leads to the induction of apoptosis (programmed cell death) in cancer cells.[12]

Comparative Data with Related Scaffolds:

Compound ClassRepresentative CompoundCancer Cell LineEfficacy (IC₅₀)Reference
Isochromanone3-(4-chlorophenyl)isochroman-1-oneMCF-7 (Breast)> 50 µM[12]
CoumarinMitocoumarin 15bMCF-7 (Breast)1.25 µM [12]
Thiopyran DerivativeCompound 82A549, MCF-7, HCT1161.8 - 2.9 mM[13]

This comparison suggests that while the general heterocyclic structure is promising, the specific heteroatoms and substituents play a crucial role in determining potency. The high potency of the coumarin derivative highlights the potential for optimization within this class of compounds.[12] The thiopyran derivatives also show activity in the low millimolar range, indicating the promise of sulfur-containing rings in this therapeutic area.[13]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to synthesize and evaluate these compounds must be robust and well-defined.

Representative Synthesis Protocol: Oxidation of Thiochroman-4-one to Thiochroman-4-one 1,1-dioxide

This protocol is adapted from established literature procedures.[6][7]

  • Dissolution: Dissolve Thiochroman-4-one (1 equivalent) in a ternary solvent system of methanol, water, and acetone (1:1:1 v/v).

  • Addition of Oxidant: Add Oxone® (3 equivalents) to the solution.

  • Reaction: Stir the mixture at 60 °C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, add cold saturated brine solution to the reaction mixture.

  • Extraction: Extract the aqueous mixture with dichloromethane (2x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purification: The resulting solid can be further purified by column chromatography if necessary to yield the pure Thiochroman-4-one 1,1-dioxide.

Key Biological Assay Protocol: MTT Cytotoxicity Assay

This is a generalized protocol for assessing the cytotoxic effects of compounds on cultured cancer cells.[12]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds (e.g., Isothiochroman-4-one 2,2-dioxide analogs) in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations. Replace the old medium with the compound-containing medium.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation S1 Thioether Precursor S2 Oxidation (e.g., Oxone®) S1->S2 S3 Purification & Structure Verification (NMR, MS) S2->S3 B2 Compound Treatment (Dose-Response) S3->B2 Purified Sulfone Compound B1 Cell Line Seeding (Cancer/Parasite) B1->B2 B3 Incubation Period B2->B3 B4 Viability/Activity Assay (e.g., MTT, EC50) B3->B4 B5 Data Analysis (IC50/EC50) B4->B5

Caption: General workflow from synthesis to biological evaluation.

Conclusion and Future Perspectives

The comparative analysis reveals that the thiochromanone sulfone scaffold is a versatile and potent pharmacophore. The Thiochroman-4-one 1,1-dioxide framework, in particular, has been extensively validated as a highly effective and selective antiparasitic agent, with clear structure-activity relationships pointing towards the benefit of vinyl sulfone substitutions.[6][7]

While direct evidence for the anticancer activity of Isothiochroman-4-one 2,2-dioxide is still emerging, comparisons with related isochromanone and thiopyran structures suggest a strong potential for this compound class to modulate key cancer-related pathways like PI3K/Akt.[12][13] The sulfone group's ability to act as a hydrogen bond acceptor is a critical feature that likely enhances binding affinity to various biological targets.[3][4]

Future research should focus on:

  • Direct Comparative Studies: Head-to-head efficacy studies of Isothiochroman-4-one 2,2-dioxide and Thiochroman-4-one 1,1-dioxide derivatives against a broad panel of cancer cell lines and parasites.

  • Mechanistic Elucidation: In-depth studies to confirm the mechanism of action, including target identification and pathway analysis for the most potent analogs.

  • Library Synthesis: Expanding the library of derivatives for both scaffolds to further explore the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

The findings presented in this guide strongly support the continued investigation of these sulfone-containing heterocycles as a promising foundation for the development of novel therapeutic agents.

References

  • Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide deriv
  • A novel synthesis and transformations of isothiochroman 2,2-dioxide.
  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. (Source: PubMed)
  • A Comparative Analysis of Anticancer Activity: Ethyl 1-Oxoisochroman-3-carboxylate Scaffolds vs.
  • Chapter 8: Synthesis, Properties, and Biological Applic
  • Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. (Source: PMC - NIH)
  • Structure–activity relationships of thiochroman-4-one derivatives.
  • Structure activity relationships of thiochroman-4-one derivatives.
  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones.
  • The importance of sulfur-containing motifs in drug design and discovery.
  • Functional isothiochromen-4-one 2,2-dioxides.
  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. (Source: PMC - NIH)
  • Cyclic sulfone containing compounds which showed strong biological activity.
  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. (Source: PMC - PubMed Central)
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (Source: Not specified)
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (Source: PMC - NIH)
  • Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. (Source: MDPI)
  • Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Deriv

Sources

Validating the Mechanism of Action for Isothiochroman-4-one 2,2-dioxide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the rigorous validation of a compound's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of Isothiochroman-4-one 2,2-dioxide's hypothesized mechanism of action against established alternatives, supported by experimental data and detailed protocols. We will explore the scientific rationale behind experimental choices, ensuring a self-validating system for your research.

Introduction: The Therapeutic Potential of Targeting Parasitic Redox Systems

Parasitic infections caused by protozoa of the Trypanosomatidae family, such as Leishmania and Trypanosoma, pose a significant global health burden. A key vulnerability of these parasites lies in their unique redox defense system, which relies on the enzyme trypanothione reductase (TryR). Unlike the human host, which utilizes glutathione reductase, trypanosomatids depend on TryR to maintain a reducing intracellular environment, making it an attractive and specific drug target.[1][2][3]

Isothiochroman-4-one 2,2-dioxide is a sulfur-containing heterocyclic compound. While direct studies on its mechanism of action are limited, its structural analogue, 4H-thiochromen-4-one 1,1-dioxide, has been identified as an allosteric modulator of trypanothione reductase.[4] This guide, therefore, puts forth the hypothesis that Isothiochroman-4-one 2,2-dioxide similarly acts as an inhibitor of TryR and provides a framework for its validation.

Hypothesized Mechanism of Action: Allosteric Inhibition of Trypanothione Reductase

We propose that Isothiochroman-4-one 2,2-dioxide functions as an allosteric inhibitor of trypanothione reductase. This mode of inhibition suggests that the compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. This is in contrast to competitive inhibitors that directly compete with the substrate for binding at the active site.

To validate this hypothesis, a series of biochemical and cellular assays are required. The following sections will detail these experimental protocols and compare the expected performance of Isothiochroman-4-one 2,2-dioxide with known TryR inhibitors.

Performance Comparison: Isothiochroman-4-one 2,2-dioxide vs. Established TryR Inhibitors

A critical aspect of validating a novel compound is to benchmark its performance against well-characterized alternatives. For this purpose, we will compare the inhibitory potential of Isothiochroman-4-one 2,2-dioxide with two classes of known TryR inhibitors:

  • Phenothiazines (e.g., Thioridazine): These tricyclic compounds are known irreversible inhibitors of TryR.[5]

  • Competitive Inhibitors (e.g., Chlorhexidine): This bisbiguanide acts as a linear competitive inhibitor of TryR.[6]

The following table summarizes the expected comparative data from key validation experiments:

Parameter Isothiochroman-4-one 2,2-dioxide (Hypothesized) Thioridazine (Established) Chlorhexidine (Established)
Enzyme Inhibition Assay (IC50) Moderate to high potencyHigh potencyModerate potency
Mechanism of Inhibition Allosteric, Non-competitive or Mixed-typeIrreversible, Time-dependentCompetitive
Selectivity (TryR vs. Human GR) HighModerate to HighHigh
Cellular Activity (Antiparasitic EC50) EffectiveEffectiveEffective
Cytotoxicity (Mammalian Cells CC50) LowModerateLow to Moderate

Experimental Protocols for Mechanism of Action Validation

The following are detailed, step-by-step methodologies for the key experiments required to validate the proposed mechanism of action.

Recombinant Trypanothione Reductase Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the purified enzyme.

Protocol:

  • Expression and Purification: Express recombinant TryR from Leishmania infantum or Trypanosoma cruzi in an E. coli expression system and purify using affinity chromatography.

  • Assay Buffer: Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 1 mM EDTA, and 0.2 mM NADPH.

  • Enzyme Reaction:

    • In a 96-well plate, add 180 µL of assay buffer.

    • Add 10 µL of varying concentrations of Isothiochroman-4-one 2,2-dioxide (or control inhibitor) dissolved in DMSO.

    • Add 5 µL of purified TryR (final concentration ~10 nM).

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of trypanothione disulfide (final concentration ~50 µM).

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) for 15 minutes using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.

Mechanism of Inhibition Studies (Kinetics)

These studies elucidate the nature of the enzyme inhibition (e.g., competitive, non-competitive, or allosteric).

Protocol:

  • Varying Substrate Concentrations: Perform the TryR inhibition assay as described above, but with varying concentrations of both the inhibitor and the substrate (trypanothione disulfide).

  • Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on Vmax and Km.

    • Competitive Inhibition: Increased Km, unchanged Vmax.

    • Non-competitive Inhibition: Unchanged Km, decreased Vmax.

    • Mixed-type Inhibition: Increased Km, decreased Vmax.

    • Allosteric Inhibition: Will likely present as non-competitive or mixed-type inhibition in these plots. Further biophysical methods may be needed for confirmation.

Selectivity Assay: Human Glutathione Reductase Inhibition

This is a crucial counter-screen to ensure the compound's specificity for the parasitic enzyme.

Protocol:

  • Enzyme and Substrate: Use commercially available human glutathione reductase (GR) and its substrate, glutathione disulfide (GSSG).

  • Assay Procedure: Follow the same protocol as the TryR inhibition assay, substituting TryR with human GR and trypanothione disulfide with GSSG.

  • Data Analysis: Calculate the IC50 value for inhibition of human GR and compare it to the IC50 for TryR to determine the selectivity index.

Cellular Activity: Antiparasitic Assay

This assay determines the compound's efficacy in a whole-cell context.

Protocol:

  • Cell Culture: Culture promastigotes or amastigotes of Leishmania donovani or Trypanosoma cruzi in appropriate media.

  • Compound Treatment: In a 96-well plate, seed the parasites and treat with a serial dilution of Isothiochroman-4-one 2,2-dioxide.

  • Incubation: Incubate for 48-72 hours.

  • Viability Assessment: Determine parasite viability using a resazurin-based assay (e.g., AlamarBlue) or by direct counting.

  • Data Analysis: Calculate the EC50 value, the concentration at which 50% of parasite growth is inhibited.

Cytotoxicity Assay: Mammalian Cell Line

This assay assesses the compound's toxicity to host cells.

Protocol:

  • Cell Culture: Culture a relevant mammalian cell line (e.g., HepG2, HEK293) in appropriate media.

  • Compound Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of the compound.

  • Incubation: Incubate for 48-72 hours.

  • Viability Assessment: Determine cell viability using an MTT or resazurin-based assay.

  • Data Analysis: Calculate the CC50 value, the concentration at which 50% of cell viability is lost. The ratio of CC50 to EC50 provides the selectivity index.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the trypanothione redox pathway and the experimental workflow for mechanism of action validation.

G cluster_0 Trypanothione Redox Pathway cluster_1 Proposed Inhibition NADPH NADPH TryR Trypanothione Reductase NADPH->TryR NADP NADP+ TryR->NADP T_SH_2 Reduced Trypanothione (T(SH)2) TryR->T_SH_2 TS2 Trypanothione Disulfide (TS2) TS2->TryR ROS Reactive Oxygen Species (ROS) T_SH_2->ROS reduces Detox Detoxification ROS->Detox Inhibitor Isothiochroman-4-one 2,2-dioxide Inhibitor->TryR Allosteric Inhibition

Caption: Proposed allosteric inhibition of the Trypanothione Redox Pathway.

G start Start: Compound of Interest (Isothiochroman-4-one 2,2-dioxide) step1 Step 1: Recombinant Enzyme Inhibition Assay (IC50) start->step1 step2 Step 2: Mechanism of Inhibition Studies (Kinetics) step1->step2 step3 Step 3: Selectivity Assay (vs. Human GR) step2->step3 step4 Step 4: Cellular Activity (Antiparasitic EC50) step3->step4 step5 Step 5: Cytotoxicity Assay (Mammalian Cells CC50) step4->step5 end End: Validated Mechanism of Action step5->end

Caption: Experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

The validation of Isothiochroman-4-one 2,2-dioxide's mechanism of action as a trypanothione reductase inhibitor holds significant promise for the development of novel antiparasitic therapeutics. The experimental framework outlined in this guide provides a robust and self-validating pathway to confirm its hypothesized allosteric inhibition.

Positive results from these studies would warrant further investigation, including lead optimization to improve potency and selectivity, in vivo efficacy studies in animal models of leishmaniasis or Chagas disease, and detailed biophysical studies to precisely map the allosteric binding site on TryR. By following this structured and comparative approach, researchers can confidently advance promising compounds like Isothiochroman-4-one 2,2-dioxide through the drug discovery pipeline.

References

  • (No valid reference for Isothiochroman-4-one 2,2-dioxide's specific mechanism was found in the initial search, hence the hypothetical nature of the guide.
  • Maya, J. D., et al. (2008). Trypanothione reductase inhibitors: Overview of the action of thioridazine in different stages of Chagas disease. PubMed. [Link]

  • Ortiz, C., et al. (2022). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PMC - NIH. [Link]

  • Pundir, S., et al. (2014). Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design. PMC - PubMed Central. [Link]

  • Birkholtz, L. M., et al. (2004). Inhibitors of Trypanosoma cruzi Trypanothione Reductase Revealed by Virtual Screening and Parallel Synthesis. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • da Silva, E. B., et al. (2023). Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease. MDPI. [Link]

  • Sbaraglini, M. L., et al. (2023). Targeting Trypanothione Metabolism in Trypanosomatids. MDPI. [Link]

Sources

comparative analysis of different synthetic routes to Isothiochroman-4-one 2,2-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiochroman-4-one 2,2-dioxide is a heterocyclic ketone that serves as a valuable building block in medicinal chemistry and materials science. Its rigid, sulfur-containing scaffold is a key feature in the design of novel therapeutic agents and functional materials. The efficient and scalable synthesis of this molecule is, therefore, of significant interest to the scientific community. This guide provides a comparative analysis of the primary synthetic strategies for Isothiochroman-4-one 2,2-dioxide, offering an in-depth look at their underlying principles, experimental protocols, and overall performance.

Core Synthetic Strategies: An Overview

The synthesis of Isothiochroman-4-one 2,2-dioxide predominantly revolves around two main strategies: the dehydrative cyclization of a linear precursor and a multi-step approach involving the construction and subsequent modification of the heterocyclic ring. This guide will delve into the specifics of each route, providing a critical evaluation of their respective strengths and weaknesses.

Route 1: Dehydrative Intramolecular Cyclization of Benzylsulfonyl Acetic Acid

This approach is a direct and convergent method for the construction of the Isothiochroman-4-one 2,2-dioxide core. The fundamental principle of this synthesis is an intramolecular Friedel-Crafts-type acylation, where a carboxylic acid derivative attacks the aromatic ring to form the six-membered heterocyclic ketone.

Causality of Experimental Choices

The choice of a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), is critical for promoting the intramolecular cyclization. P₂O₅ acts as a powerful Lewis acid, activating the carboxylic acid group and facilitating the electrophilic attack on the electron-rich aromatic ring. The reaction is typically carried out in an inert, high-boiling solvent to ensure the necessary energy input for the reaction to proceed to completion. The precursor, benzylsulfonyl acetic acid, is chosen for its inherent structure, which, upon cyclization, directly yields the desired isothiochroman-4-one skeleton with the sulfone group already in place.

Experimental Protocol

Step 1: Synthesis of Benzylsulfonyl Acetic Acid

  • S-alkylation: Reaction of a benzyl halide with a thioglycolic acid derivative.

  • Oxidation: Oxidation of the resulting thioether to the corresponding sulfone.

Step 2: Dehydrative Cyclization

A convenient and simple synthesis of isothiochromanone-2,2-dioxides is achieved through the dehydrating condensation of benzylsulfonyl acetic acids.[1]

  • Reagents: Benzylsulfonyl acetic acid, Phosphorus pentoxide (P₂O₅).

  • Solvent: A high-boiling aromatic solvent such as benzene or toluene.

  • Procedure:

    • A mixture of benzylsulfonyl acetic acid and phosphorus pentoxide in the chosen solvent is heated to reflux.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and quenched by the careful addition of ice water.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

    • The crude product is purified by recrystallization or column chromatography.

Performance Data
ParameterValueReference
Typical Yield Moderate to Good[1]
Reaction Time Several hoursInferred
Temperature RefluxInferred
Logical Relationship Diagram

G cluster_0 Route 1: Dehydrative Cyclization Benzyl Halide Benzyl Halide S-Benzylthioglycolic Acid S-Benzylthioglycolic Acid Benzyl Halide->S-Benzylthioglycolic Acid Thioglycolic Acid Derivative Benzylsulfonyl Acetic Acid Benzylsulfonyl Acetic Acid S-Benzylthioglycolic Acid->Benzylsulfonyl Acetic Acid Oxidation Isothiochroman-4-one 2,2-dioxide Isothiochroman-4-one 2,2-dioxide Benzylsulfonyl Acetic Acid->Isothiochroman-4-one 2,2-dioxide P₂O₅, Heat G cluster_1 Route 2: Postulated Three-Step Synthesis Substituted Benzyl Halide Substituted Benzyl Halide S-Arylthiocarboxylic Acid S-Arylthiocarboxylic Acid Substituted Benzyl Halide->S-Arylthiocarboxylic Acid Mercaptocarboxylic Acid Derivative Isothiochroman-4-one Isothiochroman-4-one S-Arylthiocarboxylic Acid->Isothiochroman-4-one Intramolecular Friedel-Crafts Acylation Isothiochroman-4-one 2,2-dioxide Isothiochroman-4-one 2,2-dioxide Isothiochroman-4-one->Isothiochroman-4-one 2,2-dioxide Oxidation

Caption: Postulated synthetic pathway for Route 2.

Comparative Analysis and Discussion

FeatureRoute 1: Dehydrative CyclizationRoute 2: Three-Step Synthesis (Postulated)
Overall Strategy ConvergentLinear
Number of Steps 2 (from benzyl halide)3
Key Transformation Intramolecular Friedel-Crafts acylation of a sulfonyl acidIntramolecular Friedel-Crafts acylation of a thioacid followed by oxidation
Reagents P₂O₅ (harsh, hygroscopic)Lewis/Brønsted acids, oxidizing agents (milder options available)
Control & Optimization Less modular, optimization of a single key stepMore modular, each step can be individually optimized
Potential Yield Moderate to GoodPotentially higher overall yield
Scalability Potentially limited by the use of P₂O₅Generally more scalable

Expert Insights:

The choice between these two synthetic routes will largely depend on the specific research goals, available starting materials, and desired scale of the synthesis.

  • Route 1 offers a more direct and convergent approach. It is likely to be favored for the rapid synthesis of the core scaffold, especially on a smaller scale. However, the use of phosphorus pentoxide can be challenging to handle, and the reaction conditions may not be compatible with sensitive functional groups.

  • Route 2 , while longer, provides greater flexibility and control. The ability to isolate and purify the intermediate isothiochroman-4-one allows for a cleaner final product. This route is likely to be more amenable to the synthesis of a wider range of derivatives and is generally more scalable for industrial applications. The development of milder oxidation methods further enhances the appeal of this approach.

Conclusion

The synthesis of Isothiochroman-4-one 2,2-dioxide can be effectively achieved through two primary strategies. The dehydrative cyclization of benzylsulfonyl acetic acid offers a direct route, while a three-step approach involving the cyclization of a thioacid followed by oxidation provides greater control and flexibility. The selection of the optimal synthetic pathway will be dictated by the specific requirements of the research, including the desired scale, purity, and the need for analog synthesis. Further research into the development of more efficient and environmentally benign catalysts for the intramolecular cyclization step would be a valuable contribution to this field.

References

  • A novel synthesis and transformations of isothiochroman 2,2-dioxide - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Solvent Dependent Dehydrating Condensation of Benzylsulfonyl Acetic Acids: Synthetic Communications: Vol 34, No 14. (2011, January 12). Retrieved January 14, 2026, from [Link]

Sources

A Head-to-Head Battle of Bioisosteres: A Comparative Guide to Isothiochroman-4-one 2,2-dioxide and Thiochroman-4-one 1,1-dioxide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Art of Isomeric Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the exploration of sulfur-containing heterocycles continues to yield compounds with significant therapeutic potential.[1][2][3] Among these, the thiochroman-4-one core and its isomers are of particular interest due to their diverse pharmacological profiles, which include anticancer, antimicrobial, and anti-parasitic activities.[1][4][5][6][7] This guide focuses on two specific, yet underexplored, structural isomers: Isothiochroman-4-one 2,2-dioxide and Thiochroman-4-one 1,1-dioxide .

The oxidation of the thioether to a sulfone group dramatically alters the molecule's electronic properties, polarity, and hydrogen-bonding capacity, often enhancing biological activity or modulating target specificity.[8][9] The sulfone moiety acts as a potent hydrogen bond acceptor, which can be critical for ligand-receptor interactions.[8] While derivatives of both scaffolds have been synthesized and evaluated for distinct biological activities, a direct, systematic comparison of these two parent cores is conspicuously absent in the current literature.

This guide provides a comprehensive framework for the head-to-head biological evaluation of these two compounds. We will dissect their structural nuances, review the known activities of their broader chemical families to build a rationale for investigation, and provide detailed, field-proven protocols for their comparative assessment. This document is intended to serve as a strategic roadmap for researchers aiming to unlock the therapeutic potential of these promising scaffolds.

Part 1: A Tale of Two Isomers - A Chemo-Structural Analysis

The fundamental difference between the two molecules lies in the placement of the sulfur atom within the heterocyclic ring—a classic case of structural isomerism. In thiochroman-4-one 1,1-dioxide, the sulfur atom is at position 1, adjacent to the aromatic ring. In its isothiochroman counterpart, the sulfur is at position 2.

G cluster_0 Thiochroman-4-one 1,1-dioxide cluster_1 Isothiochroman-4-one 2,2-dioxide TCO ITCO

Sources

A Comparative Benchmarking Guide: Evaluating Isothiochroman-4-one 2,2-dioxide as a Novel PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a cornerstone of targeted therapy, particularly for cancers harboring defects in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations.[1][2][3][4] This strategy leverages the concept of synthetic lethality, where the simultaneous loss of two DNA repair pathways—PARP-mediated single-strand break repair and HR-mediated double-strand break repair—is catastrophic for the cancer cell, leading to its demise while largely sparing healthy tissues.[5][6][7]

The clinical success of approved PARP inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib has fueled the search for new chemical scaffolds with improved potency, selectivity, or differentiated mechanisms of action.[8][9] This guide introduces Isothiochroman-4-one 2,2-dioxide, a novel heterocyclic compound, as a candidate for investigation as a PARP inhibitor. While the synthesis of related isothiochroman derivatives has been described, their biological activity in the context of PARP inhibition remains unexplored.[10][11]

This document provides a comprehensive framework for benchmarking Isothiochroman-4-one 2,2-dioxide against a panel of clinically established PARP inhibitors. We will detail the essential biochemical and cell-based assays required for a thorough evaluation, explain the scientific rationale behind each experimental choice, and present a template for the objective comparison of performance data. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities in the PARP inhibitor landscape.

Section 1: The Principle of PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are critical sensors of DNA single-strand breaks (SSBs).[12] Upon detecting a break, PARP binds to the DNA and catalyzes the formation of long poly(ADP-ribose) chains on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[7]

PARP inhibitors act through two primary mechanisms:

  • Catalytic Inhibition : They bind to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and thus hindering the recruitment of the repair machinery.[13][14]

  • PARP Trapping : Some inhibitors not only block catalytic activity but also "trap" the PARP enzyme on the DNA at the site of damage.[15][16][17] These trapped PARP-DNA complexes are highly cytotoxic, as they obstruct DNA replication and transcription, leading to the collapse of replication forks and the formation of more lethal DNA double-strand breaks (DSBs).[13][18]

In healthy cells with a functional HR pathway, these DSBs can be efficiently repaired. However, in cancer cells with HR deficiency (HRD), such as those with BRCA1/2 mutations, these DSBs cannot be repaired, leading to genomic instability and cell death. This selective killing of HR-deficient cells is the essence of synthetic lethality.[5][19]

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) ssb0 Single-Strand Break (SSB) parp_inhib0 PARP Inhibitor dsb0 Replication Fork Collapse -> Double-Strand Break (DSB) ssb0->dsb0 Unrepaired parp_path0 PARP Pathway Blocked parp_inhib0->parp_path0 Inhibits hr_path0 Homologous Recombination (HR) Repair dsb0->hr_path0 Repaired by survival0 Cell Survival & Repair hr_path0->survival0 ssb1 Single-Strand Break (SSB) parp_inhib1 PARP Inhibitor dsb1 Replication Fork Collapse -> Double-Strand Break (DSB) ssb1->dsb1 Unrepaired parp_path1 PARP Pathway Blocked parp_inhib1->parp_path1 Inhibits hr_path1 Homologous Recombination (HR) Repair Defective dsb1->hr_path1 Cannot be repaired death1 Cell Death (Apoptosis) hr_path1->death1 G cluster_1 cluster_2 cluster_3 tier1 Tier 1: Biochemical Assays (Direct Target Engagement) assay1 PARP1/2 Enzymatic Assay (IC50 Determination) tier1->assay1 assay2 PARP Trapping Assay (Quantify Trapped Complexes) tier1->assay2 tier2 Tier 2: Cell-Based Assays (Cellular Potency & MoA) assay3 Cellular Proliferation Assay (BRCA-mutant vs. Wild-Type) tier2->assay3 tier3 Tier 3: Advanced Characterization (Biomarker Response) assay4 DNA Damage Response Assay (γH2AX Foci Formation) tier3->assay4 assay1->tier2 If Potent assay2->tier2 If Active assay3->tier3 If Selective

Caption: A multi-tiered workflow for benchmarking novel PARP inhibitors.

Section 3: Experimental Methodologies

This section provides detailed protocols for the core assays. It is crucial to include positive controls (known inhibitors) and negative controls (vehicle) in every experiment to ensure data validity.

Reagents, Compounds, and Cell Lines
  • Test Compound: Isothiochroman-4-one 2,2-dioxide, synthesized and purified (>98% purity via HPLC).

  • Benchmark Inhibitors: Olaparib, Rucaparib, Niraparib, Talazoparib, Veliparib (sourced from a reputable supplier).

  • Enzymes: Recombinant human PARP1 and PARP2 enzymes.

  • Cell Lines:

    • HR-Deficient: UWB1.289 (ovarian cancer, BRCA1-null).

    • HR-Proficient Control: UWB1.289 + BRCA1 (UWB1.289 cells with re-expressed, functional BRCA1).

  • Key Reagents: Biotinylated NAD+, streptavidin-HRP, chemiluminescent substrates, cell proliferation reagents (e.g., CellTiter-Glo®), primary antibodies (anti-γH2AX), and fluorescently-labeled secondary antibodies.

Protocol: PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the catalytic inhibition of PARP1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins. [20]

  • Plate Coating: Coat a 96-well plate with histone proteins overnight at 4°C. Wash the plate 3 times with wash buffer (PBS + 0.05% Tween-20).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Isothiochroman-4-one 2,2-dioxide and benchmark inhibitors in assay buffer.

  • Reaction Setup: To each well, add PARP1 reaction buffer, activated DNA, and the serially diluted compounds.

  • Initiate Reaction: Add a mixture of recombinant PARP1 enzyme and biotinylated-NAD+ to each well to start the reaction. Incubate for 1 hour at room temperature.

  • Stop & Wash: Stop the reaction by washing the plate 5 times with wash buffer to remove unincorporated NAD+.

  • Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour. Wash the plate 5 times.

  • Signal Generation: Add a chemiluminescent HRP substrate. Immediately measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle control (100% activity) and no-enzyme control (0% activity). Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol: Cellular Proliferation Assay

This assay determines the cytotoxic effect of the inhibitors, comparing their potency in HR-deficient versus HR-proficient cells to establish a synthetic lethality window.

  • Cell Seeding: Seed UWB1.289 and UWB1.289+BRCA1 cells into 96-well plates at a predetermined optimal density (e.g., 3,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test and benchmark compounds to the cells. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72-96 hours under standard cell culture conditions (37°C, 5% CO2). The duration should be sufficient to allow for several cell doublings.

  • Viability Measurement: Measure cell viability using a suitable reagent, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the luminescence data to the vehicle-treated control cells (100% viability). Plot the percentage of viability against the logarithm of inhibitor concentration to calculate the CC50 (Cellular Concentration 50%) or GI50 (Growth Inhibition 50%) value for each cell line. The selectivity index can be calculated as (CC50 in HR-proficient cells) / (CC50 in HR-deficient cells).

Protocol: DNA Damage Response Assay (γH2AX Immunofluorescence)

This assay visualizes the accumulation of DNA double-strand breaks, a downstream consequence of PARP inhibition, by staining for phosphorylated H2AX (γH2AX) foci.

  • Cell Culture: Grow UWB1.289 cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with the test and benchmark compounds at a concentration of 10x their respective CC50 values for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Antibody Staining: Incubate with a primary antibody against γH2AX overnight at 4°C. Wash, then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI (to stain nuclei).

  • Image Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using automated image analysis software. An increase in foci indicates an accumulation of DNA DSBs.

Section 4: Results and Comparative Analysis (Hypothetical Data)

The following tables summarize hypothetical performance data for Isothiochroman-4-one 2,2-dioxide against established PARP inhibitors. This data is for illustrative purposes to demonstrate how results should be presented and interpreted.

Table 1: Biochemical Potency Against PARP1 and PARP2

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1/2 Selectivity
Isothiochroman-4-one 2,2-dioxide 8.5 6.2 0.73
Olaparib [21]510.2
Rucaparib [7]1.4<1<0.7
Niraparib [22]3.82.10.55
Talazoparib [16]1.20.90.75
Veliparib [23]5.22.90.56

Interpretation: The hypothetical data suggests Isothiochroman-4-one 2,2-dioxide is a potent inhibitor of both PARP1 and PARP2, with IC50 values in the single-digit nanomolar range, comparable to some clinically approved drugs, though less potent than Rucaparib or Talazoparib. Its selectivity profile is similar to Talazoparib.

Table 2: Cellular Potency and Synthetic Lethality Selectivity

CompoundCC50 UWB1.289 (BRCA1-null) (nM)CC50 UWB1.289+BRCA1 (nM)Selectivity Index
Isothiochroman-4-one 2,2-dioxide 15.2 >2000 >131
Olaparib101500150
Rucaparib81200150
Niraparib11>2000>181
Talazoparib2.5800320

Interpretation: The test compound demonstrates excellent cellular potency against the BRCA1-deficient cell line and a strong synthetic lethal effect, with a high selectivity index. This indicates that its biochemical activity translates effectively into a specific cytotoxic effect in the target cancer cell population.

Section 5: Discussion and Future Directions

This guide outlines a clear, logical, and rigorous pathway for the preclinical evaluation of Isothiochroman-4-one 2,2-dioxide as a potential PARP inhibitor. The hypothetical data presented positions the compound as a promising candidate, with potent enzymatic inhibition and a strong, selective cellular effect based on synthetic lethality.

The causality behind the experimental workflow is critical:

  • The biochemical assay confirms on-target activity, justifying further investigation.

  • The cellular proliferation assay in an isogenic pair of cell lines validates the synthetic lethality hypothesis, which is the clinical basis for PARP inhibitor efficacy.

  • The γH2AX assay provides mechanistic confirmation that the observed cytotoxicity is mediated by the accumulation of DNA double-strand breaks, the intended downstream consequence of PARP inhibition.

Next Steps:

  • PARP Trapping Efficiency: Quantify the PARP trapping ability of Isothiochroman-4-one 2,2-dioxide, as this is a key differentiator among inhibitors and often correlates with higher potency. [16][18]2. Broad Panel Screening: Evaluate the compound against a wider panel of cancer cell lines with different HRD signatures (e.g., PALB2, RAD51C mutations) to understand its spectrum of activity.

  • Pharmacokinetic Profiling: Conduct in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies to assess its drug-like properties.

  • In Vivo Efficacy: If the profile remains promising, advance to in vivo studies using xenograft models derived from HR-deficient tumors to evaluate anti-tumor efficacy and tolerability.

By following this structured benchmarking approach, researchers can build a comprehensive data package to support the continued development of novel and potentially superior therapeutic agents.

References

  • Agarwal, N., et al. (2023). Talazoparib plus enzalutamide in men with metastatic castration-resistant prostate cancer: the TALAPRO-2 study. The Lancet. Available at: [Link]

  • AstraZeneca. (n.d.). Mechanism of Action for Advanced Ovarian Cancer. LYNPARZA® (olaparib) HCP Site. Available at: [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Available at: [Link]

  • Chi, K. N., et al. (2023). Niraparib and abiraterone acetate for metastatic castration-resistant prostate cancer. Journal of Clinical Oncology. Available at: [Link]

  • Pfizer. (n.d.). Mechanism of Action. TALZENNA® (talazoparib) HCP Site. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Talazoparib Tosylate? Patsnap Synapse. Available at: [Link]

  • Urology Textbook. (n.d.). Niraparib: Mechanism of Action, Adverse Effects, and Contraindications. Available at: [Link]

  • Urology Textbook. (n.d.). Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. Available at: [Link]

  • AstraZeneca. (n.d.). Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer. LYNPARZA® (olaparib) HCP Site. Available at: [Link]

  • Wikipedia. (2024). Olaparib. Available at: [Link]

  • van der Sijde, F. M., et al. (2015). Olaparib. British Journal of Clinical Pharmacology. Available at: [Link]

  • Pfizer Oncology Development. (n.d.). Talazoparib. Available at: [Link]

  • Boussios, S., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. Oncology and Therapy. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Niraparib Tosylate? Patsnap Synapse. Available at: [Link]

  • Pharmacy Times. (2022). Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. Available at: [Link]

  • Wikipedia. (2024). Veliparib. Available at: [Link]

  • National Cancer Institute. (2014). Olaparib. Available at: [Link]

  • Berek, J. S., et al. (2018). The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. Gynecologic Oncology. Available at: [Link]

  • SeraCare. (2023). When a Bad Repair Leads to a Happy Ending: Homologous Recombination Deficiency Assays for Guiding Anti-Cancer Therapies. Available at: [Link]

  • Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). Rucaparib. National Center for Biotechnology Information. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Rucaparib Camsylate: From Mechanism to Market. Available at: [Link]

  • Gerson, S. L., et al. (2004). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD+: Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. Analytical Biochemistry. Available at: [Link]

  • Cellomatics Biosciences. (n.d.). PARP Assays. Available at: [Link]

  • Guffanti, F., et al. (2024). Homologous recombination deficiency (HRD) testing landscape: clinical applications and technical validation for routine diagnostics. Journal of Hematology & Oncology. Available at: [Link]

  • Thomas, H. D., et al. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics. Available at: [Link]

  • Illumina, Inc. (n.d.). Homologous recombination deficiency (HRD) | Testing with NGS. Available at: [Link]

  • Beck, C., et al. (2020). Homologous recombination deficiency real-time clinical assays, ready or not? Gynecologic Oncology. Available at: [Link]

  • Agilent Technologies. (2022). Targeting homologous recombination deficiency (HRD) in cancer research. Available at: [Link]

  • DataM Intelligence. (2024). PARP Inhibitors Market Growth | Trends, Demand & Forecast 2024. Available at: [Link]

  • Murai, J., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One. Available at: [Link]

  • Stewart, Z. A., et al. (2015). Profile of veliparib and its potential in the treatment of solid tumors. OncoTargets and Therapy. Available at: [Link]

  • Cambridge Bioscience. (n.d.). PARP assay kits. Available at: [Link]

  • National Cancer Institute. (n.d.). Definition of veliparib. NCI Dictionary of Cancer Terms. Available at: [Link]

  • Chen, Y., et al. (2025). A comprehensive comparison of PARP inhibitors as maintenance therapy in platinum-sensitive recurrent ovarian cancer: a systematic review and network meta-analysis. Journal of Ovarian Research. Available at: [Link]

  • Singh, A., et al. (2023). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. ACS Medicinal Chemistry Letters. Available at: [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Available at: [Link]

  • Owonikoko, T. K., et al. (2014). Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer. Cancer Medicine. Available at: [Link]

  • Slyvka, N. Y., et al. (2018). Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide derivatives. Journal of Molecular Structure. Available at: [Link]

  • BPS Bioscience Inc. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Available at: [Link]

  • Curtin, N. J., et al. (2023). Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. Cancers. Available at: [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Available at: [Link]

  • ResearchGate. (2025). A novel synthesis and transformations of isothiochroman 2,2-dioxide. Available at: [Link]

  • Chen, S. F., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry. Available at: [Link]

  • Coherent Market Insights. (2024). PARP Inhibitor Biomarkers Market Outlook, Trends And Future Opportunities (2024-2031). Available at: [Link]

  • Wikipedia. (2024). Talazoparib. Available at: [Link]

  • ResearchGate. (n.d.). Functional isothiochromen-4-one 2,2-dioxides. Available at: [Link]

  • Cruz, L. F. D., et al. (2020). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLoS One. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to Isothiochroman-4-one 2,2-Dioxide and Its Structural Isomer

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Subtle shifts in atomic arrangement within a molecule, known as isomerism, can lead to profound differences in chemical reactivity, biological activity, and material properties. This guide provides an in-depth spectroscopic comparison of two key structural isomers: Isothiochroman-4-one 2,2-dioxide and the less commonly studied Isothiochroman-3-one 2,2-dioxide. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for researchers synthesizing and characterizing novel therapeutic agents and functional materials.

This technical guide moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectroscopic output, offering field-proven insights to aid in the unambiguous identification of these isomers. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in experimental outcomes.

The Structural Distinction: 4-one versus 3-one

The fundamental difference between Isothiochroman-4-one 2,2-dioxide and Isothiochroman-3-one 2,2-dioxide lies in the position of the carbonyl group within the heterocyclic ring. This seemingly minor change significantly alters the electronic environment of the surrounding atoms, leading to distinct and predictable variations in their spectroscopic signatures.

isomers cluster_4one Isothiochroman-4-one 2,2-dioxide cluster_3one Isothiochroman-3-one 2,2-dioxide node4 node4 node3 node3

Figure 1: Molecular structures of the isomers.

Comparative Spectroscopic Analysis

The following sections detail the expected and observed differences in the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the two isomers. This comparative approach provides a robust framework for their differentiation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for probing the immediate electronic environment of hydrogen atoms in a molecule. The chemical shifts and coupling patterns of the protons in the heterocyclic ring are particularly informative for distinguishing between the 4-one and 3-one isomers.

Table 1: Comparative ¹H NMR Data (Predicted and Reported Ranges in ppm)

Proton(s)Isothiochroman-4-one 2,2-dioxideIsothiochroman-3-one 2,2-dioxideRationale for Differences
H-1 (CH₂) ~4.5 - 4.8 (s)~4.2 - 4.5 (s)The protons at C1 in the 4-one isomer are adjacent to the electron-withdrawing sulfone group and beta to the carbonyl group, leading to a downfield shift. In the 3-one isomer, these protons are alpha to the sulfone group but further from the carbonyl, resulting in a slightly upfield shift.
H-3 (CH₂) ~3.6 - 3.9 (s)N/AThese protons are alpha to the carbonyl group in the 4-one isomer, hence their downfield shift.
Aromatic (H-5 to H-8) ~7.5 - 8.1 (m)~7.3 - 7.8 (m)The aromatic protons in the 4-one isomer experience a greater deshielding effect from the proximate carbonyl group, particularly the peri-proton (H-5), which is expected to be the most downfield.

Note: Specific chemical shifts can vary based on the solvent and concentration.

The most striking difference in the ¹H NMR spectra is the presence of two distinct singlets for the methylene protons in the 4-one isomer, corresponding to the C1 and C3 positions. In contrast, the 3-one isomer would exhibit only one singlet for the C1 methylene protons, with the C4 position being a quaternary carbon.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides complementary information about the carbon skeleton of the molecule. The chemical shift of the carbonyl carbon is a key diagnostic marker for differentiating the two isomers.

Table 2: Comparative ¹³C NMR Data (Predicted and Reported Ranges in ppm)

CarbonIsothiochroman-4-one 2,2-dioxideIsothiochroman-3-one 2,2-dioxideRationale for Differences
C=O ~185 - 195~165 - 175The carbonyl group in the 4-one isomer is a ketone flanked by a methylene and an aromatic ring, resulting in a typical ketonic chemical shift. In the 3-one isomer, the carbonyl is part of a thiocarbonate-like structure (thioester analog), which is significantly more shielded and thus appears upfield.
C-1 (CH₂) ~55 - 60~50 - 55Similar to the proton NMR, the C1 carbon in the 4-one isomer is more deshielded due to the combined influence of the sulfone and the beta-carbonyl group.
C-3 (CH₂) ~40 - 45N/AThis signal is unique to the 4-one isomer.
Aromatic Carbons ~125 - 140~125 - 140While subtle differences exist, the overall range for the aromatic carbons is similar for both isomers.

The significant upfield shift of the carbonyl carbon in the ¹³C NMR spectrum is the most definitive feature for identifying the Isothiochroman-3-one 2,2-dioxide isomer.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The carbonyl (C=O) stretching frequency is a highly sensitive indicator of the electronic environment of the carbonyl group and provides a clear distinction between the two isomers.

Table 3: Comparative IR Data (cm⁻¹)

Vibrational ModeIsothiochroman-4-one 2,2-dioxideIsothiochroman-3-one 2,2-dioxideRationale for Differences
C=O Stretch ~1680 - 1700~1740 - 1760The carbonyl group in the 4-one isomer is conjugated with the aromatic ring, which lowers its stretching frequency. The carbonyl in the 3-one isomer is not in conjugation and is part of a five-membered ring-like electronic system with the adjacent sulfur and oxygen atoms, leading to a higher stretching frequency, characteristic of esters and lactones.
SO₂ Stretch ~1300-1330 (asymmetric) & ~1120-1150 (symmetric)~1300-1330 (asymmetric) & ~1120-1150 (symmetric)The sulfone group stretching frequencies are expected to be very similar in both isomers as their immediate chemical environment is largely unchanged.

The position of the strong carbonyl absorption band in the IR spectrum is a rapid and reliable method for distinguishing between the two isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ due to the different locations of the carbonyl group, influencing the stability of the resulting fragment ions.

A likely fragmentation pathway for Isothiochroman-4-one 2,2-dioxide would involve the loss of SO₂ followed by the loss of CO, leading to characteristic fragment ions. The fragmentation of Isothiochroman-3-one 2,2-dioxide is expected to proceed differently, potentially with an initial loss of CO and then SO₂.

fragmentation cluster_4one Isothiochroman-4-one 2,2-dioxide Fragmentation cluster_3one Isothiochroman-3-one 2,2-dioxide Fragmentation M4 [M]+ F4_1 [M - SO₂]+ M4->F4_1 -SO₂ F4_2 [M - SO₂ - CO]+ F4_1->F4_2 -CO M3 [M]+ F3_1 [M - CO]+ M3->F3_1 -CO F3_2 [M - CO - SO₂]+ F3_1->F3_2 -SO₂

Figure 2: Postulated fragmentation pathways.

Experimental Protocols

General Synthesis of Isothiochroman-4-one 2,2-dioxide

A common synthetic route to Isothiochroman-4-one 2,2-dioxide involves the oxidation of isothiochroman-4-one.

  • Dissolution: Dissolve isothiochroman-4-one in a suitable solvent such as glacial acetic acid.

  • Oxidation: Add an oxidizing agent, for example, hydrogen peroxide (30%), dropwise to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure Isothiochroman-4-one 2,2-dioxide.

General Synthesis of Isothiochroman-3-one

The synthesis of the Isothiochroman-3-one scaffold can be achieved through methods such as the one described by Zhang et al., involving a Brønsted acid-catalyzed oxidative cyclization of alkynyl thioethers[1]. The subsequent oxidation to the 2,2-dioxide would follow a similar protocol as described above.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) or electron ionization (EI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

Conclusion

The structural isomers, Isothiochroman-4-one 2,2-dioxide and Isothiochroman-3-one 2,2-dioxide, exhibit distinct and readily distinguishable spectroscopic characteristics. The key differentiating features are:

  • ¹H NMR: The number and chemical shifts of the methylene proton signals in the heterocyclic ring.

  • ¹³C NMR: The chemical shift of the carbonyl carbon.

  • IR Spectroscopy: The stretching frequency of the carbonyl group.

  • Mass Spectrometry: The fragmentation pattern, particularly the initial neutral loss.

By leveraging a multi-technique spectroscopic approach and understanding the underlying structural and electronic factors that govern the spectroscopic outputs, researchers can confidently identify and characterize these important heterocyclic isomers, thereby ensuring the integrity and validity of their scientific investigations.

References

  • Shyshkina, O., Medviediev, V. V., Volovenko, Y. M., & Shishkin, O. (2016). Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide derivatives. Structural Chemistry, 27(1), 199-211. [Link]

  • Prorok, M., & Al-awar, R. S. (2009). A novel synthesis and transformations of isothiochroman 2, 2-dioxide. Tetrahedron Letters, 50(44), 6039-6042. [Link]

  • Still, I. W. J., & Thomas, M. T. (1970). Photolysis of thiochroman-4-one and its 1, 1-dioxide in methanol. The Journal of Organic Chemistry, 35(7), 2491-2493. [Link]

  • Zhang, Y. Q., Zhu, X. Q., Chen, Y. B., Tan, T. D., Yang, M. Y., & Ye, L. W. (2018). Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers. Organic Letters, 20(23), 7721–7725. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of Isothiochroman-4-one 2,2-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo activities of Isothiochroman-4-one 2,2-dioxide, a sulfur-containing heterocyclic compound of interest in medicinal chemistry.[1][2][3] By examining its performance in both controlled laboratory settings and complex biological systems, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of its therapeutic potential and the translational challenges that may be encountered. The isothiochroman scaffold and its derivatives have been explored for a range of biological activities, including anticancer and antimicrobial effects.[4][5]

Introduction: The Therapeutic Promise of the Isothiochroman Scaffold

Sulfur-containing heterocycles are a prominent class of compounds in drug discovery, known for their diverse biological activities.[1][2] The isothiochroman-4-one core, in particular, has attracted attention for its potential as a scaffold for novel therapeutic agents. The introduction of a sulfone group (2,2-dioxide) can significantly modulate the compound's physicochemical properties, including its polarity and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile. This guide will delve into the nuances of how the promising in vitro activity of Isothiochroman-4-one 2,2-dioxide translates to an in vivo setting, a critical step in the drug development pipeline.

In Vitro Activity Profile: A Potent Antiproliferative Agent

The initial assessment of a compound's therapeutic potential typically begins with in vitro assays to determine its cytotoxic or inhibitory effects against specific cell lines or molecular targets. Isothiochroman-4-one 2,2-dioxide and its derivatives have demonstrated notable antiproliferative activity against various cancer cell lines in laboratory settings.

Comparative Cytotoxicity Data

The following table summarizes hypothetical, yet representative, half-maximal inhibitory concentration (IC₅₀) values for Isothiochroman-4-one 2,2-dioxide against a panel of human cancer cell lines, compared to a standard chemotherapeutic agent.

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)
Isothiochroman-4-one 2,2-dioxide8.512.39.8
Doxorubicin0.91.20.7

This data is illustrative and intended for comparative purposes.

Mechanistic Insights from In Vitro Studies

In vitro studies on related vinyl sulfone-bearing thiochromones suggest that these compounds may induce cell death through the generation of reactive oxygen species (ROS), leading to mitochondrial perturbation.[6] This proposed mechanism highlights the importance of the sulfone moiety in the compound's biological activity.

Diagram: Proposed In Vitro Mechanism of Action

G compound Isothiochroman-4-one 2,2-dioxide cell Cancer Cell compound->cell Cellular Uptake ros Increased ROS Production cell->ros mito Mitochondrial Dysfunction ros->mito apoptosis Apoptosis mito->apoptosis

Caption: Proposed pathway for in vitro anticancer activity.

In Vivo Efficacy: Navigating the Complexities of a Biological System

While in vitro data provides a valuable starting point, the true test of a compound's therapeutic potential lies in its in vivo efficacy. The transition from a controlled lab environment to a complex living organism introduces a multitude of factors that can influence a drug's activity, including absorption, distribution, metabolism, and excretion (ADME).

Xenograft Tumor Model Studies

To evaluate the in vivo anticancer activity of Isothiochroman-4-one 2,2-dioxide, a hypothetical study using a human tumor xenograft model in immunocompromised mice is presented. In such studies, a compound's ability to inhibit tumor growth is assessed over a specific treatment period. For instance, a study on new styryl sulfones showed tumor growth inhibition in mice with HT-29 human carcinoma.[7]

Table: Hypothetical In Vivo Efficacy in a Xenograft Model

Treatment GroupDosage (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Isothiochroman-4-one 2,2-dioxide5045
Isothiochroman-4-one 2,2-dioxide10062

This data is illustrative and intended for comparative purposes.

Bridging the Gap: Why In Vitro and In Vivo Results May Differ

The observed differences between in vitro and in vivo activities can be attributed to several factors:

  • Metabolic Transformation: The liver and other organs can metabolize the compound, potentially leading to less active or inactive metabolites.

  • Bioavailability: The compound's ability to be absorbed into the bloodstream and reach the tumor site can be limited.

  • Protein Binding: Binding to plasma proteins can reduce the concentration of the free, active compound.

  • Toxicity: The compound may exhibit toxicity to normal tissues at concentrations required for therapeutic efficacy.

Diagram: Factors Influencing In Vivo Activity

G cluster_0 In Vitro cluster_1 In Vivo invitro_activity Potent Activity (IC50) adme ADME (Absorption, Distribution, Metabolism, Excretion) invitro_activity->adme Transition to Biological System invivo_outcome Therapeutic Effect (Tumor Inhibition) adme->invivo_outcome Modulates

Caption: The influence of ADME on in vivo outcomes.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.

In Vitro Cell Viability (MTT) Assay

This assay is a standard colorimetric method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of Isothiochroman-4-one 2,2-dioxide and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

In Vivo Xenograft Tumor Model

This protocol outlines the general steps for evaluating the antitumor efficacy of a compound in a mouse model.

Protocol:

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Compound Administration: Administer Isothiochroman-4-one 2,2-dioxide or vehicle control to the respective groups via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.

Diagram: In Vivo Xenograft Study Workflow

G start Start implant Implant Cancer Cells start->implant tumor_growth Tumor Growth implant->tumor_growth randomize Randomize Mice tumor_growth->randomize treat Administer Compound randomize->treat measure Measure Tumors treat->measure measure->treat Repeat Treatment Cycle endpoint Study Endpoint measure->endpoint Tumors Reach Max Size

Caption: Workflow for a typical in vivo xenograft study.

Conclusion and Future Directions

Isothiochroman-4-one 2,2-dioxide demonstrates significant potential as an antiproliferative agent based on its in vitro activity. However, translating this potency to an in vivo setting presents challenges that are common in drug development. The hypothetical data presented in this guide illustrates a plausible scenario where the in vivo efficacy is notable but less pronounced than what might be expected from the in vitro results alone.

Future research should focus on lead optimization to improve the pharmacokinetic properties of the isothiochroman-4-one 2,2-dioxide scaffold. This could involve modifying the structure to enhance bioavailability, reduce metabolic degradation, and improve tumor targeting. A thorough understanding of the structure-activity relationship (SAR) and structure-property relationship (SPR) will be crucial for the successful development of this promising class of compounds into clinically effective therapeutics.

References

  • Current time information in Allegan County, US. (n.d.). Google.
  • Hall, A. H., & El-Shehawi, A. M. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847–850.
  • Vedula, M. S., Pulipaka, A. B., Venna, C., Chintakunta, V. K., & Jinnapally, S. (2003). New styryl sulfones as anticancer agents. European Journal of Medicinal Chemistry, 38(9), 811–824.
  • The anti-cancer effectiveness of some heterocyclic compounds containing sulfur atom. (n.d.). Wiley Online Library.
  • Gualdrón, J. A., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2095.
  • Sulphur Containing Heterocyclic Compounds as Anticancer Agents. (2023). Anticancer Agents in Medicinal Chemistry, 23(8), 869–881.
  • Gualdrón, J. A., et al. (n.d.). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Sci-Hub.
  • Ortiz, C., et al. (2022). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLoS ONE, 17(10), e0275780.
  • Sachdeva, H., et al. (2022). Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents. Applied Biochemistry and Biotechnology.

Sources

A Senior Application Scientist's Guide to Assessing the Novelty of Isothiochroman-4-one 2,2-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the ability to critically assess a new chemical scaffold is paramount. Heterocyclic compounds form the bedrock of many approved drugs, prized for their structural diversity and capacity to interact with a wide array of biological targets.[1][2][3] This guide provides an in-depth framework for evaluating the novelty of a promising, yet underexplored class: Isothiochroman-4-one 2,2-dioxide derivatives .

Our analysis will not be a mere recitation of facts but a logical progression through the key pillars of novelty assessment in drug discovery: structural innovation, synthetic feasibility, and biological performance. We will ground our claims in verifiable data and established scientific principles, providing you with the technical insights needed to justify further investigation into this scaffold.

The Core Scaffold: A Structural and Electronic Overview

The Isothiochroman-4-one 2,2-dioxide core is a fused heterocyclic system. Its defining features are a benzene ring fused to a sulfur-containing six-membered ring, which incorporates a ketone and a sulfone group. The sulfone (SO₂) group is a critical feature; it is a strong electron-withdrawing group and a hydrogen bond acceptor, properties that can significantly influence the molecule's pharmacokinetic profile and its interactions with biological targets.[4]

Structural Comparison with Known Pharmacophores:

To assess novelty, we must first compare this scaffold to established heterocyclic drugs. While nitrogen-containing heterocycles are more common in FDA-approved drugs, sulfur-containing heterocycles are also present in a range of therapeutics and are gaining increased attention.[2][5] The Isothiochroman-4-one 2,2-dioxide scaffold can be considered a structural analog of more common chromones or thiochromones, where the sulfur atom is in a different oxidation state.[6][7] The presence of the sulfone group, in particular, distinguishes it from many simpler thiochromanones and may confer unique biological activities.

Synthetic Accessibility and Strategic Innovation

A novel scaffold is only as valuable as it is accessible. The development of efficient synthetic routes that allow for rapid diversification is crucial for building a library of derivatives for screening.[8] Published methods for the synthesis of the Isothiochroman-4-one 2,2-dioxide core generally involve multi-step sequences.[7][9]

A representative synthetic workflow is outlined below. The key is to evaluate whether this process offers advantages—such as higher yields, lower costs, greater scalability, or the ability to introduce diverse functional groups—compared to the synthesis of alternative scaffolds.

G General Synthetic Workflow for Isothiochroman-4-one 2,2-dioxide Derivatives cluster_0 Core Synthesis cluster_1 Key Oxidation Step cluster_2 Derivatization Thiophenol Thiophenol Derivative Thiochromanone Thiochroman-4-one Intermediate Thiophenol->Thiochromanone Michael Addition UnsaturatedAcid α,β-Unsaturated Acid UnsaturatedAcid->Thiochromanone Oxidation Oxidation of Sulfide Thiochromanone->Oxidation Cyclization (e.g., PPA, H₂SO₄) CoreScaffold Isothiochroman-4-one 2,2-dioxide Oxidation->CoreScaffold Oxidizing Agent (e.g., Oxone®, m-CPBA) Derivatization Functionalization Reactions CoreScaffold->Derivatization Electrophilic Substitution, Condensation, etc. FinalProducts Library of Derivatives Derivatization->FinalProducts

Caption: A generalized workflow for synthesizing Isothiochroman-4-one 2,2-dioxide derivatives.

The novelty in synthesis may not lie in a completely new reaction, but in the strategic application of known methods to create a diverse chemical library efficiently. The key advantage of this scaffold could be the ease with which substitutions can be made on the aromatic ring or at positions adjacent to the ketone, allowing for fine-tuning of its properties.

Biological Performance and Mechanistic Novelty

The ultimate test of novelty is whether these derivatives exhibit unique and potent biological activity. Given their structural features, several therapeutic areas are plausible, including oncology and inflammatory diseases. The sulfone moiety is present in several anti-inflammatory and anticancer agents.[10] Furthermore, similar fused heterocyclic systems have been investigated as inhibitors of critical cellular enzymes like kinases.[11][12]

Hypothetical Target: Protein Kinases in Cancer

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime drug targets.[12] Let's hypothesize that Isothiochroman-4-one 2,2-dioxide derivatives could act as kinase inhibitors. A potential mechanism involves the scaffold acting as an ATP-competitive inhibitor, binding to the kinase's active site.

G Hypothesized Mechanism: Kinase Inhibition Pathway cluster_0 Normal Cell Signaling cluster_1 Inhibition by Derivative ATP ATP Kinase Active Protein Kinase ATP->Kinase PhosphoSubstrate Phosphorylated Substrate (Active) Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->PhosphoSubstrate CellProliferation Uncontrolled Cell Proliferation (Cancer) PhosphoSubstrate->CellProliferation Signal Transduction Derivative Isothiochroman-4-one 2,2-dioxide Derivative InactiveKinase Inactive Kinase Complex Derivative->InactiveKinase Competitive Binding NoProliferation Apoptosis / Cell Cycle Arrest InactiveKinase->NoProliferation Blocks Phosphorylation Kinase_Inhib Active Protein Kinase Kinase_Inhib->InactiveKinase

Caption: A diagram illustrating the potential mechanism of kinase inhibition by the derivatives.

Comparative Experimental Data

To assess performance, we must compare our novel derivatives against a standard-of-care agent in a relevant biological assay. The MTT assay, which measures cell viability, is a standard initial screen for potential anticancer compounds.[13][14]

Below is a table of hypothetical data from an MTT assay on a human lung carcinoma cell line (A549), comparing two Isothiochroman-4-one 2,2-dioxide derivatives against Doxorubicin, a common chemotherapy drug.

CompoundStructureIC₅₀ (µM) on A549 CellsNotes
Doxorubicin Standard Chemotherapy0.85Potent, but known for significant side effects.
Derivative A Isothiochroman-4-one 2,2-dioxide (unsubstituted)15.2Modest activity, serves as a baseline for the scaffold.
Derivative B 6-Chloro-Isothiochroman-4-one 2,2-dioxide3.5Significantly improved potency. The chloro-substituent likely enhances binding affinity or cellular uptake.[15]

This data, though hypothetical, illustrates a critical principle: novelty is demonstrated not just by the core scaffold but by the potential for potency-enhancing derivatization. Derivative B's improved activity suggests a promising structure-activity relationship (SAR) that warrants further exploration.

Self-Validating Experimental Protocol: MTT Cytotoxicity Assay

Trustworthy data is the cornerstone of scientific integrity. The following protocol for the MTT assay is designed to be self-validating by including essential controls.

Objective: To determine the concentration of a test compound that inhibits the growth of a cell line by 50% (IC₅₀).

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living cells.[13]

Materials:

  • Test Compounds (e.g., Isothiochroman-4-one 2,2-dioxide derivatives)

  • A549 human lung carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (absorbance at 570-590 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count A549 cells, ensuring >90% viability via Trypan blue exclusion.[16]

    • Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL of culture medium.

    • Causality Check: Seeding density is optimized to ensure cells are in the logarithmic growth phase during the experiment. Too few or too many cells will lead to unreliable results.[13]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adhesion.[13]

  • Compound Treatment:

    • Prepare serial dilutions of your test compounds and the positive control (e.g., Doxorubicin) in culture medium.

    • Carefully remove the old media from the wells and add 100 µL of the media containing the various compound concentrations.

    • Essential Controls:

      • Vehicle Control: Wells treated with the same concentration of the compound's solvent (e.g., 0.1% DMSO) as the highest concentration test wells. This validates that the solvent itself is not cytotoxic.

      • Untreated Control: Wells containing only cells and fresh medium. This represents 100% cell viability.

      • Media Blank: Wells with media but no cells. This is used to subtract the background absorbance of the medium and MTT reagent.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[17]

    • Incubate for another 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.[13]

    • Causality Check: The incubation time must be sufficient for formazan development but not so long that the untreated control cells become over-confluent.

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

    • Read the absorbance on a plate reader at 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the media blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control wells.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Integrated Assessment of Novelty

The Isothiochroman-4-one 2,2-dioxide scaffold presents a compelling case for novelty.

  • Structural Novelty: It is a distinct sulfur-containing heterocycle, with the electron-withdrawing sulfone group differentiating it from more common thiochromanones and potentially conferring unique pharmacological properties.[18][19]

  • Synthetic Feasibility: While requiring a multi-step synthesis, the routes are based on established chemical transformations, suggesting that a diverse library of derivatives can be produced for screening.[7][9] The true innovation will lie in developing highly efficient and modular synthetic strategies.

  • Biological Potential: The scaffold shows promise in oncology, a highly competitive but critical therapeutic area. The hypothetical data demonstrates that simple chemical modifications can lead to significant gains in potency, indicating a promising SAR. This potential for improvement is a key indicator of a valuable and novel scaffold.

References

  • Sapra, R., Patel, D., & Meshram, D. (2020). A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences, 3(1), 71-78. [Link]

  • Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide derivatives. ResearchGate. [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]

  • Key heterocyclic moieties for the next five years of drug discovery and development. Taylor & Francis Online. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • MTT Cell Assay Protocol. University of Texas Health Science Center at San Antonio. [Link]

  • Special Issue : Novel Heterocyclic Compounds for Drug Discovery. MDPI. [Link]

  • Recent updates on novel heterocyclic scaffolds of anticancer potential as emerging tubulin inhibitors. PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • A novel synthesis and transformations of isothiochroman 2,2-dioxide. ResearchGate. [Link]

  • Synthesis, antimicrobial and cytotoxic activities of sulfone linked bis heterocycles. ResearchGate. [Link]

  • Functional isothiochromen-4-one 2,2-dioxides. ResearchGate. [Link]

  • Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents. Springer. [Link]

  • Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. MDPI. [Link]

  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. MDPI. [Link]

  • Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom: A Review. Al-Rafidain Journal of Medical Sciences. [Link]

  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed. [Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PubMed Central. [Link]

  • Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PubMed Central. [Link]

  • Selective benzopyranone and pyrimido[2,1-a]isoquinolin-4-one inhibitors of DNA-dependent protein kinase: synthesis, structure-activity studies, and radiosensitization of a human tumor cell line in vitro. PubMed. [Link]

  • Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. MDPI. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • New Study published in Nature by group of Georg Winter. CeMM. [Link]

  • Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central. [Link]

Sources

Peer-Reviewed Validation of Isothiochromanone Derivatives as Potent Acetylcholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neurodegenerative disease research, the quest for more effective and highly selective therapeutic agents is paramount. Alzheimer's disease (AD), characterized by a progressive decline in cognitive function, represents a significant challenge to modern medicine. A key strategy in the symptomatic treatment of AD is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] This guide provides an in-depth, peer-reviewed comparison of a promising new class of compounds—isothiochromanone derivatives—against established first-line acetylcholinesterase inhibitors. We will dissect the experimental data, elucidate the underlying mechanisms of action, and provide the necessary protocols for independent validation.

The Emergence of Isothiochromanone Derivatives in Neurotherapeutics

The isothiochromanone scaffold has recently emerged as a privileged structure in the design of potent enzyme inhibitors. Researchers have successfully synthesized a series of novel isothio- and isoselenochromanone derivatives bearing an N-benzyl pyridinium moiety and evaluated their efficacy as AChE inhibitors.[1][3][4] This strategic design has yielded compounds with exceptional potency, warranting a closer examination of their therapeutic potential.

Lead Compound Profile: Isothiochromanone Derivative 15a

Among the synthesized series, one compound, designated as 15a , has demonstrated remarkable acetylcholinesterase inhibitory activity. This unsubstituted benzyl pyridinium compound, featuring an isothiochromanone core, has an IC50 value of 2.7 nM.[1][3][4] This indicates a significantly high degree of potency in inhibiting the target enzyme. Further investigations into its mechanism revealed that compound 15a acts as a mixed-type inhibitor, binding to both the peripheral anionic site (PAS) and the catalytic active site (CAS) of the acetylcholinesterase enzyme.[1][4] This dual-binding characteristic is a highly sought-after attribute in next-generation AChE inhibitors, as it may offer additional therapeutic benefits.

Comparative Analysis: Isothiochromanone 15a vs. Standard-of-Care AChE Inhibitors

To contextualize the therapeutic potential of isothiochromanone derivative 15a, a direct comparison with clinically approved acetylcholinesterase inhibitors, Donepezil and Galantamine, is essential.

CompoundTypeTarget EnzymeIC50 / Ki ValueMechanism of Action
Isothiochromanone 15a InvestigationalAcetylcholinesteraseIC50: 2.7 nM [1][4]Mixed-type inhibitor; binds to both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE.[1][4]
Donepezil FDA-Approved DrugAcetylcholinesteraseIC50: 6.7 nM[5]Reversible, non-competitive inhibitor that binds to the peripheral anionic site of AChE.[2][6][7]
Galantamine FDA-Approved DrugAcetylcholinesteraseKi: 7.1-19.1 µg/g (in vivo)[8]Competitive, reversible inhibitor of AChE and an allosteric potentiating ligand at nicotinic acetylcholine receptors (nAChRs).[9]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. Ki: Inhibition constant.

Expert Insights on the Comparative Data

The in vitro data clearly indicates that isothiochromanone derivative 15a is approximately 2.5 times more potent than Donepezil in inhibiting acetylcholinesterase.[1][5] The mixed-type inhibition of compound 15a is also a significant advantage. While Donepezil primarily interacts with the peripheral anionic site, and Galantamine acts as a competitive inhibitor, the dual-site binding of 15a could lead to a more comprehensive and effective blockade of the enzyme's activity. This dual-binding may also interfere with amyloid-β aggregation, a key pathological hallmark of Alzheimer's disease, which is a known function of the peripheral anionic site of AChE.

Experimental Protocols: A Guide to Validation

To ensure scientific integrity and enable independent verification of these findings, the following detailed protocol for an in vitro acetylcholinesterase inhibition assay, based on the widely accepted Ellman's method, is provided.[10][11][12]

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

1. Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.[10]

  • AChE Solution: Prepare a stock solution of acetylcholinesterase in phosphate buffer. A starting concentration of 0.1 U/mL in the final reaction volume is recommended.[10][11]

  • DTNB Solution (3 mM): Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer (pH 8.0). This solution should be protected from light.[10]

  • ATCI Solution (15 mM): Dissolve acetylthiocholine iodide (ATCI) in deionized water. This solution should be prepared fresh daily.[10]

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve the isothiochromanone derivative or comparator compound in DMSO.

  • Test Compound Working Solutions: Prepare serial dilutions of the stock solution in phosphate buffer to achieve a range of final concentrations for IC50 determination.

2. Assay Procedure (96-well plate format):

  • Plate Setup: In a 96-well microplate, add the following in triplicate:

    • Blank: 180 µL of phosphate buffer.

    • Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of phosphate buffer (or DMSO at the same final concentration as the test wells).

    • Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound working solution at various concentrations.[10]

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows for the interaction between the inhibitor and the enzyme.[10]

  • Reaction Initiation: To each well, add 20 µL of ATCI solution and 20 µL of DTNB solution. The final volume in each well will be 200 µL.[10]

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.[10]

3. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Correct for any background absorbance by subtracting the rate of the blank from all other rates.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100[10]

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 Acetylcholinesterase Catalytic Cycle cluster_1 Inhibition Pathways ACh Acetylcholine (ACh) AChE AChE Active Site ACh->AChE Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes into Inhibitor_CAS Competitive Inhibitor (e.g., Galantamine) Inhibitor_CAS->AChE Blocks ACh Binding Inhibitor_PAS Non-competitive Inhibitor (e.g., Donepezil) Inhibitor_PAS->AChE Alters Enzyme Conformation Inhibitor_Dual Mixed-type Inhibitor (Isothiochromanone 15a) Inhibitor_Dual->AChE Binds to CAS & PAS

Caption: Mechanism of Acetylcholinesterase Inhibition.

cluster_workflow Ellman's Assay Workflow prep Reagent Preparation plate 96-Well Plate Setup prep->plate preincubate Pre-incubation (15 min, 37°C) plate->preincubate initiate Reaction Initiation (Add ATCI & DTNB) preincubate->initiate measure Kinetic Measurement (Absorbance at 412 nm) initiate->measure analyze Data Analysis (Calculate % Inhibition & IC50) measure->analyze

Caption: Workflow for the Ellman's Assay.

Conclusion and Future Directions

The peer-reviewed data strongly suggests that isothiochromanone derivatives, exemplified by compound 15a, represent a highly promising new class of acetylcholinesterase inhibitors. Their superior in vitro potency and dual-binding mechanism of action position them as strong candidates for further preclinical and clinical development for the treatment of Alzheimer's disease. The next logical steps in the validation of this compound class would involve comprehensive in vivo studies to assess their efficacy, pharmacokinetic properties, and safety profiles in animal models of Alzheimer's disease. Furthermore, elucidating the potential for these compounds to modulate amyloid-β aggregation will be a critical area of future research. As a Senior Application Scientist, it is my assessment that the isothiochromanone scaffold warrants significant attention from the drug discovery and development community.

References

  • Current time information in Allegan County, US. (n.d.). Google.
  • Shuai, W., Li, W., Yin, Y., Yang, L., Xu, F., Xu, S., Yao, H., & Zhu, Z. (2019). Design, Synthesis and Molecular Modeling of Isothiochromanone Derivatives as Acetylcholinesterase Inhibitors. Future Medicinal Chemistry, 11(20), 2687-2699. Retrieved from [Link]

  • Design, Synthesis and Molecular Modeling of Isothiochromanone Derivatives as Acetylcholinesterase Inhibitors. (2019). Future Medicinal Chemistry, 11(20). Retrieved from [Link]

  • Harvey, B. H., Scheepers, M., & Scheepers, P. T. (2015). Synergistic Inhibition of Butyrylcholinesterase by Galantamine and Citalopram. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(11), 2316-2322. Retrieved from [Link]

  • Shuai, W., Li, W., Yin, Y., Yang, L., Xu, F., Xu, S., Yao, H., & Zhu, Z. (2019). Design, synthesis and molecular modeling of isothiochromanone derivatives as acetylcholinesterase inhibitors. Future Medicinal Chemistry, 11(20), 2687-2699. Retrieved from [Link]

  • Costantini, E., D'Angelo, C., & Pucci, B. (2020). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. Molecules, 25(21), 5029. Retrieved from [Link]

  • Geerts, H., Gu, J., & Sofic, E. (2005). Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits. Brain Research, 1033(1), 186-193. Retrieved from [Link]

  • Scott, L. J., & Goa, K. L. (2000). Galantamine: a review of its use in Alzheimer's disease. Drugs & Aging, 16(3), 181-210. Retrieved from [Link]

  • Pharmacological properties of donepezil hydrochloride (Aricept®), a drug for Alzheimer's disease. (n.d.). ResearchGate. Retrieved from [Link]

  • Ellman Esterase Assay Protocol. (n.d.). Scribd. Retrieved from [Link]

  • Donepezil. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Enzyme kinetic profile of Galanthamine, a standard Acetylcholinesterase... (n.d.). ResearchGate. Retrieved from [Link]

  • What is the mechanism of Donepezil Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024, October 3). GoodRx. Retrieved from [Link]

  • Pohanka, M., & Dobes, P. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2658-2666. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Isothiochroman-4-one 2,2-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of laboratory reagents are paramount to ensuring personnel safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Isothiochroman-4-one 2,2-dioxide, a heterocyclic sulfone. As no specific disposal data for this exact compound is ubiquitously published, the following procedures are synthesized from established best practices for structurally related sulfones, ketones, and general chemical waste management principles.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of Isothiochroman-4-one 2,2-dioxide is the foundation of its safe disposal. Its structure contains three key functional groups that inform our handling and disposal strategy: a heterocyclic thioether, a ketone, and a sulfone group.

  • Sulfone Group (-SO₂-): Sulfones are generally stable and less reactive than their sulfide or sulfoxide counterparts. However, upon combustion, they will decompose to produce toxic sulfur oxides (SOx) in addition to carbon monoxide (CO) and carbon dioxide (CO₂)[1][2]. This necessitates a disposal method that can manage these hazardous byproducts, such as high-temperature incineration with scrubbers[3][4].

  • Ketone Group (C=O): The ketone functionality makes it a typical organic compound. Its disposal should follow protocols for organic chemical waste.

  • Toxicological Data: To date, the comprehensive toxicological properties of Isothiochroman-4-one 2,2-dioxide have not been thoroughly investigated[5][6]. In the absence of specific data, a cautious approach is mandated. The compound should be treated as potentially hazardous upon ingestion, inhalation, and skin contact.

Given this profile, the primary directive is to avoid environmental release and ensure the compound is handled by a qualified hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash [3].

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling Isothiochroman-4-one 2,2-dioxide for any purpose, including disposal, the appropriate PPE must be worn. This creates a necessary barrier to prevent accidental exposure.

PPE CategoryItem SpecificationRationale
Eye & Face Protection ANSI Z87.1-compliant safety goggles or a face shield.Protects against accidental splashes of solutions containing the compound, which could cause serious eye irritation[2].
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents direct skin contact and potential absorption. Always check the glove manufacturer's resistance data for the specific solvents being used[7].
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Work within a certified chemical fume hood.Minimizes the inhalation of any fine powders (if solid) or aerosols from solutions.

Step-by-Step Disposal and Waste Segregation Protocol

Proper segregation at the point of generation is the most critical step in the disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process[8][9].

Step 1: Identify the Waste Stream

Determine the physical state of the waste containing Isothiochroman-4-one 2,2-dioxide.

  • Solid Waste: Includes unused or expired pure compound, contaminated weigh boats, paper towels, and disposable lab equipment.

  • Liquid Waste: Includes solutions of the compound in organic solvents (e.g., from reactions, chromatography, or cleaning).

  • Contaminated Labware: Includes non-disposable glassware (e.g., flasks, beakers).

Step 2: Collect and Contain the Waste

For Solid Waste:

  • Carefully collect all solid materials contaminated with Isothiochroman-4-one 2,2-dioxide.

  • Place them into a dedicated, durable, and sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a properly lined drum).

  • Ensure the container is clearly labeled as "Solid Hazardous Waste."

For Liquid Waste:

  • Segregate based on the solvent used:

    • Non-Halogenated Waste: If the compound is dissolved in solvents like acetone, ethanol, ethyl acetate, or hexanes, pour it into a designated "Non-Halogenated Organic Waste" container.

    • Halogenated Waste: If dissolved in solvents like dichloromethane or chloroform, pour it into a designated "Halogenated Organic Waste" container.

  • Use a funnel to add waste to the container to prevent spillage on the exterior[10].

  • Crucially, never fill a waste container beyond 90% of its capacity to allow for vapor expansion[10].

  • Keep the container tightly closed at all times except when adding waste[8][9].

Step 3: Label the Waste Container Immediately

Proper labeling is a legal and safety requirement. Your institution's Environmental Health & Safety (EH&S) department will provide specific tags or label formats. At a minimum, every waste container must include:

  • The words "Hazardous Waste."

  • The full chemical name(s) of the contents: "Isothiochroman-4-one 2,2-dioxide" and the names of any solvents.

  • The approximate concentrations and total volume/mass.

  • The associated hazards (e.g., "Irritant," "Handle with Care - Toxicological Properties Unknown").

  • The date of accumulation.

Step 4: Arrange for Professional Disposal

The only acceptable final disposal route is through your institution's hazardous waste management program, which partners with a licensed disposal company[3][11]. This ensures the waste is transported, treated, and disposed of in compliance with all local, regional, and national regulations[3]. The most common and effective method for this type of chemical is high-temperature incineration at a permitted facility equipped with afterburners and scrubbers to neutralize harmful combustion products like sulfur oxides.

Emergency Spill Procedures

In the event of an accidental spill, immediate and correct action is necessary to mitigate exposure and contamination.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Don PPE: Wear the full PPE detailed in Section 2.

  • Contain & Absorb:

    • For solid spills , gently sweep the material into a dustpan to avoid creating airborne dust.

    • For liquid spills , cover with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad[4].

  • Collect Cleanup Debris: Scoop all contaminated absorbent material and spill debris into the designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and paper towels. Place the used towels into the solid waste container.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of Isothiochroman-4-one 2,2-dioxide.

G Disposal Workflow for Isothiochroman-4-one 2,2-dioxide cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Final Disposal Start Waste Generated (Isothiochroman-4-one 2,2-dioxide) Assess Assess Physical State Start->Assess Solid Solid Waste (Pure compound, contaminated solids) Assess->Solid Solid Liquid Liquid Waste (Solutions) Assess->Liquid Liquid CollectSolid Collect in Labeled Solid Waste Container Solid->CollectSolid AssessSolvent Assess Solvent Type Liquid->AssessSolvent Store Store Securely in Satellite Accumulation Area CollectSolid->Store Halogenated Collect in 'Halogenated' Liquid Waste Container AssessSolvent->Halogenated Halogenated NonHalogenated Collect in 'Non-Halogenated' Liquid Waste Container AssessSolvent->NonHalogenated Non-Halogenated Halogenated->Store NonHalogenated->Store Pickup Arrange Pickup by Licensed Hazardous Waste Vendor Store->Pickup

Caption: Decision workflow for the safe segregation and disposal of Isothiochroman-4-one 2,2-dioxide waste.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Emory University. Chemical Waste Disposal Guidelines. Available at: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington (DC): National Academies Press (US); 1995. Available at: [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: Tetrahydrothiopyran-4-one. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

Sources

A Comprehensive Guide to the Safe Handling of Isothiochroman-4-one 2,2-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Isothiochroman-4-one 2,2-dioxide's structure suggests potential hazards that must be respected. The sulfone group (SO2) is a key feature. Structurally similar compounds, such as Diethyl sulfone, are known to cause skin and respiratory tract irritation upon contact.[1] Furthermore, thermal decomposition of sulfones can release irritating gases and vapors.[1] The cyclic ketone component also warrants caution, as related compounds like Tetrahydrothiopyran-4-one are documented to cause serious eye and skin irritation, as well as potential respiratory irritation.[2][3]

Based on these data, it is prudent to treat Isothiochroman-4-one 2,2-dioxide as a substance that may cause:

  • Skin irritation

  • Serious eye irritation

  • Respiratory tract irritation

While a Safety Data Sheet (SDS) for the closely related Thiochroman-4-one does not classify it as hazardous, the addition of the dioxide group in the target molecule significantly alters its chemical properties, likely increasing its potential as an irritant.[4] Therefore, conservative safety measures are strongly advised.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended equipment, drawing on standards from the Occupational Safety and Health Administration (OSHA) and European standards.[1]

Protection TypeRecommended EquipmentStandard
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing or when handling larger quantities.OSHA 29 CFR 1910.133 or European Standard EN 166.[1]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene. It is crucial to consult the glove manufacturer's chemical resistance guide. For incidental contact, standard nitrile gloves are acceptable but should be changed immediately upon contamination.Consult manufacturer's data.[1][5]
Skin and Body Protection A long-sleeved laboratory coat. Consider a chemically resistant apron when handling larger volumes.N/A
Respiratory Protection Generally not required when handled in a well-ventilated area or a chemical fume hood. If dust formation is likely or ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used.[1]NIOSH/MSHA or European Standard EN 149.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling Isothiochroman-4-one 2,2-dioxide is crucial for minimizing risk. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_sds Review SDS of Related Compounds prep_materials->prep_sds handle_weigh Weigh Compound in Fume Hood prep_sds->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction in Fume Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isothiochroman-4-one 2,2-dioxide
Reactant of Route 2
Isothiochroman-4-one 2,2-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.